Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-7-4-9(14)8-12(13)5-6-12/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIUTXWETZABNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)CC12CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1892578-21-0 | |
| Record name | tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate
CAS Number: 1892578-21-0
This technical guide provides a comprehensive overview of tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, characterization, reactivity, and applications of this versatile spirocyclic scaffold.
Introduction: The Significance of Spirocyclic Scaffolds in Drug Discovery
In the landscape of contemporary drug discovery, there is a continuous demand for novel molecular architectures that can access new chemical space and provide improved pharmacological properties. Azaspirocycles, three-dimensional structures containing a spirocenter with at least one nitrogen atom, have emerged as privileged scaffolds.[1] Their rigid conformation can lead to enhanced binding affinity and selectivity for biological targets.[2] this compound, with its unique cyclopropyl-fused piperidone core, offers a synthetically accessible platform for the development of innovative therapeutics, particularly in the realm of kinase inhibitors.[3]
Physicochemical and Spectroscopic Profile
Precise characterization of a chemical entity is fundamental to its application in research and development. The following tables summarize the key physicochemical properties and predicted spectroscopic data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1892578-21-0 | [4][5][6] |
| Molecular Formula | C₁₂H₁₉NO₃ | [2][4] |
| Molecular Weight | 225.28 g/mol | [2][4] |
| Appearance | White to off-white solid | Inferred from supplier data |
| IUPAC Name | This compound | [2] |
| Synonyms | 4-Boc-7-oxo-4-azaspiro[2.5]octane | [2] |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.60-3.80 (m, 4H), 2.40-2.60 (m, 4H), 1.47 (s, 9H), 0.80-1.00 (m, 4H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 209.0, 154.5, 80.5, 52.0, 45.0, 38.0, 28.4, 15.0 |
| FT-IR (KBr, cm⁻¹) | ~2975 (C-H), ~1710 (C=O, ketone), ~1685 (C=O, carbamate) |
| Mass Spec (ESI+) | m/z 226.14 [M+H]⁺, 248.12 [M+Na]⁺, 170.10 [M-tBu+H]⁺, 126.09 [M-Boc+H]⁺ |
Note: The spectroscopic data presented is predicted based on the chemical structure and typical values for the functional groups present. Experimental data may vary and should be obtained for definitive characterization. While many suppliers indicate the availability of analytical data such as NMR and LC-MS, this information is often proprietary.[5]
Synthesis and Mechanistic Considerations
The synthesis of this compound can be efficiently achieved through a strategic application of the Corey-Chaykovsky reaction. This powerful carbon-carbon bond-forming reaction allows for the construction of the spirocyclic cyclopropane ring from a readily available piperidone precursor.
Retrosynthetic Analysis and Proposed Synthetic Pathway
A logical retrosynthetic disconnection of the target molecule points to N-Boc-4-piperidone as a suitable starting material. The key transformation is the formation of the cyclopropane ring, which can be accomplished via the reaction of the ketone with a sulfur ylide.
The forward synthesis involves the in-situ generation of dimethylsulfoxonium methylide from trimethylsulfoxonium iodide and a strong base, which then reacts with N-Boc-4-piperidone.
Detailed Experimental Protocol
This protocol is a representative procedure based on the well-established Corey-Chaykovsky reaction.[7][8][9][10]
Materials:
-
N-Boc-4-piperidone
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Ylide Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add sodium hydride (1.1 eq) under a nitrogen atmosphere. Carefully wash the sodium hydride with hexanes to remove the mineral oil, and then suspend it in anhydrous DMSO. Add trimethylsulfoxonium iodide (1.1 eq) portion-wise to the suspension at room temperature. Stir the mixture for 1 hour at room temperature, during which time the evolution of hydrogen gas should cease, and a clear solution of the ylide is formed.
-
Cyclopropanation: Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous DMSO and add it dropwise to the prepared ylide solution at room temperature. The reaction is typically exothermic, and the temperature should be maintained below 30 °C with a water bath if necessary. Stir the reaction mixture at room temperature for 12-16 hours.
-
Work-up and Purification: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white to off-white solid.
Reactivity Profile
The chemical reactivity of this compound is primarily dictated by the ketone and the Boc-protecting group.
-
Reactions at the Carbonyl Group: The ketone functionality can undergo a variety of standard transformations. For instance, it can be reduced to the corresponding alcohol using reducing agents like sodium borohydride. It can also serve as an electrophile for nucleophilic additions, such as Grignard or organolithium reagents, and can participate in Wittig-type reactions to introduce an exocyclic double bond.[11]
-
Deprotection of the Amine: The tert-butoxycarbonyl (Boc) group is a robust protecting group that is stable to a wide range of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in dioxane, to yield the free secondary amine.[12][13] This free amine can then be further functionalized through acylation, alkylation, or reductive amination.
Applications in Drug Discovery and Medicinal Chemistry
The 4-azaspiro[2.5]octane scaffold is a valuable building block in the design of novel therapeutic agents. Its rigid, three-dimensional structure allows for precise orientation of substituents, which can lead to improved potency and selectivity for biological targets.
A primary application of this scaffold is in the development of kinase inhibitors .[14][15] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The spirocyclic core of this compound can serve as a template to which various pharmacophoric groups can be attached to target the ATP-binding site of specific kinases.[16] The deprotected amine provides a convenient handle for introducing diversity and optimizing the structure-activity relationship (SAR) of potential drug candidates.
Safety and Handling
This compound should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. Its synthesis is achievable through well-established synthetic methodologies, and its reactivity allows for a wide range of chemical modifications. The rigid, three-dimensional nature of the 4-azaspiro[2.5]octane scaffold makes it an attractive core for the development of novel drug candidates, particularly in the field of kinase inhibitors. This guide provides a solid foundation for researchers to understand and utilize this important chemical entity in their drug discovery and development endeavors.
References
-
Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. [Link]
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Johnson, A. W. (n.d.). Johnson–Corey–Chaykovsky reaction. In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Master Organic Chemistry. (n.d.). Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Retrieved January 19, 2026, from [Link]
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NROChemistry. (n.d.). Corey-Chaykovsky Reactions. Retrieved January 19, 2026, from [Link]
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Parvatkar, P. T., et al. (2022). Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. ACS Infectious Diseases, 8(3), 567-582. [Link]
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Synthonix. (n.d.). This compound. Retrieved January 19, 2026, from [Link]
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Bajorath, J. (2015). Exploring the scaffold universe of kinase inhibitors. Journal of Medicinal Chemistry, 58(1), 3-11. [Link]
-
Bain, R. M., et al. (2018). Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. Journal of the American Society for Mass Spectrometry, 29(8), 1645-1652. [Link]
-
Reddit. (2023, June 11). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. [Link]
-
PubChem. (n.d.). This compound. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate.
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PubChem. (n.d.). Tert-butyl 7-oxo-4-azaspiro(2.5)octane-4-carboxylate. Retrieved January 19, 2026, from [Link]
-
Wouters, J., et al. (2020). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Journal of Medicinal Chemistry, 63(21), 12815-12827. [Link]
-
Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. [Link]
-
Hulet, R. (2021, February 3). 7: The Wittig reaction [Video]. YouTube. [Link]
- Google Patents. (n.d.). Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
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An In-depth Technical Guide to Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. Among these, spirocyclic scaffolds have emerged as a powerful tool for navigating the complexities of drug design. These unique structures, characterized by two rings sharing a single atom, introduce a rigid, three-dimensional geometry that can significantly enhance a molecule's potency, selectivity, and metabolic stability. The deliberate move away from flat, aromatic systems towards more complex, sp³-rich structures—a concept often referred to as "escaping flatland"—has positioned spirocycles as highly desirable building blocks in the synthesis of next-generation therapeutics.[1]
This guide focuses on a particularly valuable member of this class: tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate . This compound, featuring a piperidine ring fused to a cyclopropane via a spirocyclic junction, combines several key features that make it an attractive starting point for chemical library synthesis and lead optimization. The presence of a ketone provides a versatile handle for a wide range of chemical transformations, while the Boc-protected nitrogen allows for controlled manipulation and subsequent derivatization. This guide will provide an in-depth analysis of its chemical properties, a detailed protocol for its synthesis, and an exploration of its reactivity and applications in the context of drug development.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectral properties is fundamental to its effective use in synthesis. While extensive experimental data for this compound is not widely published, a combination of data from commercial suppliers and computational predictions provides a solid foundation for its characterization.
Core Chemical Properties
| Property | Value | Source |
| CAS Number | 1892578-21-0 | [2][3] |
| Molecular Formula | C₁₂H₁₉NO₃ | [3][4] |
| Molecular Weight | 225.28 g/mol | [3][4] |
| Monoisotopic Mass | 225.13649 Da | [4][5] |
| Appearance | White to off-white solid (predicted) | - |
| XlogP | 0.9 | [4][5] |
| Solubility | Soluble in chlorinated solvents (DCM, chloroform), ethyl acetate, and other common organic solvents. Limited solubility in water is expected. | - |
Spectroscopic Profile (Predicted)
A detailed spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound. The following data is predicted based on the chemical structure and typical values for similar functional groups.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 3.6-3.8 (m, 4H): Methylene protons adjacent to the nitrogen atom of the piperidine ring.
-
δ 2.4-2.6 (m, 4H): Methylene protons of the piperidine ring adjacent to the ketone and the spirocyclic carbon.
-
δ 1.48 (s, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector.
-
δ 0.8-1.0 (m, 4H): Methylene protons of the cyclopropane ring.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~208-210: Carbonyl carbon of the ketone.
-
δ ~154: Carbonyl carbon of the Boc protecting group.
-
δ ~80: Quaternary carbon of the tert-butyl group.
-
δ ~40-50: Methylene carbons of the piperidine ring.
-
δ ~35: Spirocyclic carbon.
-
δ 28.4: Methyl carbons of the tert-butyl group.
-
δ ~10-15: Methylene carbons of the cyclopropane ring.
-
-
Infrared (IR) Spectroscopy (ATR):
-
~2975 cm⁻¹: C-H stretching of the aliphatic and Boc groups.
-
~1710 cm⁻¹: C=O stretching of the ketone.
-
~1690 cm⁻¹: C=O stretching of the carbamate (Boc group).
-
~1160 cm⁻¹: C-O stretching of the carbamate.
-
-
Mass Spectrometry (ESI+):
-
m/z 226.1 [M+H]⁺: Protonated molecular ion.
-
m/z 248.1 [M+Na]⁺: Sodium adduct.
-
m/z 170.1 [M-C₄H₉O₂]⁺: Loss of the Boc group.
-
m/z 126.1 [M-Boc+H]⁺: Loss of the Boc group with protonation.
-
Synthesis and Purification: A Mechanistic Approach
Overall Synthetic Workflow
The synthesis can be envisioned as a three-step process starting from the commercially available N-Boc-4-piperidone.
Caption: Proposed synthetic route to the target compound.
Step 1: Corey-Chaykovsky Epoxidation
The initial step involves the formation of the spiro-epoxide via a Corey-Chaykovsky reaction. This reaction utilizes a sulfur ylide to transfer a methylene group to the ketone of N-Boc-4-piperidone.
Caption: Mechanism of the Corey-Chaykovsky epoxidation.
Experimental Protocol:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMSO at room temperature under a nitrogen atmosphere, add trimethylsulfoxonium iodide (1.2 eq) portion-wise.
-
Stir the resulting mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases and the solution becomes clear.
-
Cool the ylide solution to 0 °C and add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous DMSO dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water, followed by extraction with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 1-oxa-4-azaspiro[2.5]octane-4-carboxylate.
Step 2: Reductive Ring-Opening of the Epoxide
The epoxide is then opened reductively to yield the corresponding primary alcohol. This is typically achieved using a strong hydride reducing agent like lithium aluminum hydride (LAH).
Experimental Protocol:
-
To a stirred solution of tert-butyl 1-oxa-4-azaspiro[2.5]octane-4-carboxylate (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add lithium aluminum hydride (1.5 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and quench sequentially by the careful, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure to yield tert-butyl 7-hydroxy-4-azaspiro[2.5]octane-4-carboxylate, which may be used in the next step without further purification if deemed sufficiently pure.
Step 3: Oxidation of the Alcohol to the Ketone
The final step is the oxidation of the primary alcohol to the target ketone. A variety of mild oxidation conditions can be employed to avoid over-oxidation or side reactions. The Dess-Martin periodinane (DMP) oxidation is an excellent choice due to its high selectivity and mild reaction conditions.
Caption: Simplified mechanism of the Dess-Martin Oxidation.
Experimental Protocol:
-
To a stirred solution of tert-butyl 7-hydroxy-4-azaspiro[2.5]octane-4-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.2 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir vigorously for 15-20 minutes until the layers are clear.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the final product, This compound .
Reactivity and Applications in Medicinal Chemistry
The title compound is a bifunctional molecule, with the ketone and the Boc-protected amine representing the primary sites of reactivity.
-
The Ketone: The ketone can undergo a wide array of classical carbonyl chemistry. This includes reductive amination to introduce diverse amine substituents, Wittig-type olefination to form exocyclic double bonds, and addition of various nucleophiles (e.g., Grignard or organolithium reagents) to generate tertiary alcohols. These transformations allow for the elaboration of the spirocyclic core in multiple vectors, which is highly advantageous for structure-activity relationship (SAR) studies.
-
The Boc-Protected Amine: The Boc group is stable to the conditions of the synthesis but can be readily removed under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane).[6] This deprotection unmasks the secondary amine, which can then be acylated, alkylated, or used in reductive amination or coupling reactions to build more complex structures.
The 4-azaspiro[2.5]octane scaffold is a key intermediate in the synthesis of various biologically active compounds. For instance, related diazaspiro[2.5]octane derivatives are crucial building blocks for potent and selective kinase inhibitors and other targeted therapeutics.[7] The rigid, three-dimensional nature of the spirocycle helps to position substituents in a well-defined orientation for optimal binding to biological targets, often leading to improved potency and reduced off-target effects.
Safety, Handling, and Storage
As a research chemical, this compound should be handled with appropriate care in a laboratory setting.
-
GHS Hazard Statements:
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration is recommended.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry. Its spirocyclic nature provides a rigid, three-dimensional scaffold that is increasingly sought after in modern drug design. The presence of both a reactive ketone and a protected amine allows for a wide range of synthetic modifications, making it an ideal starting point for the generation of diverse chemical libraries. The synthetic route outlined in this guide, based on established and reliable chemical transformations, provides a clear path to its preparation. As the demand for novel, non-planar molecular architectures continues to grow, the importance of intermediates like this spirocyclic ketone in the drug discovery pipeline is set to increase.
References
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PubChem. (n.d.). Tert-butyl 7-oxo-4-azaspiro(2.5)octane-4-carboxylate. Retrieved January 19, 2026, from [Link]
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PubChemLite. (n.d.). This compound. Retrieved January 19, 2026, from [Link]
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Synthonix. (n.d.). This compound - [B31333]. Retrieved January 19, 2026, from [Link]
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Capot Chemical. (n.d.). 1892578-21-0 | this compound. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
-
Wikipedia. (2023). Tert-Butyloxycarbonyl protecting group. Retrieved January 19, 2026, from [Link]
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Thoreauchem. (n.d.). This compound-1892578-21-0. Retrieved January 19, 2026, from [Link]
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Eureka | Patsnap. (n.d.). Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate. Retrieved January 19, 2026, from [Link]
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- Google Patents. (n.d.). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
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"Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate molecular structure"
An In-Depth Technical Guide to tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a valuable building block in modern medicinal chemistry. The document delves into its unique molecular architecture, spectroscopic properties, and strategic applications in drug discovery. A detailed, scientifically grounded synthetic protocol is proposed, offering insights into its formation. Furthermore, the guide explores the key reactive sites of the molecule—the Boc-protected amine and the ketone—discussing their synthetic utility for the elaboration into more complex pharmaceutical intermediates. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this spirocyclic scaffold in their research endeavors.
Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery
In the quest for novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly moving away from flat, two-dimensional aromatic structures towards more three-dimensional molecular frameworks. Spirocycles, which are bicyclic systems joined by a single common atom, have emerged as a particularly attractive class of scaffolds. Their inherent rigidity and three-dimensionality allow for a more precise spatial arrangement of substituents, enabling better interaction with the complex topological features of biological targets.
The azaspiro[2.5]octane core, which features a piperidine ring fused to a cyclopropane ring, is of particular interest. This motif introduces a high fraction of sp³-hybridized carbons, a molecular characteristic that has been correlated with higher success rates in clinical development. The incorporation of such scaffolds can significantly improve physicochemical properties, including aqueous solubility and metabolic stability, while providing a novel chemical space for intellectual property. This compound serves as a versatile bifunctional intermediate, offering a protected nitrogen for coupling reactions and a ketone for a wide range of chemical transformations.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is defined by a spirocyclic system where a cyclopropane ring and a piperidinone ring share a carbon atom. The nitrogen atom of the piperidinone ring is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions.
Caption: Proposed Synthetic Workflow.
Experimental Protocol (Proposed):
Step 1: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate
-
Rationale: This step creates the cyclopropane core of the molecule.
-
Procedure: To a solution of diethyl malonate in a suitable solvent such as DMF, add 1,2-dibromoethane and a base like potassium carbonate. The reaction is heated to facilitate the double alkylation, forming the cyclopropane ring. The product is then isolated by extraction and purified by distillation.
Step 2: Selective Mono-hydrolysis
-
Rationale: To differentiate the two ester groups for subsequent amide formation.
-
Procedure: Diethyl 1,1-cyclopropanedicarboxylate is treated with one equivalent of potassium hydroxide in ethanol at room temperature. Careful monitoring is required to prevent di-hydrolysis. Acidic workup provides ethyl 1-(carboxy)cyclopropane-1-carboxylate.
Step 3: Amide Coupling
-
Rationale: Introduction of the nitrogen atom and the two-carbon unit required for the piperidinone ring.
-
Procedure: The mono-acid from Step 2 is coupled with ethanolamine using a standard peptide coupling reagent such as EDC/HOBt or by converting the carboxylic acid to an acid chloride with thionyl chloride followed by reaction with ethanolamine.
Step 4: Oxidation
-
Rationale: The primary alcohol is oxidized to an aldehyde, which is a precursor for the subsequent cyclization.
-
Procedure: The alcohol from Step 3 is oxidized using a mild oxidizing agent like Dess-Martin periodinane or under Swern oxidation conditions to yield the corresponding aldehyde.
Step 5: N-Boc Protection
-
Rationale: The amide nitrogen is protected with a Boc group. While amides are generally less nucleophilic, this step ensures that no side reactions occur at the nitrogen during the base-mediated cyclization.
-
Procedure: The amide-aldehyde from Step 4 is treated with di-tert-butyl dicarbonate (Boc₂O) and a base such as DMAP in a solvent like THF.
Step 6: Intramolecular Dieckmann Condensation
-
Rationale: The key ring-forming step to create the piperidinone ring.
-
Procedure: The N-Boc protected aldehyde-ester from Step 5 is treated with a strong, non-nucleophilic base like sodium hydride or potassium tert-butoxide in an anhydrous solvent like THF. The base deprotonates the carbon alpha to the ester, and the resulting enolate attacks the aldehyde intramolecularly. An acidic workup followed by decarboxylation (if necessary) yields the target molecule, this compound. Purification is typically achieved by column chromatography.
Chemical Reactivity and Synthetic Utility
This molecule possesses two key functional groups that can be selectively manipulated: the Boc-protected amine and the ketone.
5.1 Reactions at the Nitrogen (Boc-Deprotection) The Boc group is readily removed under acidic conditions to liberate the secondary amine.
-
Typical Conditions: Treatment with strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in 1,4-dioxane or diethyl ether at room temperature.
-
Causality: The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation and carbon dioxide.
-
Significance: Deprotection unmasks the nitrogen nucleophile, allowing for subsequent reactions such as acylation, alkylation, or arylation to build more complex molecules.
5.2 Reactions at the Ketone (C7-Position) The ketone at the 7-position is a versatile handle for introducing further diversity.
-
Reduction: The ketone can be reduced to the corresponding alcohol, tert-butyl 7-hydroxy-4-azaspiro[2.5]octane-4-carboxylate, using reducing agents like sodium borohydride (NaBH₄). The stereochemical outcome of this reduction may be influenced by the steric bulk of the spirocyclic system.
-
Reductive Amination: This is a powerful reaction for forming C-N bonds. The ketone can be reacted with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) to form a new amine at the 7-position. This is a cornerstone reaction in library synthesis for drug discovery.
-
Wittig Reaction and Related Olefinations: The ketone can be converted to an exocyclic methylene group or other substituted alkenes using phosphorus ylides.
-
Grignard and Organolithium Additions: Addition of organometallic reagents to the ketone will generate tertiary alcohols, allowing for the introduction of various carbon-based substituents.
Applications in Medicinal Chemistry
This compound is a valuable building block for several reasons:
-
Scaffold for 3D Diversity: It provides a rigid, three-dimensional core that can be elaborated at two distinct points (the nitrogen and the C7-position). This allows for the creation of compound libraries with diverse spatial orientations of substituents, which is crucial for optimizing interactions with protein binding sites.
-
Piperidine Bioisostere: The azaspiro[2.5]octane core can be considered a constrained and more three-dimensional bioisostere of piperidine, a common motif in many approved drugs. Replacing a simple piperidine with this scaffold can lead to improved potency, selectivity, and pharmacokinetic properties.
-
Access to Novel Chemical Space: The unique spirocyclic structure allows access to novel chemical matter, which is important for developing drugs with new mechanisms of action and for securing strong patent protection.
While specific examples of marketed drugs containing this exact scaffold are not yet prevalent, the underlying principles of its design are well-represented in numerous clinical candidates targeting a wide range of diseases, from oncology to central nervous system disorders.
Conclusion
This compound is a strategically important building block for medicinal chemists. Its spirocyclic nature provides a robust platform for the synthesis of three-dimensionally complex molecules with desirable drug-like properties. This guide has outlined its key structural and spectroscopic features, proposed a viable synthetic route, and discussed its reactivity and applications. As the demand for novel, non-flat molecules in drug discovery continues to grow, the utility of scaffolds like this is expected to increase significantly.
References
An In-depth Technical Guide to the Spectroscopic Data of Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Molecular Structure and Key Features
Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate (C₁₂H₁₉NO₃, Molecular Weight: 225.28 g/mol ) possesses a unique architecture combining a piperidinone ring, a cyclopropane ring fused in a spiro fashion, and a tert-butyloxycarbonyl (Boc) protecting group. This combination of features gives rise to a distinct spectroscopic fingerprint.
Molecular Structure with Atom Numbering
Caption: Structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum is a powerful tool for confirming the presence of the Boc group and elucidating the proton environments of the spirocyclic core. The predicted chemical shifts (in ppm) are based on a standard deuterated chloroform (CDCl₃) solvent.
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) | Rationale |
| tert-butyl (9H) | ~1.45 | Singlet (s) | 9H | - | The nine equivalent protons of the tert-butyl group are shielded and show a characteristic sharp singlet.[2] |
| H₅, H₈ (4H) | 3.5 - 3.8 | Multiplet (m) | 4H | - | Protons on the carbons alpha to the nitrogen are deshielded by the electron-withdrawing carbamate group.[2] |
| H₆ (2H) | ~2.5 | Triplet (t) | 2H | ~6-7 | These protons are adjacent to the spiro center and a methylene group. |
| H₁, H₂ (4H) | 0.8 - 1.2 | Multiplet (m) | 4H | - | Protons on the cyclopropane ring are highly shielded and appear in the upfield region. |
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Transfer the solution to a clean NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set appropriate acquisition parameters (e.g., 16 scans, 2s relaxation delay).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and apply baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak (7.26 ppm for CDCl₃).
-
Integrate the signals and analyze the multiplicities and coupling constants.[2]
-
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. Due to the molecule's symmetry, fewer than 12 signals may be observed.
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C₇ (C=O, ketone) | ~205-220 | The ketone carbonyl carbon is highly deshielded.[3] |
| C=O (carbamate) | ~155 | The carbamate carbonyl carbon is also deshielded but less so than a ketone.[4] |
| C(CH₃)₃ (quaternary) | ~80 | The quaternary carbon of the tert-butyl group. |
| C₅, C₈ | ~40-50 | Carbons alpha to the nitrogen are deshielded. |
| C₆ | ~35 | Aliphatic methylene carbon. |
| C(CH₃)₃ (methyls) | ~28 | The three equivalent methyl carbons of the Boc group.[4] |
| C_spiro | ~30-40 | The spiro carbon is a quaternary aliphatic carbon.[5] |
| C₁, C₂ | ~15-25 | Carbons of the cyclopropane ring are shielded.[5] |
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the carbonyl functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| C=O (ketone) | ~1715 | Strong | Characteristic stretching frequency for a six-membered cyclic ketone.[6] |
| C=O (carbamate) | ~1680-1700 | Strong | The carbamate carbonyl stretch is a strong, characteristic absorption.[7] |
| C-N (carbamate) | ~1250-1350 | Medium-Strong | Stretching vibration of the C-N bond in the carbamate. |
| C-H (alkane) | ~2850-2960 | Medium-Strong | Stretching vibrations of the sp³ C-H bonds in the cyclopropane and piperidinone rings and the Boc group.[6] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity. Electrospray ionization (ESI) is a common soft ionization technique for such molecules.
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z | Ion | Rationale |
| 226.14 | [M+H]⁺ | The protonated molecular ion. |
| 170.10 | [M+H - C₄H₈]⁺ | Loss of isobutylene (56 Da) from the Boc group is a characteristic fragmentation.[8][9] |
| 126.08 | [M+H - Boc]⁺ | Loss of the entire Boc group (100 Da). |
| 57.07 | [C₄H₉]⁺ | The tert-butyl cation is a very stable and often prominent fragment from Boc-protected compounds.[10] |
General Workflow for Spectroscopic Analysis
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An In-Depth Technical Guide to the Solubility of Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate
This guide provides a comprehensive technical overview of the solubility of tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate, a key intermediate in pharmaceutical synthesis.[1][2] solubility is a critical parameter in drug development, influencing everything from reaction kinetics and purification to formulation and bioavailability.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical methodologies for accurately determining and understanding the solubility profile of this compound.
Physicochemical Profile and Its Implications for Solubility
A thorough understanding of the physicochemical properties of a compound is fundamental to predicting and interpreting its solubility. Below is a summary of the key properties of this compound.
| Property | Value | Source | Implication for Solubility |
| Molecular Formula | C₁₂H₁₉NO₃ | [2][5] | Provides the basis for molecular weight calculation. |
| Molecular Weight | 225.28 g/mol | [2][5][6] | A relatively low molecular weight, which generally favors solubility. |
| CAS Number | 1892578-21-0 | [2][5][7] | Unique identifier for the compound. |
| Predicted XlogP | 0.9 | [6] | Indicates a relatively balanced lipophilicity and hydrophilicity, suggesting moderate solubility in both nonpolar and polar solvents. |
| Topological Polar Surface Area (TPSA) | 46.6 Ų | [6] | A moderate TPSA suggests good potential for oral bioavailability and membrane permeability, and indicates the presence of polar functional groups that can interact with polar solvents. |
| Predicted pKa | -1.63 ± 0.20 | [7] | The predicted low pKa suggests that the amide nitrogen is not easily protonated, and the compound is likely to be neutral over a wide physiological pH range. |
| Appearance | Colorless to light yellow solid-liquid mixture | [7] | The physical state at room temperature. |
| Predicted Boiling Point | 331.8 ± 35.0 °C | [7] | |
| Predicted Density | 1.14 ± 0.1 g/cm³ | [7] |
The interplay of these properties, particularly the predicted XlogP and TPSA, suggests that this compound is likely to exhibit solubility in a range of common organic solvents. Its moderate polarity indicates that while it may have some aqueous solubility, it will likely be more soluble in less polar organic solvents.
Theoretical Framework: Kinetic vs. Thermodynamic Solubility
When discussing solubility, it is crucial to distinguish between two key concepts: kinetic and thermodynamic solubility.[8][9]
-
Kinetic Solubility: This is the concentration of a compound in solution at the point of precipitation from a supersaturated solution, typically generated by adding a concentrated stock solution (often in DMSO) to an aqueous buffer.[9][10] It is a measure of how quickly a compound precipitates and is often used in high-throughput screening during early drug discovery due to its speed and low compound consumption.[10][11] However, kinetic solubility values can be higher than the true equilibrium solubility as they may represent a metastable state.[8][9]
-
Thermodynamic Solubility: This represents the true equilibrium concentration of a compound in a saturated solution in the presence of its solid form.[8][12] It is a thermodynamically stable value and is the gold standard for solubility determination, particularly in later stages of drug development.[8][10][11] The shake-flask method is the most common and reliable technique for determining thermodynamic solubility.[11][13][14]
Caption: Relationship between Kinetic and Thermodynamic Solubility.
For this compound, determining both kinetic and thermodynamic solubility will provide a comprehensive picture of its behavior in solution, which is invaluable for guiding its use in synthesis and formulation.
The Influence of pH on Solubility
The solubility of ionizable compounds is highly dependent on the pH of the solution.[15][16] For compounds containing amine functionalities, solubility generally increases in acidic conditions due to the protonation of the nitrogen atom, forming a more water-soluble salt.[17][18]
In the case of this compound, the nitrogen atom is part of an amide (carbamate) linkage. The predicted pKa of -1.63 suggests this nitrogen is not basic and is unlikely to be protonated under typical aqueous pH conditions (pH 1-14). Therefore, the solubility of this compound is expected to be largely independent of pH in this range. However, at extreme pH values, hydrolysis of the tert-butyl ester or the amide bond could occur, leading to degradation products with different solubility profiles.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is a robust and widely accepted technique for determining the thermodynamic solubility of a compound.[11][13][14] The following protocol provides a detailed, self-validating workflow for determining the solubility of this compound in various solvents.
Caption: Workflow for the Shake-Flask Solubility Determination.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, isopropanol, acetonitrile, dichloromethane, toluene)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Step-by-Step Protocol
-
Preparation of Solvent Systems: Prepare the desired solvent systems. For aqueous solutions like PBS, ensure the pH is accurately adjusted and recorded.
-
Addition of Excess Solid: To a series of vials, add a pre-weighed excess amount of this compound. The exact amount should be sufficient to ensure that undissolved solid remains at the end of the experiment. A visual excess is a good starting point.
-
Solvent Addition: Add a known volume of the selected solvent to each vial.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours. To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and the concentration measured. Equilibrium is confirmed when the concentration no longer increases with time.[14]
-
Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. To separate the saturated supernatant from the excess solid, two common methods are:
-
Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Filtration: Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. Adsorption of the compound to the filter should be assessed.
-
-
Sample Preparation for Analysis: Immediately after separation, dilute an aliquot of the clear supernatant with a suitable mobile phase for HPLC analysis to bring the concentration within the range of the calibration curve.
Causality Behind Experimental Choices
-
Excess Solid: The presence of excess solid is essential to ensure that the solution is truly saturated and in equilibrium with the solid phase.[14]
-
Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible results.[19]
-
Sufficient Equilibration Time: Reaching thermodynamic equilibrium can be a slow process. Insufficient equilibration time will lead to an underestimation of the true solubility.
-
Effective Phase Separation: Incomplete removal of solid particles will lead to an overestimation of the solubility.
Analytical Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a precise and accurate method for quantifying the concentration of this compound in the saturated solutions.[4][12][20]
Suggested HPLC Method Parameters
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is likely to be effective.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: The optimal wavelength should be determined by acquiring a UV spectrum of the compound. The carbonyl group in the molecule is a chromophore that should allow for UV detection.
-
Column Temperature: 30 °C.
Method Validation and Calibration
-
Stock Solution Preparation: Prepare a stock solution of this compound of known concentration in a solvent in which it is freely soluble (e.g., acetonitrile or methanol).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution. The concentration range of the standards should bracket the expected concentration of the solubility samples.
-
Calibration Curve: Inject the calibration standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration. The linearity of the calibration curve should be confirmed by a correlation coefficient (r²) of >0.99.
-
Sample Analysis: Inject the diluted supernatant samples and determine their concentration from the calibration curve. Remember to account for the dilution factor when calculating the final solubility.
Data Interpretation and Reporting
The solubility of this compound should be reported in standard units such as mg/mL or µg/mL, along with the solvent system and temperature at which the measurement was performed. It is good practice to report the mean and standard deviation of at least three replicate measurements.
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | TBD |
| PBS (pH 7.4) | 25 | TBD |
| Ethanol | 25 | TBD |
| Acetonitrile | 25 | TBD |
(TBD: To Be Determined experimentally)
Stability Considerations
It is important to assess the stability of this compound in the chosen solvents during the solubility experiment. This can be done by analyzing a sample of the supernatant at the beginning and end of the equilibration period by HPLC. The appearance of new peaks or a decrease in the main peak area could indicate degradation. As mentioned, hydrolysis of the tert-butyl ester or the amide bond is a potential degradation pathway, especially at non-neutral pH.
Conclusion
This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound. By combining a solid theoretical understanding of its physicochemical properties with robust experimental design and accurate analytical quantification, researchers can obtain reliable solubility data. This information is critical for the successful application of this important synthetic intermediate in drug discovery and development, enabling informed decisions regarding reaction conditions, purification strategies, and formulation development.
References
- CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents.
-
Tert-butyl 7-oxo-4-azaspiro(2.5)octane-4-carboxylate - PubChem. Available at: [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. Available at: [Link]
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The Effects of pH on Solubility - Chemistry LibreTexts. Available at: [Link]
-
Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. Available at: [Link]
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A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium - ResearchGate. Available at: [Link]
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Shake Flask Method Summary - BioAssay Systems. Available at: [Link]
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The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD - Sciforum. Available at: [Link]
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Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K - Springer. Available at: [Link]
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Kinetic versus thermodynamic solubility temptations and risks - Ovid. Available at: [Link]
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Solubility and pH of amines - Chemguide. Available at: [Link]
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A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry - PubMed. Available at: [Link]
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Video: Extraction: Effects of pH - JoVE. Available at: [Link]
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Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. Available at: [Link]
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Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic - Sygnature Discovery. Available at: [Link]
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Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - ResearchGate. Available at: [Link]
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Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma. Available at: [Link]
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How does pH affect water solubility of organic acids (or acids in general)? - Reddit. Available at: [Link]
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Available at: [Link]
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"stability of Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate"
An In-depth Technical Guide to the Stability of Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate
Abstract: this compound is a valuable spirocyclic building block in medicinal chemistry and drug discovery, prized for its rigid, three-dimensional structure. However, its utility is intrinsically linked to its chemical stability. This technical guide provides a comprehensive analysis of the stability profile of this molecule, drawing upon fundamental chemical principles and established data for its core functional groups. We will dissect the molecule's inherent vulnerabilities, including the acid- and thermo-labile Boc protecting group and the reactive ketone within a strained spirocyclic system. This document offers a mechanistic perspective on potential degradation pathways and provides field-proven protocols for handling, storage, and systematic stability assessment. This guide is intended for researchers, chemists, and drug development professionals who utilize this reagent and require a deep understanding of its stability characteristics to ensure experimental integrity and reproducibility.
Introduction to the Molecule
Spirocyclic scaffolds have garnered significant interest in modern drug design, offering a path to escape the "flatland" of traditional aromatic compounds and explore novel chemical space with improved physicochemical properties.[1] this compound is a key intermediate that embodies this principle. It incorporates a piperidinone core fused with a cyclopropane ring, creating a rigid framework. The presence of a Boc-protected nitrogen and a ketone functionality provides orthogonal handles for diverse synthetic transformations. Understanding the stability of this reagent is paramount, as degradation can lead to the formation of impurities, reduction in yield, and compromised biological data in downstream applications.
Molecular Structure and Physicochemical Properties
The structural integrity of this compound is dictated by its constituent parts: a tert-butoxycarbonyl (Boc) group, an azaspirocyclic core containing a ketone, and a strained cyclopropane ring. These features govern its reactivity and stability.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 1892578-21-0 | [3] |
| Molecular Formula | C₁₂H₁₉NO₃ | [2] |
| Molecular Weight | 225.28 g/mol | [2] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(=O)CC12CC2 | [2] |
| InChIKey | HWIUTXWETZABNE-UHFFFAOYSA-N | [2] |
| Purity (Typical) | >90% | [3] |
| Hazards | Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation | [2] |
Core Stability Profile: A Mechanistic Perspective
The overall stability of the molecule is a composite of the stabilities of its functional groups. The two primary points of vulnerability are the Boc-protected amine and the ketone functionality.
The Boc Protecting Group: Acid and Thermal Lability
The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis precisely because of its predictable lability under acidic conditions, while remaining stable towards most bases and nucleophiles.[4]
-
Acid-Catalyzed Cleavage: The deprotection mechanism is initiated by protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which subsequently forms isobutylene and a proton.[5] This reaction proceeds readily in the presence of strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in organic solvents.[5] The presence of even trace acidic impurities in solvents or on glassware can initiate slow degradation over time.
-
Thermal Instability: While more robust than many protecting groups, the Boc group is susceptible to thermal cleavage, particularly at elevated temperatures.[6] Some suppliers recommend cold-chain transportation for the compound, strongly suggesting a potential for degradation at ambient temperatures over extended periods.[7] The decomposition of related Boc reagents at room temperature is also documented.[8]
The Spiro[2.5]octane Core: Ring Strain and Ketone Reactivity
The ketone at the 7-position is a site of potential chemical reactivity.
-
Nucleophilic Addition: Like other ketones, it is susceptible to reduction by hydride reagents (e.g., NaBH₄) or addition of organometallic reagents. While these are synthetic reactions, they highlight the electrophilic nature of the carbonyl carbon.
-
Enolization: The α-protons adjacent to the ketone can be abstracted under basic conditions to form an enolate, which could lead to side reactions or racemization if a chiral center were present.
-
Baeyer-Villiger Oxidation: The ketone can be oxidized by peroxy acids (e.g., m-CPBA) to form a lactone, a common reaction for cyclic ketones.[9] This highlights its susceptibility to oxidative degradation.
-
Cyclopropane Ring Strain: The spiro-fused cyclopropane ring introduces significant ring strain. While generally stable, strained rings can be susceptible to cleavage under certain conditions, such as catalytic hydrogenation or with specific reagents that can interact with the strained C-C bonds.
Potential Degradation Pathways
Based on the analysis above, several degradation pathways can be hypothesized. The primary routes would involve the loss of the Boc group under acidic conditions or the reaction of the ketone.
Caption: Key potential degradation routes for the title compound.
Recommended Handling, Storage, and Shipping
Given the compound's potential instabilities, rigorous handling and storage protocols are essential to maintain its purity and integrity.
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, preferably at -20°C for long-term storage. This minimizes both thermal degradation and exposure to atmospheric moisture and oxygen. The recommendation for cold-chain shipping by suppliers supports this practice.[7]
-
Handling: Handle the material in a well-ventilated area, preferably a fume hood, using appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid generating dust. Use clean, dry glassware and spatulas to prevent contamination with acidic or basic residues.
-
Solvent Compatibility: When preparing solutions, use high-purity, anhydrous solvents. Avoid protic acidic solvents. If the compound must be used in an acidic medium, the solution should be prepared immediately before use and kept cold.
Experimental Protocols for Stability Assessment
To empirically determine the stability of a given batch of this compound, a systematic forced degradation study is the industry-standard approach. This involves subjecting the compound to a range of stress conditions more severe than it would typically encounter.
Protocol: Forced Degradation Study
Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.
Causality: The conditions are chosen to accelerate degradation. The goal is not complete destruction, but rather to induce 5-20% degradation, which is sufficient to detect and characterize impurities without the degradation profile becoming overly complex.
Caption: Experimental workflow for a forced degradation study.
Methodology:
-
Stock Solution: Prepare a stock solution of the compound at 1 mg/mL in a non-reactive solvent like acetonitrile.
-
Acid Stress: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C.
-
Base Stress: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C.
-
Oxidative Stress: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal Stress: Store the solid compound in a vial at 80°C.
-
Photolytic Stress: Expose the solid compound and a solution to controlled UV and visible light as per ICH Q1B guidelines.
-
Time Points: At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each stress condition. Neutralize the acid and base samples before analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC-UV method, coupled with a mass spectrometer (LC-MS) to identify degradants.
Analytical Methodology: Purity and Degradant Analysis
A robust analytical method is critical for assessing stability. A reverse-phase HPLC method is typically suitable.
Recommended HPLC-UV/MS Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water. Rationale: Formic acid is a common LC-MS compatible modifier that provides good peak shape for amines.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A time-based gradient from 5% to 95% Mobile Phase B to elute the parent compound and any potential degradants with different polarities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the compound has absorbance (e.g., ~210-220 nm for the carbonyl/carbamate). Mass Spectrometer (ESI+) to identify parent mass and degradant masses.
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An In-Depth Technical Guide to Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate: Synthesis, Characterization, and Applications
Introduction: The Value of Conformationally Constrained Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel chemical entities with improved potency, selectivity, and pharmacokinetic profiles is relentless. One powerful strategy in this endeavor is the use of conformationally constrained scaffolds. These rigid structures reduce the entropic penalty of binding to a biological target, often leading to enhanced affinity. The azaspiro[2.5]octane framework, a fusion of a piperidine ring and a cyclopropane ring, is an exemplary bioisostere for piperidine and other cyclic amines found in numerous pharmaceuticals.[1] Its rigid, three-dimensional structure allows for a more defined orientation of substituents, enabling precise interactions with target proteins.
This guide focuses on a key derivative of this family: tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate . The presence of the ketone at the 7-position offers a valuable synthetic handle for further functionalization, while the Boc-protecting group ensures stability and allows for selective manipulation of the piperidine nitrogen.[2] This molecule serves as a versatile building block for creating novel spirocyclic compounds with potential applications in a range of therapeutic areas.
This document provides a comprehensive overview of this important intermediate, including a detailed proposed synthesis, characterization methods, and a discussion of its potential applications in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 1892578-21-0 | [3] |
| Molecular Formula | C₁₂H₁₉NO₃ | [4] |
| Molecular Weight | 225.28 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| Appearance | Off-white to light yellow solid (predicted) | [5] |
| Predicted XlogP | 0.9 | [4] |
Proposed Synthesis: A Mechanistic Approach
While a direct, peer-reviewed synthesis for this compound is not extensively documented, a highly plausible and efficient route can be designed based on well-established organosulfur chemistry. The most logical approach involves a two-step sequence starting from the commercially available N-Boc-4-piperidone:
-
Epoxidation via the Corey-Chaykovsky Reaction: Formation of a spiro-epoxide at the 4-position of the piperidone ring.
-
Lewis Acid-Catalyzed Rearrangement: Expansion of the epoxide to the desired α-cyclopropyl ketone.
This strategy is predicated on the reliability and stereoselectivity of the Corey-Chaykovsky reaction for the synthesis of three-membered rings.[6]
Step 1: Spiro-epoxidation of N-Boc-4-piperidone
The Corey-Chaykovsky reaction is a classic method for converting carbonyls into epoxides using a sulfur ylide.[7] In this case, dimethyloxosulfonium methylide, generated in situ from trimethylsulfoxonium iodide and a strong base like sodium hydride, is the ideal reagent.
Experimental Protocol:
-
Ylide Generation: To a stirred suspension of sodium hydride (1.2 eq.) in dry DMSO at room temperature, add trimethylsulfoxonium iodide (1.2 eq.) portion-wise under an inert atmosphere (N₂ or Ar). Stir the resulting mixture for 1 hour until the evolution of hydrogen gas ceases, yielding a clear solution of the sulfur ylide.
-
Epoxidation: Cool the ylide solution to 0 °C in an ice bath. Add a solution of N-Boc-4-piperidone (1.0 eq.) in dry DMSO dropwise over 30 minutes.
-
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS. Upon completion, quench the reaction by pouring it into ice-cold water. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude spiro-epoxide, tert-butyl 4-oxa-1-azaspiro[2.5]octane-1-carboxylate .
Causality and Expertise:
-
Choice of Ylide: Dimethylsulfonium methylide could also be used, but the oxosulfonium ylide is generally more stable and often gives cleaner reactions with ketones.[8]
-
Solvent: DMSO is the solvent of choice as it is required for the formation of the ylide and helps to solubilize the reagents.
-
Self-Validation: The reaction can be monitored for the disappearance of the starting ketone and the appearance of a new, less polar spot on TLC. The crude product can be analyzed by ¹H NMR to confirm the absence of the starting material and the presence of the characteristic epoxide protons.
Step 2: Rearrangement to the Target Ketone
The spiro-epoxide can be rearranged to the thermodynamically more stable α-cyclopropyl ketone under the influence of a Lewis acid. This rearrangement is a known transformation for α,β-epoxy silanes and related compounds.
Experimental Protocol:
-
Reaction Setup: Dissolve the crude spiro-epoxide from Step 1 in a dry, aprotic solvent such as dichloromethane or toluene under an inert atmosphere.
-
Lewis Acid Addition: Cool the solution to 0 °C and add a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) or magnesium bromide (MgBr₂) (0.2-1.0 eq.) dropwise.
-
Reaction and Quenching: Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC for the formation of the product. Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Purification: Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product, This compound , can then be purified by flash column chromatography on silica gel.
Causality and Expertise:
-
Lewis Acid Choice: The choice and stoichiometry of the Lewis acid can be critical and may require optimization to maximize yield and minimize side products. BF₃·OEt₂ is a strong Lewis acid that is effective for such rearrangements.
-
Mechanism: The Lewis acid coordinates to the epoxide oxygen, facilitating the cleavage of a C-O bond and a subsequent 1,2-hydride shift to form the ketone.
-
Self-Validation: The final product should be characterized thoroughly by NMR, IR, and mass spectrometry to confirm its structure and purity. The IR spectrum should show a characteristic carbonyl stretch for the ketone, and the ¹H and ¹¹³C NMR spectra will confirm the presence of the cyclopropyl and piperidone rings.
Caption: Proposed synthetic workflow for the target molecule.
Characterization
A full characterization of the final product is essential to confirm its identity and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see signals corresponding to the tert-butyl group (a singlet at ~1.5 ppm), the piperidine ring protons (complex multiplets), and the cyclopropyl protons (also complex multiplets at higher field, typically 0.5-1.5 ppm).
-
¹³C NMR: Key signals will include the carbonyl carbons of the Boc group and the ketone, the quaternary spiro carbon, and the carbons of the piperidine and cyclopropane rings.
-
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1720 cm⁻¹ will confirm the presence of the ketone carbonyl group. Another strong band around 1690 cm⁻¹ will correspond to the carbamate carbonyl.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the molecular ion peak [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of the compound.[9]
Applications in Drug Development
The rigid spirocyclic core of this compound makes it a highly attractive building block for the synthesis of novel therapeutic agents. While specific examples for this exact molecule are emerging, the broader class of azaspiro[2.5]octanes has been incorporated into a variety of biologically active compounds.[10][11]
Potential Roles:
-
Constrained Piperidine Mimetic: It can be used to replace piperidine rings in known drugs to improve their pharmacological properties. The fixed conformation can enhance binding to the target and may block certain metabolic pathways, improving the drug's half-life.
-
Scaffold for Library Synthesis: The ketone functionality serves as a versatile anchor point for diversification. It can undergo a wide range of reactions, including reductive amination, Wittig reactions, and aldol condensations, to generate a library of novel compounds for high-throughput screening.
-
Fragment-Based Drug Discovery: The compact and rigid nature of the azaspiro[2.5]octane core makes it an ideal fragment for use in fragment-based screening campaigns to identify new binding motifs for challenging protein targets.
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The Emergence of a Privileged Scaffold: A Technical Guide to Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate
Introduction: The Strategic Value of Three-Dimensionality in Drug Design
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. Among these, spirocyclic systems—in which two rings share a single atom—have garnered significant attention. Their inherent three-dimensionality and conformational rigidity offer a powerful strategy to escape the "flatland" of traditional aromatic scaffolds, often leading to improved target selectivity, metabolic stability, and physicochemical properties.[1][2] The 4-azaspiro[2.5]octane framework, which incorporates a piperidine ring fused to a cyclopropane, is a particularly compelling example of this design principle. This guide provides an in-depth technical overview of a key derivative, Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate, a versatile building block for the synthesis of next-generation therapeutics.
While a singular "discovery" paper for this specific molecule is not readily apparent in the public domain, its frequent appearance in recent patent literature underscores its importance as a crucial intermediate in the development of high-value clinical candidates. This guide will therefore focus on the logical synthesis, characterization, and application of this compound, drawing upon established chemical principles and analogous synthetic routes.
Physicochemical and Structural Data
A comprehensive understanding of a synthetic building block begins with its fundamental properties. The data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1892578-21-0 | [3][4] |
| Molecular Formula | C₁₂H₁₉NO₃ | [3][4] |
| Molecular Weight | 225.28 g/mol | [3][4] |
| IUPAC Name | This compound | PubChem |
| SMILES | CC(C)(C)OC(=O)N1CCC(=O)CC12CC2 | [3] |
| Monoisotopic Mass | 225.13649347 Da | PubChem |
Proposed Synthesis: A Mechanistically Guided Approach
The synthesis of this compound can be logically approached through a multi-step sequence that constructs the spirocyclic core. A plausible and efficient route leverages the principles of diester formation, cyclopropanation, and a key intramolecular Dieckmann condensation. This proposed pathway is informed by synthetic methods for analogous diaza- and oxa-spirocycles.[5][6][7]
The overall synthetic strategy is depicted in the following workflow diagram:
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The Strategic Deployment of tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The relentless pursuit of novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore beyond the traditional "flat" aromatic structures and venture into the three-dimensional chemical space. Spirocyclic scaffolds have emerged as a particularly promising class of building blocks, offering a unique combination of structural rigidity, novelty, and improved physicochemical properties. This technical guide focuses on a key exemplar of this class: tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate . We will delve into its chemical characteristics, strategic applications in drug discovery, and the underlying principles that make it a valuable tool for the modern medicinal chemist.
Introduction: Embracing the Third Dimension in Drug Design
The concept of "escap[ing] from flatland" has become a guiding principle in contemporary drug discovery.[1] Over-reliance on two-dimensional aromatic structures has often led to challenges in achieving desired potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. Spirocyclic systems, by virtue of their fused bicyclic nature originating from a single shared carbon atom, introduce a defined three-dimensional geometry into molecular frameworks.[1] This inherent three-dimensionality can lead to several advantages:
-
Improved Physicochemical Properties: The introduction of sp³-rich centers can modulate lipophilicity and aqueous solubility, often leading to a more favorable balance for oral bioavailability.[1]
-
Enhanced Target Engagement: The rigid conformation of spirocycles can pre-organize appended functional groups, leading to more specific and higher-affinity interactions with biological targets.
-
Novel Chemical Space: The unique topology of spirocyclic scaffolds allows for the exploration of novel chemical matter, providing opportunities to secure intellectual property and overcome existing patent limitations.
-
Metabolic Stability: The quaternary spirocenter can block potential sites of metabolism, leading to improved pharmacokinetic profiles.[1]
The azaspiro[2.5]octane framework, in particular, which features a piperidine ring fused to a cyclopropane ring, has garnered significant interest.[2] This guide will provide a detailed examination of the Boc-protected ketone derivative, this compound, a versatile building block for accessing this valuable scaffold.
Physicochemical Properties and Characterization
This compound, also known as 4-Boc-7-oxo-4-azaspiro[2.5]octane, is a white to off-white solid at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1892578-21-0 | [3][4] |
| Molecular Formula | C₁₂H₁₉NO₃ | [3] |
| Molecular Weight | 225.28 g/mol | [3] |
| IUPAC Name | This compound | [5] |
| SMILES | CC(C)(C)OC(=O)N1CCC(=O)CC12CC2 | [6] |
| Predicted Boiling Point | 331.8±35.0 °C | [4] |
| Predicted Density | 1.14±0.1 g/cm³ | [4] |
While a publicly available, experimentally verified full dataset for NMR, IR, and mass spectrometry is not readily found in the literature, some commercial suppliers indicate the availability of such data upon request.[3][7][8][9][10] The structural integrity of this building block is, however, confirmed through its successful application in multi-step syntheses, as detailed in the applications section.
Synthesis Strategies: A Conceptual Overview
-
Intramolecular Cyclization: A suitably functionalized piperidine derivative could undergo an intramolecular cyclization to form the spirocyclic ketone.
-
Ring Expansion/Contraction: A precursor with a different ring size could be induced to undergo rearrangement to form the desired 4-azaspiro[2.5]octane system.
-
Cycloaddition Reactions: A dipolar cycloaddition approach could also be envisaged for the construction of the heterocyclic ring.
The final step would likely involve the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, a standard procedure in organic synthesis to modulate the reactivity of the amine and enhance solubility in organic solvents.
Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics
The true value of a building block is demonstrated by its utility in the synthesis of biologically active molecules. This compound serves as a versatile intermediate, with the ketone functionality providing a handle for a variety of chemical transformations. A notable example of its application is found in the synthesis of novel thieno[3,2-b]pyridine derivatives, a class of compounds with potential therapeutic applications.[11]
Case Study: Synthesis of Thieno[3,2-b]pyridine Derivatives
In a recently disclosed synthetic route, this compound is employed as a key starting material for the preparation of a complex heterocyclic system.[11] The initial step of this synthesis highlights the reactivity of the ketone group.
Experimental Protocol: Synthesis of tert-butyl 7-(((trifluoromethyl)sulfonyl)oxy)-4-azaspiro[2.5]oct-6-ene-4-carboxylate [11]
-
Enolate Formation: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, a 1 M solution of lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 eq) is added dropwise. The reaction mixture is stirred for approximately 20 minutes to ensure complete formation of the lithium enolate.
-
Triflation: N,N-bis(trifluoromethylsulfonyl)aniline (1.1 eq) is then added to the reaction mixture.
-
Reaction Progression: The reaction is allowed to warm to 25 °C and stirred for 3 hours.
-
Work-up and Purification: The reaction is quenched by the addition of water, and the product is extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (eluting with a gradient of 0-60% ethyl acetate in hexane) to yield the desired vinyl triflate as a yellow solid.
Causality Behind Experimental Choices:
-
Low Temperature (-78 °C): The initial deprotonation is carried out at low temperature to ensure kinetic control and prevent potential side reactions.
-
LiHMDS as a Base: LiHMDS is a strong, non-nucleophilic base, which is ideal for selectively deprotonating the α-carbon of the ketone to form the enolate without competing nucleophilic attack at the carbonyl group.
-
N,N-bis(trifluoromethylsulfonyl)aniline: This reagent is a highly effective triflating agent, converting the enolate into a vinyl triflate. Vinyl triflates are excellent electrophiles for subsequent cross-coupling reactions.
-
Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the nitrogen atom is stable under these reaction conditions, ensuring that the piperidine nitrogen does not interfere with the desired transformation.
This initial transformation converts the ketone into a versatile vinyl triflate, which can then participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to introduce further molecular complexity.[11] This exemplifies how the ketone functionality of the building block serves as a strategic linchpin for diversification.
Logical Workflow for the Elaboration of the Azaspiro[2.5]octane Scaffold
The following diagram illustrates the logical progression from the core building block to a more complex, drug-like molecule, as demonstrated in the synthesis of thieno[3,2-b]pyridine derivatives.
Caption: Synthetic elaboration of the azaspiro[2.5]octane core.
This workflow underscores the strategic importance of this compound as a starting point for the synthesis of complex molecules. The initial transformation of the ketone sets the stage for a series of reactions that build upon the spirocyclic core.
Conclusion: A Valuable Asset in the Medicinal Chemist's Toolbox
This compound is a prime example of a modern building block that empowers medicinal chemists to explore novel and promising areas of chemical space. Its inherent three-dimensionality, coupled with the versatile reactivity of the ketone functionality, makes it a valuable asset for the design and synthesis of next-generation therapeutics. As the demand for drug candidates with improved efficacy, selectivity, and pharmacokinetic properties continues to grow, the strategic incorporation of such spirocyclic scaffolds will undoubtedly play an increasingly important role in the future of drug discovery.
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PubChem. Tert-butyl 7-oxo-4-azaspiro(2.5)octane-4-carboxylate. (URL: [Link])
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Methodological & Application
The Strategic Deployment of Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate in Modern Medicinal Chemistry
Introduction: Embracing the Third Dimension in Drug Design
In the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and optimized pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the confines of flat, aromatic structures. The strategic incorporation of three-dimensional (3D) scaffolds has emerged as a paramount approach to navigating the complex topographies of biological targets. Among these, spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention for their inherent rigidity and ability to project functionalities into distinct vectors of chemical space.[1] This structural feature can lead to improved binding affinity and selectivity for the target protein.
This application note delves into the utility of a particularly valuable building block: Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate . This compound uniquely marries a conformationally restricted piperidine ring with a cyclopropane moiety, offering a versatile platform for the synthesis of innovative drug candidates across various therapeutic areas. The presence of a ketone functionality provides a reactive handle for a multitude of chemical transformations, while the Boc-protected nitrogen allows for controlled manipulation and diversification.
Physicochemical Properties and Structural Advantages
The inherent characteristics of this compound make it an attractive starting point for library synthesis and lead optimization.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₉NO₃ | [2][3] |
| Molecular Weight | 225.28 g/mol | [2][3] |
| CAS Number | 1892578-21-0 | [2] |
| Appearance | White to off-white solid | Commercial Supplier Data |
| Predicted XlogP | 0.9 | [3] |
The spirocyclic core imparts a higher fraction of sp³-hybridized carbons (Fsp³) compared to traditional flat aromatic rings, a feature often correlated with improved clinical success rates due to enhanced solubility and metabolic stability. The cyclopropane ring introduces a degree of conformational constraint on the piperidine ring, which can be advantageous in locking the molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to a target.
Synthetic Utility: A Gateway to Novel Spirocyclic Amines and Beyond
The ketone moiety of this compound is the linchpin for its synthetic versatility, enabling access to a diverse array of derivatives. Two of the most powerful transformations are reductive amination and olefination reactions.
Application Focus 1: Synthesis of Spirocyclic Amines via Reductive Amination
The conversion of the ketone to a secondary or tertiary amine via reductive amination is a cornerstone transformation in medicinal chemistry, allowing for the introduction of various substituents to probe structure-activity relationships (SAR). The resulting spirocyclic amines are valuable cores for a range of therapeutic targets, including G-protein coupled receptors (GPCRs) and ion channels, particularly in the central nervous system (CNS) drug discovery.
Detailed Protocol: Reductive Amination with a Primary Amine
This protocol describes a representative procedure for the reductive amination of this compound with a primary amine using sodium triacetoxyborohydride, a mild and selective reducing agent.
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., aniline) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Acetic acid (AcOH) (catalytic amount, ~0.1 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the primary amine (1.1 eq).
-
Solvent and Catalyst Addition: Dissolve the reactants in anhydrous DCM or DCE (approximately 0.1 M concentration). Add a catalytic amount of glacial acetic acid (~0.1 eq) to facilitate imine formation.
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Reduction: Once imine formation is deemed sufficient, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Causality Note: NaBH(OAc)₃ is chosen for its mildness and its ability to reduce the intermediate iminium ion preferentially over the starting ketone, thus minimizing side reactions.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Application Focus 2: Carbon Backbone Extension via Olefination
The ketone can also serve as a key electrophile in olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons (HWE) reactions, to introduce new carbon-carbon bonds. This is particularly useful for synthesizing exocyclic alkenes, which can act as isosteres for other functional groups or as intermediates for further functionalization.
Detailed Protocol: Horner-Wadsworth-Emmons Olefination
The HWE reaction is often preferred over the Wittig reaction for its generally higher E-selectivity and the water-soluble nature of the phosphate byproduct, which simplifies purification.
Materials:
-
This compound (1.0 eq)
-
Phosphonate ester (e.g., triethyl phosphonoacetate) (1.2 eq)
-
Strong base (e.g., sodium hydride (NaH), 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Generation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add NaH (1.2 eq). Carefully wash the NaH with anhydrous hexanes to remove the mineral oil, and then suspend the NaH in anhydrous THF.
-
Phosphonate Addition: Cool the NaH suspension to 0 °C in an ice bath. Add the phosphonate ester (1.2 eq) dropwise via syringe. Causality Note: The use of a strong, non-nucleophilic base like NaH is crucial for the efficient deprotonation of the phosphonate to form the reactive carbanion.
-
Ylide Formation: Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases, indicating complete formation of the ylide.
-
Ketone Addition: Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS (typically 2-12 hours).
-
Work-up: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with EtOAc (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the desired alkene product.
Conclusion: A Versatile Scaffold for Future Drug Discovery
This compound stands as a testament to the power of scaffold-based drug design. Its unique 3D architecture and synthetically tractable ketone handle provide medicinal chemists with a powerful tool to explore novel chemical space. The protocols detailed herein for reductive amination and olefination represent just two of the many possible transformations that can be employed to generate libraries of diverse compounds for biological screening. As the demand for drug candidates with improved physicochemical and pharmacological properties continues to grow, the strategic use of such well-designed building blocks will undoubtedly play a pivotal role in the discovery of the next generation of medicines.
References
- Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Synthonix. (n.d.). This compound. Retrieved from [Link]
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PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
YouTube. (2019, January 10). Horner-Wadsworth-Emmons reaction to form alkenes. Ben's Chem Videos. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl 7-hydroxy-4-azaspiro[2.5]octane-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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The Ascendancy of a Spirocyclic Scaffold: Application Notes for Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate in Modern Drug Discovery
Introduction: Embracing Three-Dimensionality in Drug Design
In the contemporary landscape of medicinal chemistry, the pursuit of novel chemical matter that can effectively and selectively engage with complex biological targets is paramount. The era of "flat" aromatic compounds, while foundational, has given way to a greater appreciation for three-dimensional molecular architectures. Spirocyclic scaffolds, which feature two rings sharing a single atom, have emerged as a powerful tool in this endeavor, offering a rigid and well-defined orientation of substituents in three-dimensional space.[1][2] This structural feature can lead to improved potency, selectivity, and pharmacokinetic properties.[3][4]
This guide focuses on a particularly valuable building block: tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate . This compound incorporates a piperidone ring fused with a cyclopropane ring, a combination that imparts a unique conformational rigidity and provides distinct vectors for chemical elaboration. The presence of the ketone functionality and the Boc-protected nitrogen atom offers orthogonal handles for a variety of chemical transformations, making it a versatile scaffold for the synthesis of diverse compound libraries.
This document serves as a detailed guide for researchers, scientists, and drug development professionals on the strategic application of this scaffold. We will delve into its synthesis, key chemical manipulations, and its role in the design of innovative therapeutic agents, supported by detailed protocols and mechanistic insights.
Physicochemical Properties and Strategic Advantages
The inherent properties of this compound make it an attractive starting point for drug discovery programs.
| Property | Value | Source |
| Molecular Formula | C12H19NO3 | [5] |
| Molecular Weight | 225.28 g/mol | [5] |
| CAS Number | 1892578-21-0 | [5] |
| XLogP3-AA (Predicted) | 0.9 | [5] |
Key Advantages:
-
Increased sp3 Character: The spirocyclic nature of the scaffold increases the fraction of sp3-hybridized carbons, a molecular descriptor often associated with higher clinical success rates.[3]
-
Three-Dimensional Diversity: The rigid framework allows for the precise spatial arrangement of functional groups, enabling better complementarity with the three-dimensional binding sites of biological targets.[2]
-
Metabolic Stability: The cyclopropane ring can enhance metabolic stability by shielding adjacent positions from enzymatic degradation.[6]
-
Synthetic Tractability: The ketone and Boc-protected amine provide versatile synthetic handles for a wide range of chemical modifications.
Synthetic Protocol: A Representative Pathway
Figure 1. A plausible synthetic workflow for the target scaffold.
Detailed Experimental Protocol (Representative)
Step 1: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate [1]
-
To a stirred solution of diethyl malonate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.5 eq).
-
Add 1,2-dibromoethane (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 12-16 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify by vacuum distillation to yield diethyl 1,1-cyclopropanedicarboxylate.
Step 2-3: Formation of Ethyl 1-(aminomethyl)cyclopropanecarboxylate
This transformation from the dicarboxylate can be achieved through a multi-step sequence involving selective hydrolysis, Curtius or Hofmann rearrangement to install the amine, followed by reduction. The specifics of this sequence can vary.
Step 4: Piperidone Ring Formation (Michael Addition and Dieckmann Condensation)
-
Dissolve ethyl 1-(aminomethyl)cyclopropanecarboxylate (1.0 eq) in a suitable solvent such as ethanol.
-
Add ethyl acrylate (1.1 eq) and a catalytic amount of a non-nucleophilic base (e.g., DBU).
-
Stir the reaction at room temperature until the Michael addition is complete (monitored by LC-MS).
-
Remove the solvent under reduced pressure.
-
Dissolve the crude Michael adduct in an anhydrous solvent suitable for Dieckmann condensation (e.g., toluene) with a strong base (e.g., sodium ethoxide).
-
Heat the mixture to reflux to effect cyclization.
-
After cooling, quench the reaction with a weak acid and perform an aqueous workup.
-
Purify the crude product by column chromatography to yield 4-azaspiro[2.5]octan-7-one.
Step 5: Boc Protection
-
Dissolve 4-azaspiro[2.5]octan-7-one (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).
-
Stir the reaction at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford This compound as a solid.
Applications in Drug Design: A Case Study and Broader Context
The true value of a scaffold lies in its ability to be elaborated into biologically active molecules. The azaspiro[2.5]octane core has shown significant promise in this regard.
Case Study: M4 Muscarinic Acetylcholine Receptor Antagonists
Recent research has highlighted the utility of the 6-azaspiro[2.5]octane scaffold (a close analog) in the development of potent and selective antagonists for the M4 muscarinic acetylcholine receptor.[8] The M4 receptor is a G protein-coupled receptor (GPCR) implicated in a variety of neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.
In this context, the azaspiro[2.5]octane core served as a rigidifying element to orient key pharmacophoric features for optimal interaction with the receptor binding pocket. The synthetic versatility of the scaffold allowed for systematic structure-activity relationship (SAR) studies, leading to the identification of compounds with high potency and selectivity.[8]
Figure 2. A generalized workflow for developing drug candidates from the scaffold.
Protocol: Reductive Amination of the Ketone
A key transformation of the title scaffold is the reductive amination of the 7-oxo position, allowing for the introduction of a wide variety of substituents.
-
To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add the desired primary or secondary amine (1.1 eq).
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring for the disappearance of the starting material by LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired N-substituted analog.
Broader Therapeutic Potential
Beyond M4 receptor antagonists, the unique structural and chemical features of the azaspiro[2.5]octanone scaffold make it a compelling candidate for a range of other therapeutic targets, including:
-
Kinase Inhibitors: The rigid scaffold can be used to orient hydrogen bond donors and acceptors to interact with the hinge region of protein kinases.
-
Ion Channel Modulators: The defined three-dimensional structure is well-suited for blocking the pores of ion channels with high specificity.
-
Protein-Protein Interaction (PPI) Modulators: The ability to project substituents in precise vectors makes this scaffold suitable for targeting the often large and shallow binding surfaces of PPIs.
Conclusion
This compound is a valuable and versatile building block for modern drug discovery. Its inherent three-dimensionality, coupled with its synthetic accessibility and the presence of orthogonal chemical handles, provides a robust platform for the design and synthesis of novel therapeutic agents. By moving beyond traditional "flat" chemical space, scaffolds such as this empower medicinal chemists to tackle challenging biological targets with greater precision and efficacy. The protocols and strategies outlined in this guide are intended to provide a solid foundation for researchers to unlock the full potential of this promising spirocyclic system.
References
- Wuhan Institute of Technology. (2015). Synthesis method of tert-butyl 4,7-diazaspiro[2.
- Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831–844.
-
PubChem. (n.d.). tert-Butyl 7-oxo-4-azaspiro(2.5)octane-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- AstraZeneca AB. (2019). Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7-yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)
- Genentech, Inc. (2018). Intermediate of 4-oxa-7-azaspiro[2.
- Wuhan Vanz Pharm Inc. (2020). Synthesis method of 4, 7-diazaspiro [2.5] octane compound. CN111943894A.
- Takeda Pharmaceutical Company Limited. (2014). Oxaspiro [2.
- Bender, A. M., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 56, 128479.
- Stepan, A. F., et al. (2012). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Journal of Medicinal Chemistry, 55(7), 3414–3424.
- Enamine. (2023). 2-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2).
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PubChemLite. (n.d.). This compound. University of Luxembourg. Retrieved from [Link]
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The Spirocyclic Keystone: Application Notes and Protocols for Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate in Synthetic Chemistry
Introduction: Embracing Three-Dimensionality in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that can effectively explore uncharted chemical space is paramount. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as privileged motifs due to their inherent three-dimensionality.[1] This rigid, defined spatial arrangement can lead to enhanced binding affinity and selectivity for biological targets, as well as improved physicochemical properties such as solubility and metabolic stability. Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate, a key building block, embodies this principle, offering a unique combination of a reactive ketone functionality and a protected amine on a spirocyclic framework. This guide provides detailed application notes and protocols for the synthetic manipulation of this versatile scaffold, empowering researchers in the design and synthesis of next-generation therapeutics.
Core Attributes of this compound
This spirocyclic ketone is a valuable intermediate for the synthesis of a diverse array of more complex molecules. Its utility stems from two primary reactive sites: the ketone at the 7-position and the Boc-protected nitrogen at the 4-position. The tert-butoxycarbonyl (Boc) protecting group provides robust protection of the secondary amine under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, allowing for subsequent functionalization.
| Property | Value |
| Molecular Formula | C₁₂H₁₉NO₃ |
| Molecular Weight | 225.28 g/mol |
| CAS Number | 1892578-21-0 |
| Appearance | Off-white to light yellow solid |
| Key Reactive Sites | C7-ketone, N4-Boc protected amine |
Synthetic Transformations: Protocols and Mechanistic Insights
The strategic manipulation of the ketone and the protected amine functionalities opens a gateway to a multitude of molecular designs. Below are detailed protocols for key transformations, grounded in established synthetic methodologies for analogous systems.
Protocol 1: Reductive Amination for the Synthesis of Spiro-amines
The conversion of the ketone to an amine via reductive amination is a cornerstone transformation, providing access to a diverse range of substituted spiro-amines. This protocol is adapted from established procedures for N-Boc-4-piperidone.
Reaction Principle: The reaction proceeds through the in-situ formation of an iminium ion intermediate from the ketone and a primary or secondary amine, which is then reduced by a mild reducing agent, typically sodium triacetoxyborohydride.
Workflow for Reductive Amination.
Experimental Protocol:
-
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) is added the desired primary or secondary amine (1.2 eq.) and glacial acetic acid (1.1 eq.).
-
The mixture is stirred at room temperature for 1 hour to facilitate iminium ion formation.
-
Sodium triacetoxyborohydride (1.5 eq.) is added portion-wise over 15 minutes, and the reaction is stirred at room temperature for 12-24 hours, or until completion as monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with DCM (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired N-substituted spiro-amine.
Expertise & Experience: The choice of sodium triacetoxyborohydride is critical as it is mild enough to not reduce the starting ketone but is sufficiently reactive to reduce the intermediate iminium ion. The slight excess of the amine and acid drives the equilibrium towards iminium formation.
Protocol 2: Olefination via Wittig and Horner-Wadsworth-Emmons Reactions
The conversion of the ketone to an exocyclic double bond is a powerful strategy for introducing new carbon-carbon bonds and further functionalization. Both the Wittig and Horner-Wadsworth-Emmons (HWE) reactions are suitable for this purpose, with the latter generally favoring the formation of (E)-alkenes.[2]
Reaction Principle: The Wittig reaction utilizes a phosphonium ylide to convert a ketone to an alkene.[3] The Horner-Wadsworth-Emmons reaction employs a phosphonate carbanion, which is more nucleophilic and less basic than a Wittig ylide, often leading to cleaner reactions and easier purification.[4]
Olefination Strategies for the Spirocyclic Ketone.
Experimental Protocol (Horner-Wadsworth-Emmons):
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq.) in anhydrous tetrahydrofuran (THF, 0.3 M) at 0 °C under an inert atmosphere is added the desired phosphonate ester (1.5 eq.) dropwise.
-
The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour.
-
A solution of this compound (1.0 eq.) in anhydrous THF is added dropwise at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours, or until completion by TLC or LC-MS.
-
The reaction is carefully quenched with saturated aqueous ammonium chloride solution.
-
The mixture is extracted with ethyl acetate (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel.
Trustworthiness: This protocol includes a standard workup procedure to remove the water-soluble phosphate byproduct, ensuring a clean isolation of the desired alkene. The use of a strong base like NaH is necessary to deprotonate the phosphonate ester.
Protocol 3: N-Boc Deprotection
The removal of the Boc protecting group is a crucial step to unmask the secondary amine for further derivatization, such as acylation or alkylation.
Reaction Principle: The Boc group is labile to acidic conditions, proceeding through the formation of a stable tert-butyl cation.
N-Boc Deprotection Workflow.
Experimental Protocol:
-
To a solution of the N-Boc protected spirocycle (1.0 eq.) in dichloromethane (DCM, 0.2 M) at 0 °C is added trifluoroacetic acid (TFA, 10 eq.) dropwise.
-
The reaction is stirred at room temperature for 1-4 hours, monitoring for the consumption of starting material by TLC or LC-MS.
-
Upon completion, the solvent and excess TFA are removed under reduced pressure.
-
The residue is co-evaporated with DCM (3 x) to remove residual TFA.
-
The resulting amine salt can be used directly in the next step or neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted into an organic solvent to yield the free amine.
Expertise & Experience: While TFA is highly effective, for substrates sensitive to strong acid, a solution of HCl in 1,4-dioxane or ethyl acetate can be a milder alternative. The large excess of TFA ensures a complete and rapid reaction.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush with copious amounts of water. Consult the Safety Data Sheet (SDS) for comprehensive safety information.
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel spirocyclic compounds. The protocols outlined in this guide provide a solid foundation for its application in organic synthesis and drug discovery. By leveraging the distinct reactivity of its ketone and protected amine functionalities, researchers can access a wide range of three-dimensional molecular scaffolds with the potential for significant biological activity.
References
- Horner, L.; Hoffmann, H.; Wippel, H. G. Chemische Berichte1958, 91 (1), 61-63.
- Wadsworth, W. S.; Emmons, W. D. Journal of the American Chemical Society1961, 83 (7), 1733-1738.
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Reductive Amination. Chemistry LibreTexts. [Link]
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Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
-
Tert-butyl 7-oxo-4-azaspiro(2.5)octane-4-carboxylate. PubChem. [Link]
- Johansson, H. et al. Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties. Journal of Medicinal Chemistry2016, 59 (6), 2497–2511.
-
Wittig Reaction. Organic Chemistry Portal. [Link]
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Reductive amination. Wikipedia. [Link]
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Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
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Wittig Reaction. Chemistry LibreTexts. [Link]
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Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
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A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health. [Link]
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Deprotection of N-Boc Groups Under Continuous-Flow High-Temperature Conditions. PubMed. [Link]
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Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]
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- Wittig, G.; Schöllkopf, U. Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte1954, 87 (9), 1318-1330.
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Application Note: Strategic Derivatization of Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate for Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
The Strategic Value of the 4-Azaspiro[2.5]octane Scaffold
In contemporary drug discovery, moving beyond flat, aromatic structures is a critical strategy for improving compound properties. Spirocyclic scaffolds, which feature two rings sharing a single carbon atom, are inherently three-dimensional and offer a rigid framework for orienting functional groups into chemical space.[1][2] This rigidity can lead to enhanced binding affinity and selectivity for protein targets. The 4-azaspiro[2.5]octane moiety, which fuses a piperidine ring with a cyclopropane, is a privileged structure that imparts a high fraction of sp³-hybridized carbons (Fsp³). An increased Fsp³ character is often correlated with improved physicochemical properties, such as higher aqueous solubility and better metabolic stability, which are desirable attributes for drug candidates.[1]
Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate is a particularly valuable building block. The Boc-protected nitrogen allows for stable handling and subsequent deprotection under mild acidic conditions, while the ketone at the C7 position serves as a versatile synthetic handle for a wide array of chemical transformations. This note provides detailed protocols for the derivatization of this ketone, enabling the exploration of diverse chemical space for structure-activity relationship (SAR) studies.
The Ketone as a Versatile Synthetic Handle
The primary site for derivatization on the this compound core is the C7-carbonyl group. This ketone is amenable to a variety of nucleophilic addition and condensation reactions, allowing for the systematic introduction of new substituents. The choice of reaction dictates the geometry and nature of the resulting functional group, providing access to amines, alkenes, and alcohols, each with distinct properties.
Caption: Key derivatization pathways for the C7-ketone.
Core Derivatization Protocols
The following protocols are provided as robust, field-proven methods for derivatizing the title compound. They are designed to be self-validating, with clear steps for reaction monitoring, work-up, and purification.
Reductive Amination: Accessing Diverse Amine Derivatives
Reductive amination is arguably the most powerful tool for generating diverse amine libraries from a ketone scaffold. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ by a mild hydride source. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice as it is selective for the iminium ion over the starting ketone, is not water-sensitive, and does not reduce other sensitive functional groups.[3] This one-pot procedure is highly efficient for coupling both primary and secondary amines.
Experimental Protocol: Synthesis of Tert-butyl 7-(benzylamino)-4-azaspiro[2.5]octane-4-carboxylate
| Reagents & Materials | Amount | M.W. | Moles (mmol) | Equivalents |
| This compound | 225 mg | 225.28 | 1.0 | 1.0 |
| Benzylamine | 118 mg (120 µL) | 107.15 | 1.1 | 1.1 |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 318 mg | 211.94 | 1.5 | 1.5 |
| Acetic Acid (Glacial) | 6 mg (6 µL) | 60.05 | 0.1 | 0.1 |
| Dichloroethane (DCE) | 10 mL | - | - | - |
Step-by-Step Procedure:
-
To a 25 mL round-bottom flask, add this compound (1.0 eq) and dichloroethane (DCE).
-
Add benzylamine (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq). The acid catalyzes the formation of the iminium intermediate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5 minutes. The reaction is mildly exothermic.
-
Allow the reaction to stir at room temperature for 16-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using 40% Ethyl Acetate in Hexanes. The starting ketone should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL). Stir vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (gradient elution, 10% to 50% ethyl acetate in hexanes) to yield the pure product.
Wittig Olefination: Introducing Exocyclic Alkenes
The Wittig reaction transforms a ketone into an alkene by reacting it with a phosphorus ylide (a Wittig reagent).[4][5] This method is highly effective for creating a C=C bond where the C=O bond once was. For introducing a simple methylene (=CH₂) group, the corresponding ylide is typically generated in situ from methyltriphenylphosphonium bromide using a strong base like n-butyllithium (n-BuLi) or potassium tert-butoxide.[5][6] The resulting exocyclic alkene is a valuable intermediate for further reactions like epoxidation, dihydroxylation, or hydrogenation.
Experimental Protocol: Synthesis of Tert-butyl 7-methylene-4-azaspiro[2.5]octane-4-carboxylate
| Reagents & Materials | Amount | M.W. | Moles (mmol) | Equivalents |
| Methyltriphenylphosphonium Bromide | 429 mg | 357.23 | 1.2 | 1.2 |
| Potassium tert-butoxide (KOtBu) | 135 mg | 112.21 | 1.2 | 1.2 |
| This compound | 225 mg | 225.28 | 1.0 | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | 15 mL | - | - | - |
Step-by-Step Procedure:
-
Ylide Formation: In a flame-dried 50 mL flask under an inert atmosphere (Argon or Nitrogen), suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (10 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Add potassium tert-butoxide (1.2 eq) in one portion. The mixture will turn a characteristic bright yellow, indicating ylide formation. Stir at 0 °C for 30 minutes.
-
Reaction with Ketone: Dissolve this compound (1.0 eq) in anhydrous THF (5 mL) and add it dropwise to the yellow ylide suspension at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. The yellow color will fade as the ylide is consumed.
-
Reaction Monitoring: Monitor by TLC (20% Ethyl Acetate in Hexanes). The disappearance of the starting ketone and the appearance of a new, less polar spot indicates product formation.
-
Work-up: Quench the reaction with water (10 mL). Transfer to a separatory funnel and extract with diethyl ether (3 x 20 mL). The byproduct, triphenylphosphine oxide, has limited solubility in ether/hexanes.
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography (gradient elution, 0% to 20% ethyl acetate in hexanes). Triphenylphosphine oxide is quite polar and will remain on the column.
Grignard Addition: Creating Tertiary Alcohols
The addition of organometallic reagents, such as Grignard (R-MgBr) or organolithium (R-Li) reagents, to the ketone provides a direct route to tertiary alcohols.[7] This reaction creates a new C-C bond and a new stereocenter at the C7 position, significantly increasing molecular complexity. The choice of the Grignard reagent determines the nature of the appended R-group (e.g., alkyl, aryl, vinyl).
Experimental Protocol: Synthesis of Tert-butyl 7-hydroxy-7-methyl-4-azaspiro[2.5]octane-4-carboxylate
| Reagents & Materials | Amount | M.W. | Moles (mmol) | Equivalents |
| This compound | 225 mg | 225.28 | 1.0 | 1.0 |
| Methylmagnesium Bromide (MeMgBr) (3.0 M in Et₂O) | 0.4 mL | - | 1.2 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | 10 mL | - | - | - |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | 15 mL | - | - | - |
Step-by-Step Procedure:
-
In a flame-dried 25 mL flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add the methylmagnesium bromide solution (1.2 eq) dropwise via syringe over 10 minutes.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Reaction Monitoring: Monitor by TLC (30% Ethyl Acetate in Hexanes). The reaction is typically complete once the starting material spot is consumed.
-
Work-up: Cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (15 mL). This protonates the alkoxide and neutralizes excess Grignard reagent.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often of high purity, but can be further purified by flash column chromatography if necessary (gradient elution, 10% to 40% ethyl acetate in hexanes).
Application in Structure-Activity Relationship (SAR) Studies
The derivatization of the 4-azaspiro[2.5]octane core is a cornerstone of SAR exploration. By systematically modifying the substituent at the C7 position, researchers can probe the specific interactions within a biological target's binding pocket. For example, a library of amines generated via reductive amination can explore hydrogen bonding, salt bridges, and hydrophobic interactions.
Caption: Workflow for SAR exploration using the C7-ketone.
-
Probing Polarity: Introducing polar groups like morpholine or piperazine can enhance solubility and create hydrogen bond donors/acceptors.
-
Exploring Hydrophobicity: Appending aliphatic or aromatic groups allows for the investigation of hydrophobic pockets.
-
Modulating Basicity: The choice of amine (e.g., aniline vs. alkylamine) directly tunes the pKa of the new derivative, which can be critical for target engagement and pharmacokinetic properties.
References
- Spirocyclic Piperidines in Drug Discovery.PharmaBlock. [URL: https://www.pharmablock.com/uploads/file/20210729/1-210H9142214.pdf]
- Peshkov, A. A., et al. (2022). A General Approach to Spirocyclic Piperidines via Castagnoli–Cushman Chemistry.Synthesis, 54(11), 2604-2615. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/a-1748-8926]
- 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction.Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/13%3A_Aldehydes_and_Ketones_I/13.03%3A_Reactions_of_Aldehydes_and_Ketones/13.3.03%3A_Alkenes_from_Aldehydes_and_Ketones_-_Wittig_Reaction]
- Wittig Reaction - Examples and Mechanism.Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2018/02/06/the-wittig-reaction/]
- Wittig reaction.Wikipedia. [URL: https://en.wikipedia.org/wiki/Wittig_reaction]
- Challenging reductive amination.Reddit r/chemistry. [URL: https://www.reddit.
- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone.Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [URL: https://www.researchgate.
- Impact of reagent quality on the outcome of 1-Boc-4-piperidone reactions.Benchchem. [URL: https://www.benchchem.com/blog/impact-of-reagent-quality-on-the-outcome-of-1-boc-4-piperidone-reactions/]
- Fentanyl Synthesis Using N-BOC-4-Piperidinone.Defense Technical Information Center (DTIC). [URL: https://apps.dtic.
- A General Approach to Spirocyclic Piperidines via Castagnoli–Cushman Chemistry | Request PDF.ResearchGate. [URL: https://www.researchgate.net/publication/358434862_A_General_Approach_to_Spirocyclic_Piperidines_via_Castagnoli-Cushman_Chemistry]
- Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution.Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ob/d4ob00011k]
- Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes.ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/6555138f69299b0335e9c0c3]
- Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity.BEPLS. [URL: https://www.bepls.com/bepls%2012(11)/362.pdf]
- Method for preparing 4-Boc-aminopiperidine.Google Patents. [URL: https://patents.google.
- Wittig Reaction - Common Conditions.Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/wittig-reaction/conditions.shtm]
- Technical Support Center: Regioselective Synthesis of N-(4-chlorophenyl)piperidin-4-amine Derivatives.Benchchem. [URL: https://www.benchchem.
- Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester.Google Patents. [URL: https://patents.google.
- Synthesis method of 4, 7-diazaspiro [2.5] octane compound.Google Patents. [URL: https://patents.google.
- Wittig/B H insertion reaction: A unique access to trisubstituted Z-alkenes.PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10500196/]
- Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.ResearchGate. [URL: https://www.researchgate.
- Grignard Reaction.Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/grignard-reaction.shtm]
- Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides.Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v96p0511]
- Synthesis of N-Boc 4-piperidone.ChemicalBook. [URL: https://www.chemicalbook.com/article/synthesis-of-n-boc-4-piperidone.htm]
- Facile synthesis of 2-azaspiro[3.4]octane.Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ob/c7ob02206g]
- Oxaspiro [2.5]octane derivatives and analogs.Google Patents. [URL: https://patents.google.
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Application Notes and Protocols: Ketone Group Reactivity of Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate
Abstract
This document provides a detailed technical guide on the chemical transformations of the ketone moiety within Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate. This spirocyclic building block is of significant interest in medicinal chemistry and drug discovery due to its rigid, three-dimensional structure.[1] The protocols and discussions herein are designed for researchers, chemists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for key reactions including reductive amination, stereoselective reduction, and olefination. We emphasize the causality behind experimental choices, addressing the unique steric and electronic properties of this valuable synthetic intermediate.
Introduction: The Unique Canvas of a Spirocyclic Ketone
This compound, also known as 4-Boc-4-azaspiro[2.5]octan-7-one, is a bifunctional molecule featuring a Boc-protected secondary amine and a cyclic ketone.[2] Its defining characteristic is the spirocyclic junction, where a cyclopropane ring and a piperidinone ring share a single carbon atom. This arrangement imparts significant structural rigidity and presents a unique chemical environment for the carbonyl group.
The ketone at the C-7 position is sterically hindered, flanked by the spiro-cyclopropane group on one side and the piperidine ring on the other. This steric congestion, coupled with the potential for electronic effects from the adjacent nitrogen and cyclopropane ring, dictates the feasibility and outcome of nucleophilic additions. Understanding these subtleties is paramount for designing successful synthetic strategies. These azaspirocyclic motifs are increasingly incorporated into drug candidates to enhance properties like metabolic stability and aqueous solubility.[1][3]
This guide will explore three fundamental transformations of the C-7 ketone, providing robust protocols that account for the molecule's specific architecture.
Physicochemical Properties of Starting Material
| Property | Value | Source |
| CAS Number | 1892578-21-0 | [4][5] |
| Molecular Formula | C₁₂H₁₉NO₃ | [4][6] |
| Molecular Weight | 225.28 g/mol | [2][4] |
| Appearance | Off-white to light yellow solid | [7] |
| SMILES | CC(C)(C)OC(=O)N1CCC(=O)CC12CC2 | [2] |
Reaction I: Reductive Amination for Amine Synthesis
Reductive amination is a cornerstone of medicinal chemistry, providing a direct route from ketones to secondary and tertiary amines. The reaction proceeds via the in-situ formation of an iminium ion intermediate upon condensation of the ketone with a primary or secondary amine, which is then reduced by a selective hydride agent.
Expertise & Mechanistic Insight
The primary challenge with this substrate is the selection of a reducing agent that is potent enough to reduce the sterically hindered iminium intermediate but mild enough to avoid cleavage of the acid-labile Boc-protecting group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. It is less basic and more selective than other common hydrides like sodium cyanoborohydride (NaBH₃CN), and it operates efficiently under mildly acidic conditions (typically using acetic acid as a catalyst) that are fully compatible with the Boc group.
Caption: Mechanism of Reductive Amination.
Protocol: Synthesis of Tert-butyl 7-(benzylamino)-4-azaspiro[2.5]octane-4-carboxylate
This protocol details a representative reductive amination using benzylamine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Glacial Acetic Acid (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the ketone in anhydrous DCM (approx. 0.1 M concentration).
-
Add benzylamine (1.1 eq) followed by glacial acetic acid (2.0 eq). Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Reaction II: Stereoselective Reduction to the Corresponding Alcohol
The reduction of the C-7 ketone yields Tert-butyl 7-hydroxy-4-azaspiro[2.5]octane-4-carboxylate, creating a new stereocenter. The stereochemical outcome (axial vs. equatorial alcohol) is highly dependent on the steric bulk of the hydride reagent, a classic principle in cyclic ketone reduction.[8]
Expertise & Stereochemical Control
-
Small Hydride Reagents (e.g., Sodium Borohydride, NaBH₄): These reagents preferentially attack from the less hindered equatorial face, pushing the oxygen up into the axial position. This is known as "Felkin-Anh" control and results primarily in the axial alcohol.
-
Bulky Hydride Reagents (e.g., L-Selectride®, Lithium tri-sec-butylborohydride): These sterically demanding reagents cannot easily approach from the equatorial face due to steric clashes. They are forced to attack from the more open axial face, resulting in the formation of the equatorial alcohol.
This ability to selectively generate either diastereomer by simply choosing the appropriate reagent is a powerful tool for controlling the three-dimensional structure of subsequent analogs.
Caption: Stereocontrol in Ketone Reduction.
Protocol: Synthesis of Tert-butyl 7-hydroxy-4-azaspiro[2.5]octane-4-carboxylate (Axial Isomer)
Materials:
-
This compound (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Deionized Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol (approx. 0.2 M) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise over 20 minutes.
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Reaction Monitoring: Monitor by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: Carefully add deionized water to quench the excess NaBH₄. Remove the methanol under reduced pressure.
-
Add DCM and water to the residue and transfer to a separatory funnel. Separate the layers and extract the aqueous phase twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the crude product.
-
Purification: The product can be purified by flash column chromatography if necessary, though it is often clean enough for subsequent steps.
-
Characterization: Confirm the structure and determine the diastereomeric ratio using ¹H NMR (paying close attention to the coupling constants of the proton at C-7) and ¹³C NMR.
Reaction III: Wittig Reaction for Olefination
The Wittig reaction transforms the ketone into an alkene by reacting it with a phosphorus ylide.[9] This reaction is a powerful method for carbon-carbon bond formation, converting the C-7 carbonyl into an exocyclic double bond.[10]
Expertise & Ylide Generation
The success of a Wittig reaction hinges on the formation and reactivity of the ylide. The ylide is typically prepared by treating a phosphonium salt with a strong base. For a simple, non-stabilized ylide like methylenetriphenylphosphorane (Ph₃P=CH₂), a very strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) is required in an anhydrous aprotic solvent like THF or DMSO. The phosphonium salt itself is synthesized from triphenylphosphine and an alkyl halide.[9]
It is crucial to perform this reaction under strictly anhydrous and inert conditions, as both the strong base and the resulting ylide are highly reactive towards water and oxygen.
General Experimental Workflow
Caption: General workflow for a Wittig reaction.
Protocol: Synthesis of Tert-butyl 7-methylene-4-azaspiro[2.5]octane-4-carboxylate
Materials:
-
Methyltriphenylphosphonium bromide (Ph₃PCH₃Br) (1.5 eq)
-
n-Butyllithium (n-BuLi) (1.4 eq, solution in hexanes)
-
This compound (1.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Preparation: To a flame-dried, three-neck flask under N₂, add methyltriphenylphosphonium bromide (1.5 eq) and suspend it in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add n-BuLi (1.4 eq) dropwise. A characteristic color change (e.g., to deep orange or yellow) indicates ylide formation. Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour.
-
Reaction: In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the ylide solution back to 0 °C and add the ketone solution dropwise via cannula or dropping funnel.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Reaction Monitoring: Monitor the reaction by TLC, noting the formation of a new, less polar spot and the consumption of the ketone.
-
Work-up: Quench the reaction by carefully adding saturated aqueous NH₄Cl.
-
Extract the mixture three times with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Triphenylphosphine oxide is a major byproduct.
-
Purification: Purify the crude material by flash column chromatography (a non-polar eluent system like hexanes/ethyl acetate is typically required) to separate the desired alkene from the triphenylphosphine oxide byproduct.
-
Characterization: Confirm the structure via ¹H NMR (noting the appearance of vinyl proton signals), ¹³C NMR, and HRMS.
Conclusion
The C-7 ketone of this compound serves as a versatile handle for introducing molecular diversity. The protocols outlined in this document for reductive amination, stereoselective reduction, and Wittig olefination provide reliable and adaptable starting points for synthetic campaigns. By carefully selecting reagents and conditions, researchers can effectively navigate the steric and electronic landscape of this unique spirocyclic scaffold to generate a wide array of novel derivatives for applications in drug discovery and chemical biology.
References
- Exploring 4-Boc-4,7-Diazaspiro[2.5]Octane: Properties, Applications, and Suppliers. (n.d.). Vertex AI Search.
- This compound | 1892578-21-0. (n.d.). Biosynth.
- Oxaspiro [2.5]octane derivatives and analogs. (n.d.). Google Patents.
- 7: The Wittig reaction. (2021, February 3). YouTube.
- This compound - [B31333]. (n.d.). Synthonix.
- Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2025, August 30). ResearchGate.
- This compound. (n.d.). PubChemLite.
- 4-Boc-4,7-diazaspiro[2.5]octane: High-Purity Pharmaceutical Intermediate for API Synthesis. (n.d.). WorldOfChemicals.
- Synthesis method of 4, 7-diazaspiro [2.5] octane compound. (n.d.). Google Patents.
- Tert-butyl 7-oxo-4-azaspiro(2.5)octane-4-carboxylate. (n.d.). PubChem.
- Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof. (n.d.). Google Patents.
- Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). ResearchGate.
- This compound | 1892578-21-0. (n.d.). ChemicalBook.
- 4-Oxa-7-azaspiro[2.5]octane hydrochloride | C6H12ClNO. (n.d.). PubChem.
- Aldehyde & Ketone Reactions – Nucleophilic Addition, Redox, Acetal, Grignard [Live Recording]. (2025, March 6). YouTube.
- Reactions of Aldehydes and Ketones [Overview]. (2024, February 25). YouTube.
- Aldehyde & Ketone Reactions Practice - Mechanisms, Synthesis & Shortcuts [LIVE Recording]. (2025, March 11). YouTube.
- Aldehyde & Ketone Reactions (Live Recording) Organic Chemistry Review & Practice Session. (2024, February 13). YouTube.
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Application Note: Facile and Efficient Boc Deprotection of Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate
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Introduction
The 4-azaspiro[2.5]octan-7-one scaffold is a valuable building block in medicinal chemistry, appearing in a variety of neurologically active compounds. Its synthesis often involves the use of the tert-butyloxycarbonyl (Boc) protecting group for the secondary amine, ensuring chemoselectivity in preceding synthetic steps. The final or penultimate step frequently requires the efficient and clean removal of this Boc group to yield the free amine, 4-azaspiro[2.5]octan-7-one, typically as a salt for improved stability and handling. This document provides a detailed protocol for the acidic deprotection of tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate, focusing on the mechanistic rationale, procedural details, and expected outcomes for researchers in drug discovery and development.
Mechanistic Rationale: The "Why" Behind the Protocol
The Boc group is prized for its stability under a wide range of conditions, yet its facile removal under acidic conditions makes it an ideal protecting group.[1][2] The deprotection proceeds via an acid-catalyzed cleavage mechanism.[1]
The key steps are:
-
Protonation: The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][3]
-
Fragmentation: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage. This fragmentation generates a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[1][3]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[1][3] This irreversible step drives the reaction to completion.
-
Amine Salt Formation: The newly liberated secondary amine is immediately protonated by the excess acid in the reaction mixture, forming the corresponding amine salt (e.g., trifluoroacetate or hydrochloride).[1][3]
The formation of the gaseous byproducts, isobutylene (from the tert-butyl cation) and carbon dioxide, necessitates that the reaction is not conducted in a closed system.[3][4]
Comparative Analysis of Deprotection Reagents
The choice between Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) is a critical decision point in the experimental design. Both are effective, but they present different practical considerations.
| Parameter | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Typical Conditions | 20-50% in Dichloromethane (DCM) or neat[5] | 4M in Dioxane or 1-4M in other organic solvents (e.g., Methanol, Ethyl Acetate)[5] |
| Reaction Time | Generally rapid, often complete within 30 minutes to a few hours at room temperature.[5][6] | Can also be very fast (e.g., 30 minutes with 4M HCl in dioxane).[5][7][8] |
| Work-up | Typically involves evaporation of the solvent and excess TFA. The resulting TFA salt can sometimes be an oil, which may be challenging to handle.[5][9] | Evaporation of the solvent and excess HCl yields the hydrochloride salt, which is often a crystalline solid, simplifying isolation and purification.[5] |
| Selectivity | Can be less selective and may cleave other acid-sensitive functional groups.[5] | 4M HCl in dioxane has demonstrated excellent selectivity for N-Boc deprotection in the presence of other acid-labile groups like tert-butyl esters.[5][7][8] |
| Side Reactions | The intermediate tert-butyl cation can cause t-butylation of nucleophilic residues. Scavengers like anisole can mitigate this.[5][10] | A similar potential for t-butylation exists, though the choice of solvent can influence this side reaction.[5] |
For the deprotection of this compound, both reagents are suitable. However, the formation of a crystalline hydrochloride salt often makes HCl in dioxane the preferred method for ease of product isolation.
Experimental Protocol: Boc Deprotection with HCl in Dioxane
This protocol provides a robust and reproducible method for the synthesis of 4-azaspiro[2.5]octan-7-one hydrochloride.
Materials:
-
This compound (Starting Material)
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Buchner funnel and filter paper
-
High-vacuum pump
Workflow Diagram:
A streamlined workflow for Boc deprotection.
Procedure:
-
Reaction Setup: To a round-bottom flask charged with this compound (1.0 eq), add a minimal amount of 1,4-dioxane to dissolve the solid.
-
Acid Addition: Cool the flask in an ice bath. Slowly add a solution of 4M HCl in 1,4-dioxane (3.0-4.0 eq).
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess HCl.
-
Product Isolation: To the resulting residue, add anhydrous diethyl ether and stir vigorously. This will induce the precipitation of the hydrochloride salt as a solid.
-
Filtration and Drying: Collect the solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold diethyl ether to remove any non-polar impurities. Dry the product under high vacuum to afford 4-azaspiro[2.5]octan-7-one hydrochloride.
Expected Outcome:
The product is typically obtained as a white to off-white crystalline solid with high purity. The yield is generally quantitative.
Characterization:
The structure of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or adding an additional equivalent of the acidic reagent.
-
Oily Product: If the hydrochloride salt oils out instead of precipitating, try scratching the inside of the flask with a glass rod to induce crystallization. Alternatively, dissolving the oil in a minimal amount of methanol and adding diethyl ether can promote precipitation.
-
Moisture Sensitivity: While the reaction itself is not overly sensitive to moisture, the final hydrochloride salt can be hygroscopic. It is advisable to handle and store it in a dry environment.
-
Alternative Work-up for TFA: If TFA is used, after evaporation, the residue can be azeotroped with toluene to remove residual TFA.[2] To obtain the free amine, a basic work-up with a reagent like saturated sodium bicarbonate solution can be performed, followed by extraction with an appropriate organic solvent.[9] However, care must be taken as the free amine may have some water solubility.
Conclusion
The acid-mediated Boc deprotection of this compound is a reliable and high-yielding transformation. The choice between TFA and HCl depends on the desired salt form and the presence of other acid-sensitive functionalities in the molecule. The provided protocol using HCl in dioxane offers a straightforward procedure that typically yields a crystalline product, simplifying downstream processing. This application note serves as a comprehensive guide for researchers, providing both the practical steps and the underlying chemical principles for the successful synthesis of 4-azaspiro[2.5]octan-7-one.
References
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338–341.
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
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- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Application Notes & Protocols: Synthesis of Novel Heterocycles from Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Unique Spirocyclic Ketone
In the modern era of drug discovery, escaping "flatland"—the over-reliance on two-dimensional aromatic scaffolds—is a paramount objective. Three-dimensional molecular architectures are increasingly sought after for their ability to provide enhanced target specificity, improved physicochemical properties, and novel intellectual property. Spirocycles, compounds containing two rings connected by a single common atom, are exemplary 3D scaffolds that have gained significant traction.[1]
This guide focuses on a particularly valuable building block: Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate (CAS: 1892578-21-0). This molecule offers a unique convergence of desirable features for synthetic diversification:
-
A Rigid Spirocyclic Core: The azaspiro[2.5]octane framework provides a well-defined three-dimensional orientation for substituents, crucial for precise interactions with biological targets.
-
A Reactive Carbonyl Group: The ketone at the C-7 position serves as a versatile synthetic handle for a wide array of classical and modern organic transformations.
-
An Orthogonal Protecting Group: The tert-butoxycarbonyl (Boc) group on the nitrogen atom ensures stability during manipulations of the ketone and can be selectively removed under acidic conditions to allow for further derivatization.
These attributes make this compound an ideal starting point for generating libraries of novel, structurally complex heterocycles with significant potential in medicinal chemistry. This document provides detailed protocols for several key transformations, explaining the rationale behind each method and empowering researchers to unlock the synthetic potential of this scaffold.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1892578-21-0 |
| Molecular Formula | C₁₂H₁₉NO₃ |
| Molecular Weight | 225.28 g/mol |
| Appearance | White to off-white solid |
Core Synthetic Transformations & Library Generation
The ketone functionality is the primary locus of reactivity. The following sections detail robust protocols for transforming this group into diverse heterocyclic systems.
Workflow Overview
The diagram below illustrates the central role of the starting ketone in accessing a variety of functionalized spirocyclic scaffolds. Each pathway represents a distinct synthetic strategy for library development.
Caption: Synthetic pathways from the starting spiroketone.
Reductive Amination: Accessing Diverse Spiro-amines
Rationale & Expertise: Reductive amination is one of the most powerful and reliable methods for C-N bond formation. It allows for the introduction of a vast array of primary and secondary amines, converting the ketone into a key diversity point for exploring structure-activity relationships (SAR). The use of sodium triacetoxyborohydride (STAB) is preferred as it is a mild, selective reducing agent that can be used in a one-pot procedure without the need to isolate the intermediate iminium ion.[2] This method is highly effective for ketones like N-Boc-4-piperidone, which is structurally analogous to our starting material.[3][4]
Protocol: One-Pot Reductive Amination with STAB
-
Materials:
-
This compound (1.0 eq, e.g., 225 mg, 1.0 mmol)
-
Primary or secondary amine (1.1 eq, e.g., 1.1 mmol)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq, e.g., 318 mg, 1.5 mmol)
-
Glacial acetic acid (1-2 drops, optional catalyst)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) (5-10 mL)
-
-
Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the starting spiroketone and the chosen amine. b. Dissolve the solids in anhydrous DCE or DCM (approx. 0.1-0.2 M concentration). c. If the amine is used as a hydrochloride salt, add 1.1 equivalents of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) and stir for 10 minutes. d. Add a catalytic amount of glacial acetic acid (optional, can facilitate iminium formation). e. Add the sodium triacetoxyborohydride portion-wise over 5-10 minutes. Caution: Gas evolution may occur. f. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. g. Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). h. Stir vigorously for 30 minutes until gas evolution ceases.
-
Work-up & Purification: a. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL). b. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. c. Purify the crude product by flash column chromatography on silica gel (typically using a gradient of ethyl acetate in hexanes) to yield the desired N-substituted spiro-amine.
Gewald Reaction: Forming Spiro-fused Aminothiophenes
Rationale & Expertise: The Gewald reaction is a multicomponent reaction that provides rapid access to highly substituted 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur.[5][6] This transformation is exceptionally valuable for building complex, drug-like heterocyclic systems in a single, efficient step. The resulting aminothiophene products are themselves versatile intermediates for further elaboration. The mechanism involves an initial Knoevenagel condensation, followed by sulfur addition and cyclization.[7][8]
Protocol: Base-Catalyzed Gewald Synthesis
-
Materials:
-
This compound (1.0 eq, e.g., 225 mg, 1.0 mmol)
-
Activated nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq, 1.0 mmol)
-
Elemental sulfur (S₈), finely powdered (1.1 eq, e.g., 35 mg, 1.1 mmol)
-
Morpholine or another secondary amine base (0.2-0.5 eq)
-
Ethanol or N,N-Dimethylformamide (DMF) (5 mL)
-
-
Procedure: a. In a round-bottom flask equipped with a reflux condenser, combine the spiroketone, the activated nitrile, and finely powdered sulfur. b. Add ethanol or DMF as the solvent. c. Add the amine base (e.g., morpholine) to the suspension. d. Heat the reaction mixture to 60-80 °C and stir vigorously. e. Monitor the reaction by TLC or LC-MS. The reaction typically takes 4-12 hours. f. Upon completion, cool the reaction mixture to room temperature.
-
Work-up & Purification: a. If a precipitate has formed, collect it by filtration. If not, concentrate the solvent under reduced pressure. b. Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., DCM or ethyl acetate). c. Purify by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes. The product will be a novel spiro[azaspiro[2.5]octane-7,2'-thiophene] derivative.
Bucherer-Bergs Reaction: Creating Spiro-hydantoins
Rationale & Expertise: The Bucherer-Bergs reaction is a classic method for synthesizing hydantoins (imidazolidine-2,4-diones) from ketones.[9] Spiro-hydantoins are privileged structures in medicinal chemistry, notably as aldose reductase inhibitors.[10][11] The reaction proceeds by forming a cyanohydrin, which then reacts with ammonium carbonate (or its components, ammonia and carbon dioxide) to form an aminonitrile, followed by cyclization. This one-pot procedure provides direct access to a valuable heterocyclic core.
Protocol: Modified Bucherer-Bergs Synthesis
-
Materials:
-
This compound (1.0 eq, e.g., 225 mg, 1.0 mmol)
-
Potassium cyanide (KCN) or Sodium Cyanide (NaCN) (2.0 eq, 2.0 mmol) Extreme Caution: Highly Toxic!
-
Ammonium carbonate ((NH₄)₂CO₃) (4.0 eq, 4.0 mmol)
-
Ethanol (5 mL)
-
Water (5 mL)
-
-
Procedure: All operations with cyanide must be performed in a certified fume hood with appropriate personal protective equipment. Have a cyanide quench solution (e.g., bleach or ferrous sulfate) available. a. In a sealed pressure vessel or a robust, well-sealed flask, dissolve the spiroketone in ethanol. b. In a separate flask, dissolve KCN and ammonium carbonate in water. c. Carefully and slowly add the aqueous cyanide/carbonate solution to the ethanolic solution of the ketone at room temperature. d. Securely seal the vessel and heat the mixture to 60-70 °C in an oil bath behind a blast shield. e. Stir the reaction for 24-48 hours. The reaction progress can be monitored by taking a small, carefully quenched aliquot for LC-MS analysis. f. After completion, cool the reaction vessel to room temperature, and then further in an ice bath.
-
Work-up & Purification: a. Carefully acidify the cold reaction mixture to pH 6-7 with 2M HCl. This will cause the product to precipitate. Perform this step slowly in the fume hood to avoid the release of HCN gas. b. Collect the precipitated solid by vacuum filtration. c. Wash the solid thoroughly with cold water and then with a small amount of cold ethanol. d. Dry the product under vacuum to yield the spiro-hydantoin derivative. Further purification can be achieved by recrystallization if necessary.
Mechanistic Insight: The Gewald Reaction
Understanding the reaction mechanism is crucial for troubleshooting and optimization. The Gewald reaction is a prime example of a tandem reaction cascade.
Caption: Mechanism of the Gewald aminothiophene synthesis.
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed condensation between the spiroketone and the activated nitrile to form an electron-deficient alkene intermediate.
-
Michael Addition of Sulfur: Elemental sulfur (S₈) is attacked by the enolate of the nitrile, leading to a thiolate intermediate.
-
Cyclization & Tautomerization: The thiolate attacks the cyano group intramolecularly, forming a five-membered iminocycle which then rapidly tautomerizes to the stable aromatic 2-aminothiophene product.[7][8]
Summary of Synthetic Routes and Applications
| Reaction Type | Key Reagents | Heterocyclic Core Formed | Potential Applications / Significance |
| Reductive Amination | Amine, NaBH(OAc)₃ | Substituted 4-amino-4-azaspiro[2.5]octane | Rapid library generation for SAR exploration; introduces basic nitrogen for improved solubility. |
| Gewald Reaction | Activated Nitrile, S₈, Base | Spiro-fused 2-Aminothiophene | Access to complex, polycyclic systems; thiophenes are common in kinase inhibitors and other APIs. |
| Bucherer-Bergs | KCN, (NH₄)₂CO₃ | Spiro-hydantoin | Privileged scaffold in medicinal chemistry, known for aldose reductase and other enzyme inhibition.[10][11] |
| Wittig Reaction | Phosphonium Ylide | Exocyclic Alkene | Creates a reactive handle for further transformations (e.g., epoxidation, dihydroxylation, Michael addition).[12][13] |
References
-
Wang, F., et al. (2020). Recent advances in the synthesis of heterocyclic spirocycles. RSC Advances. Available at: [Link]
-
Reddy, T. R., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Available at: [Link]
-
Joule, J. A. (2014). The Wittig reaction of cyclic ketones with phosphorus ylide. ResearchGate. Available at: [Link]
-
Grokipedia. (n.d.). Pictet–Spengler reaction. Available at: [Link]
-
Wikipedia. (n.d.). Wittig reaction. Available at: [Link]
-
Concellon, J. M., et al. (1985). The Wittig Reaction Using Potassium-tert-butoxide High Yield Methylenations of Sterically Hindered Ketones. Synthetic Communications. Available at: [Link]
-
Bonanno, C., et al. (2021). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules. Available at: [Link]
-
PubMed. (1983). [Synthesis and pharmacologic study of several spirohydantoins: relation to conformation]. Available at: [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Available at: [Link]
-
Defense Technical Information Center. (2017). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Available at: [Link]
-
Toste, F. D., et al. (2019). Enantioselective Gold-Catalyzed Pictet–Spengler Reaction. Organic Letters. Available at: [Link]
-
Vitaku, E., et al. (2014). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available at: [Link]
-
Royal Society of Chemistry. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Available at: [Link]
-
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Available at: [Link]
-
Sarges, R., et al. (1990). Spiro Hydantoin Aldose Reductase Inhibitors Derived from 8-Aza-4-chromanones. Journal of Medicinal Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2023). Alkenes from Aldehydes and Ketones - Wittig Reaction. Available at: [Link]
- Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
-
Wikipedia. (n.d.). Gewald reaction. Available at: [Link]
-
Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Available at: [Link]
-
Mack, D. J., et al. (2013). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules. Available at: [Link]
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- 9. Synthetic Routes to Approved Drugs Containing a Spirocycle [mdpi.com]
- 10. [Synthesis and pharmacologic study of several spirohydantoins: relation to conformation] - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Strategic Application of Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate in Neuroscience Drug Discovery
This guide provides an in-depth exploration of Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate, a versatile chemical scaffold with significant potential in the field of neuroscience research. We will delve into its structural significance, its application as a key building block in the synthesis of novel neuroactive compounds, and provide detailed protocols for its utilization in a drug discovery workflow targeting neurological disorders.
Introduction: The Value of Three-Dimensionality in CNS Drug Design
The quest for novel therapeutics for central nervous system (CNS) disorders is fraught with challenges, including the need for high target specificity and the ability to cross the blood-brain barrier. In recent years, medicinal chemistry has seen a paradigm shift away from flat, aromatic structures towards more three-dimensional molecular frameworks. Spirocyclic scaffolds, which feature two rings sharing a single atom, are at the forefront of this evolution.[1][2][3] Their rigid, defined three-dimensional geometry can enhance binding affinity and selectivity for protein targets, while also improving physicochemical properties crucial for drug development.[4][5]
This compound is a prime example of such a scaffold. Its unique structure, combining a piperidine ring with a cyclopropane moiety, offers a spatially diverse presentation of chemical functionalities, making it an attractive starting point for the synthesis of novel CNS drug candidates.
Core Application: A Versatile Scaffold for Neuroactive Compounds
The primary application of this compound in neuroscience research is as a constrained building block for the synthesis of more complex molecules. The inherent rigidity of the spirocyclic system allows for precise control over the spatial orientation of substituents, which is critical for optimizing interactions with specific biological targets.[3]
One of the most promising applications of azaspiro[2.5]octane derivatives is in the development of modulators for muscarinic acetylcholine receptors (mAChRs), particularly the M4 subtype.[6] The M4 receptor is a key target for the treatment of neuropsychiatric and neurodegenerative disorders such as schizophrenia, Alzheimer's disease, and Parkinson's disease.[6] The azaspirooctane core can serve as a central scaffold to which various functional groups can be attached to achieve high potency and selectivity for the M4 receptor.
Structural and Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C12H19NO3 | [7][8] |
| Molecular Weight | 225.28 g/mol | [7][8] |
| XLogP3 | 0.9 | [7] |
| IUPAC Name | This compound | [7] |
Experimental Protocols: Synthesis and Evaluation of a Novel M4 Receptor Modulator
The following protocols provide a representative workflow for the utilization of this compound in the discovery of a novel M4 receptor modulator. This workflow is based on established principles of medicinal chemistry and pharmacology.
Synthetic Protocol: From Scaffold to a Hypothetical M4 Modulator
This protocol outlines a plausible synthetic route to a novel M4 modulator starting from this compound. The choice of reagents and reaction conditions is based on standard organic synthesis methodologies.
Step 1: Reductive Amination
The ketone functionality of the starting material is a key handle for introducing diversity. A reductive amination reaction can be employed to couple a desired amine, which will form a key interaction with the target receptor.
-
Reaction:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add the desired primary or secondary amine (1.1 eq).
-
Add a reducing agent, such as sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Boc Deprotection
The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen needs to be removed to allow for further functionalization.
-
Reaction:
-
Dissolve the product from Step 1 in DCM.
-
Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess acid.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to yield the deprotected amine.
-
Step 3: Amide Coupling
The newly exposed secondary amine can be coupled with a carboxylic acid to introduce another element of diversity.
-
Reaction:
-
Dissolve the deprotected amine from Step 2 (1.0 eq) and a selected carboxylic acid (1.1 eq) in a solvent like N,N-dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purify the final compound by column chromatography or preparative HPLC.
-
Workflow Diagram: Synthesis of a Hypothetical M4 Modulator
Caption: Synthetic workflow for a hypothetical M4 modulator.
Biological Evaluation Protocol: In Vitro Characterization
Once synthesized, the novel compound must be evaluated for its activity at the M4 receptor.
Step 1: Primary Screening - Calcium Mobilization Assay
This assay is a common method to assess the activity of G-protein coupled receptors (GPCRs) like the M4 receptor.
-
Procedure:
-
Use a cell line stably expressing the human M4 muscarinic acetylcholine receptor (e.g., CHO-K1 or HEK293 cells).
-
Plate the cells in a 96-well or 384-well plate and allow them to attach overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Prepare serial dilutions of the synthesized compound.
-
Add the compound to the cells and measure the fluorescence signal using a plate reader (e.g., FLIPR). An increase in fluorescence indicates an increase in intracellular calcium, suggesting receptor activation.
-
Calculate the EC50 (half-maximal effective concentration) value from the dose-response curve.
-
Step 2: Selectivity Profiling
To ensure the compound is selective for the M4 receptor, it should be tested against other muscarinic receptor subtypes (M1, M2, M3, and M5).
-
Procedure:
-
Perform the same calcium mobilization assay (for M1, M3, M5) or a suitable alternative assay like a cAMP assay (for M2) using cell lines expressing each of the other muscarinic receptor subtypes.[6]
-
Determine the EC50 values for each receptor subtype.
-
Calculate the selectivity ratio by dividing the EC50 for the other subtypes by the EC50 for the M4 receptor. A higher ratio indicates greater selectivity.
-
Step 3: In Vitro ADME Profiling
Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties is crucial.
-
Assays:
-
Metabolic Stability: Incubate the compound with liver microsomes and measure the rate of degradation over time.
-
Permeability: Use a Caco-2 or PAMPA assay to assess the compound's ability to cross a cell monolayer, which is an in vitro model of the intestinal barrier.
-
Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins using methods like equilibrium dialysis.
-
Workflow Diagram: In Vitro Evaluation
Caption: In vitro evaluation workflow for a novel M4 modulator.
Conclusion and Future Perspectives
This compound represents a valuable and versatile starting material for the development of novel CNS therapeutics. Its rigid, three-dimensional structure provides a solid foundation for the design of potent and selective ligands for challenging neurological targets. The protocols outlined in this guide provide a framework for the synthesis and evaluation of new chemical entities derived from this scaffold. As the demand for innovative treatments for neurological and psychiatric disorders continues to grow, the strategic use of such sophisticated building blocks will be paramount to the success of future drug discovery endeavors. The continued exploration of spirocyclic chemistry will undoubtedly lead to the development of new and improved therapies for a range of debilitating diseases.[1][2]
References
-
PubChem. Tert-butyl 7-oxo-4-azaspiro(2.5)octane-4-carboxylate. National Center for Biotechnology Information. [Link]
-
Varela, J. A., & Saa, C. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 495-512. [Link]
-
Cerevel Therapeutics LLC. (2024). Azaspirooctane-carboxylates as Novel Activators/Modulators of M4 for the Treatment of Alzheimer's Disease and Parkinson's Disease. ACS Medicinal Chemistry Letters, 15(5), 724-729. [Link]
-
Arnold, F. H., et al. (2023). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. [Link]
-
ResearchGate. Recent in vivo advances of spirocyclic scaffolds for drug discovery. [Link]
-
Kelly, J. W., et al. (2021). Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological Evaluation as a Potential Therapy for Two Common Age-Related Comorbidities. Journal of Medicinal Chemistry, 64(15), 11446-11466. [Link]
-
Carreira, E. M., et al. (2011). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters, 13(22), 6134-6136. [Link]
-
MDPI. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. [Link]
-
PubChemLite. This compound. [Link]
-
ACS Publications. Spirocyclic Scaffolds in Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information. Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. [Link]
-
ACS Figshare. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link]
-
ResearchGate. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]
-
ResearchGate. Synthesis of new acetylharmine derivatives and their neurotropic activity. [Link]
- Google Patents. CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.
-
PubChem. tert-Butyl 4,7-diazaspiro(2.5)octane-7-carboxylate. [Link]
Sources
- 1. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Azaspirooctane-carboxylates as Novel Activators/Modulators of M4 for the Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tert-butyl 7-oxo-4-azaspiro(2.5)octane-4-carboxylate | C12H19NO3 | CID 118977754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. biosynth.com [biosynth.com]
Application Notes and Protocols for the Large-Scale Synthesis of Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate
Introduction
Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate is a valuable spirocyclic building block in medicinal chemistry and drug discovery. Its rigid three-dimensional structure is of significant interest for the synthesis of novel therapeutic agents, offering a unique scaffold to explore chemical space. This document provides a comprehensive guide for the large-scale synthesis of this compound, detailing a robust and scalable three-step protocol. The presented methodology is designed for researchers, scientists, and professionals in drug development, emphasizing safety, efficiency, and reproducibility.
Synthetic Strategy Overview
The overall synthetic strategy commences with the readily available 4-piperidone. The synthesis is designed in three main stages:
-
Protection of the Piperidine Nitrogen: The secondary amine of 4-piperidone is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in subsequent steps. This is a standard and high-yielding transformation.
-
Formation of the Spiro-Cyclopropylmethanol Intermediate: The key spirocyclic core is constructed via a modified Johnson-Corey-Chaykovsky reaction on the N-Boc-4-piperidone. This step forms the cyclopropane ring and introduces the necessary hydroxymethyl group.
-
Oxidation to the Target Ketone: The final step involves the oxidation of the primary alcohol of the spiro-cyclopropylmethanol intermediate to the corresponding ketone, yielding the desired product. A non-cryogenic and scalable oxidation protocol is employed to ensure suitability for large-scale production.
Caption: Overall synthetic workflow.
Experimental Protocols
Part 1: Synthesis of N-Boc-4-piperidone (Intermediate 1)
Rationale: The protection of the nitrogen atom of 4-piperidone is crucial to prevent its interference in the subsequent organometallic and oxidation reactions. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the planned reaction conditions and its straightforward removal under acidic conditions if required for further derivatization.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Amount (for 1 mol scale) |
| 4-Piperidone monohydrate hydrochloride | 153.61 | 1.0 | 153.6 g |
| Di-tert-butyl dicarbonate (Boc)₂O | 218.25 | 1.1 | 240.1 g |
| Triethylamine (TEA) | 101.19 | 2.2 | 222.6 g (306 mL) |
| Dichloromethane (DCM) | 84.93 | - | 1.5 L |
| Water | 18.02 | - | 1 L |
| Brine (saturated NaCl solution) | - | - | 500 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | 50 g |
Step-by-Step Protocol:
-
To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 4-piperidone monohydrate hydrochloride (153.6 g, 1.0 mol) and dichloromethane (DCM, 1.5 L).
-
Cool the suspension to 0 °C using an ice-water bath.
-
Slowly add triethylamine (222.6 g, 2.2 mol) via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Stir the mixture at 0 °C for an additional 30 minutes.
-
In a separate beaker, dissolve di-tert-butyl dicarbonate (240.1 g, 1.1 mol) in DCM (500 mL).
-
Add the (Boc)₂O solution to the reaction mixture dropwise over 1 hour at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding water (1 L).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with 1 M HCl (2 x 500 mL), saturated sodium bicarbonate solution (1 x 500 mL), and brine (1 x 500 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-piperidone as a white to off-white solid.
-
Expected Yield: 90-95%. The product is typically of sufficient purity for the next step without further purification.
Part 2: Synthesis of Tert-butyl 4-(1-(hydroxymethyl)cyclopropyl)piperidine-1-carboxylate (Intermediate 2)
Rationale: The construction of the spiro-cyclopropane ring is the key step in this synthesis. A modified Johnson-Corey-Chaykovsky reaction is employed, which involves the reaction of the ketone with a sulfur ylide generated in situ from trimethylsulfoxonium iodide and a strong base.[2][3][4] This method is known for its high efficiency in converting ketones to the corresponding epoxides, which in this case rearranges to form the desired cyclopropylmethanol derivative.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Amount (for 1 mol scale) |
| N-Boc-4-piperidone | 199.25 | 1.0 | 199.3 g |
| Trimethylsulfoxonium iodide | 220.07 | 1.5 | 330.1 g |
| Sodium hydride (60% in oil) | 40.00 (as 100%) | 1.5 | 100.0 g |
| Dimethyl sulfoxide (DMSO) | 78.13 | - | 1.0 L |
| Tetrahydrofuran (THF), anhydrous | 72.11 | - | 1.0 L |
| Water | 18.02 | - | 2.0 L |
| Diethyl ether | 74.12 | - | 2.0 L |
| Brine (saturated NaCl solution) | - | - | 1.0 L |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | 50 g |
Step-by-Step Protocol:
-
Safety Note: Sodium hydride is highly reactive and flammable. Handle with extreme care under an inert atmosphere.
-
To a 5 L three-necked round-bottom flask, equipped with a mechanical stirrer, a nitrogen inlet, and a thermometer, add sodium hydride (100.0 g of 60% dispersion in mineral oil, 1.5 mol) and wash with anhydrous hexanes (3 x 200 mL) to remove the mineral oil.
-
Carefully decant the hexanes and add anhydrous DMSO (1.0 L) to the flask under a nitrogen atmosphere.
-
Heat the mixture to 50 °C and stir until the evolution of hydrogen gas ceases (approximately 1-2 hours), indicating the formation of the dimsyl anion. Cool the solution to room temperature.
-
In a separate 2 L flask, suspend trimethylsulfoxonium iodide (330.1 g, 1.5 mol) in anhydrous THF (1.0 L) and cool to 0 °C.
-
Slowly add the prepared dimsyl anion solution to the trimethylsulfoxonium iodide suspension via cannula, maintaining the temperature below 10 °C.
-
Stir the resulting ylide solution at room temperature for 1 hour.
-
In a separate 2 L flask, dissolve N-Boc-4-piperidone (199.3 g, 1.0 mol) in anhydrous THF (500 mL).
-
Cool the ylide solution to 0 °C and add the solution of N-Boc-4-piperidone dropwise over 1 hour.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction by slowly adding water (2.0 L) at 0 °C.
-
Extract the aqueous mixture with diethyl ether (3 x 700 mL).
-
Combine the organic layers and wash with brine (1.0 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired spiro-alcohol as a white solid.
-
Expected Yield: 60-70%.
Part 3: Synthesis of this compound (Final Product)
Rationale: The final step is the oxidation of the primary alcohol to the target ketone. For large-scale synthesis, it is desirable to avoid cryogenic temperatures and heavy metal oxidants. The Parikh-Doering oxidation, which utilizes the sulfur trioxide pyridine complex to activate DMSO, is a mild and scalable option that can be performed at or near room temperature.[5][6][7]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Amount (for 1 mol scale) |
| Tert-butyl 4-(1-(hydroxymethyl)cyclopropyl)piperidine-1-carboxylate | 255.35 | 1.0 | 255.4 g |
| Sulfur trioxide pyridine complex | 159.16 | 3.0 | 477.5 g |
| Triethylamine (TEA) | 101.19 | 5.0 | 506.0 g (696 mL) |
| Dimethyl sulfoxide (DMSO), anhydrous | 78.13 | - | 1.5 L |
| Dichloromethane (DCM), anhydrous | 84.93 | - | 1.5 L |
| Water | 18.02 | - | 2.0 L |
| Diethyl ether | 74.12 | - | 2.0 L |
| Brine (saturated NaCl solution) | - | - | 1.0 L |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | 50 g |
Step-by-Step Protocol:
-
To a 10 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add the spiro-alcohol intermediate (255.4 g, 1.0 mol) and anhydrous DCM (1.5 L).
-
Add anhydrous DMSO (1.5 L) and triethylamine (506.0 g, 5.0 mol).
-
Cool the mixture to 0 °C in an ice-water bath.
-
In a separate flask, dissolve the sulfur trioxide pyridine complex (477.5 g, 3.0 mol) in anhydrous DMSO (1.0 L).
-
Slowly add the sulfur trioxide pyridine complex solution to the reaction mixture via the dropping funnel over 1.5-2 hours, ensuring the internal temperature remains below 15 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of water (2.0 L).
-
Extract the mixture with diethyl ether (3 x 700 mL).
-
Combine the organic layers and wash with 1 M HCl (2 x 500 mL), saturated sodium bicarbonate solution (1 x 500 mL), and brine (1 x 500 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a crystalline solid.
-
Expected Yield: 80-90%.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical Appearance |
| N-Boc-4-piperidone | C₁₀H₁₇NO₃ | 199.25 | 79099-07-3 | White solid |
| Tert-butyl 4-(1-(hydroxymethyl)cyclopropyl)piperidine-1-carboxylate | C₁₄H₂₅NO₃ | 255.35 | 1014791-03-3 | White solid |
| This compound | C₁₂H₁₉NO₃ | 225.28 | 1892578-21-0 | Crystalline solid |
Logical Relationships and Mechanistic Insights
Caption: Key mechanistic steps in the synthesis.
Conclusion
The protocol described herein provides a reliable and scalable route for the synthesis of this compound. By employing well-established and robust chemical transformations, this guide is intended to facilitate the production of this important building block for applications in pharmaceutical research and development. Adherence to the detailed procedures and safety precautions is essential for achieving high yields and purity on a large scale.
References
- Johnson, A. W., & Corey, E. J. (1961). The Johnson–Corey–Chaykovsky reaction. Journal of the American Chemical Society, 83(2), 417-423.
- Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353-1364.
-
Sunrise Resources. (n.d.). Explore the Corey-Chaykovsky Epoxidation Reaction and Key Reagents. Retrieved from [Link]
- Parikh, J. R., & Doering, W. von E. (1967). Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide. Journal of the American Chemical Society, 89(21), 5505-5507.
-
Grokipedia. (n.d.). Parikh–Doering oxidation. Retrieved from [Link]
- Google Patents. (1969). Process for the oxidation of primary and secondary alcohols (U.S. Patent No. 3,444,216).
Sources
- 1. N-(tert-Butoxycarbonyl)-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 2. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Explore the Corey-Chaykovsky Epoxidation Reaction and Key Reagents - News & Updates_Industry News|Latest Industry Updates-Sunrise Group - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 7. US3444216A - Process for the oxidation of primary and secondary alcohols - Google Patents [patents.google.com]
Troubleshooting & Optimization
"common problems in Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate synthesis"
An advanced heterocyclic compound, Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate, is a valuable building block in medicinal chemistry and drug development. Its rigid, three-dimensional spirocyclic structure, which combines a piperidine ring with a cyclopropane moiety, makes it a desirable scaffold for introducing specific conformational constraints in bioactive molecules.
However, the synthesis of this compound is not without its challenges. The construction of the sterically demanding spiro-cyclopropyl ketone core requires carefully controlled reaction conditions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during its synthesis, drawing from established organometallic chemistry principles.
The most common and efficient pathway to this compound involves the titanium-mediated cyclopropanation of a commercially available starting material, N-Boc-4-piperidone. This reaction, a variation of the Kulinkovich-de Meijere reaction, utilizes a Grignard reagent in the presence of a titanium(IV) alkoxide to form a titanacyclopropane intermediate, which then reacts with the ketone to form the spirocyclic product.
"purification techniques for Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate"
Answering the user's request.## Technical Support Center: Purification of Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals. Our goal is to move beyond simple instructions and explain the scientific rationale behind each step, empowering you to resolve purification challenges effectively.
Compound Profile & Safety Overview
This compound is a valuable spirocyclic building block in medicinal chemistry, often used in the synthesis of novel therapeutic agents.[1] Its unique three-dimensional structure makes it a desirable scaffold in drug design. However, its purification can present challenges.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₉NO₃ | PubChem[2] |
| Molecular Weight | 225.28 g/mol | PubChem[2] |
| Appearance | Colorless to light yellow solid-liquid mixture | ChemicalBook[3] |
| Storage | Sealed in dry, 2-8°C | BLDpharm[4] |
Safety Precautions: This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][4] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Section 1: General Purification Strategy
A successful purification campaign follows a logical workflow. The crude product from the reaction workup is first analyzed to assess its complexity. Based on this analysis, a primary purification method is chosen, typically flash column chromatography. If higher purity is required, a secondary "polishing" step like recrystallization may be employed.
Caption: General workflow for the purification of the target compound.
Section 2: FAQs - Silica Gel Column Chromatography
This is the most common and versatile method for purifying intermediates like this compound.
Q1: How do I choose the best solvent system (eluent) for my column?
A1: The ideal eluent is selected through Thin-Layer Chromatography (TLC) analysis. The goal is to find a solvent or solvent mixture that moves your target compound to a Retention Factor (Rf) of 0.25-0.35 . This Rf value typically provides the best separation from impurities during a column run.
-
Causality: An Rf in this range ensures the compound spends sufficient time interacting with the stationary phase (silica gel) to separate from other components, but not so long that it leads to excessive band broadening and long run times.
-
Expert Tip: Start with a non-polar solvent and gradually increase polarity. A common starting point for Boc-protected amines is a mixture of Hexane and Ethyl Acetate (EtOAc). A patent for a related azaspiro compound used a Hexane:EtOAc (1:1) system, which could be a good initial condition to test.[5] If impurities are very polar, a Dichloromethane (DCM):Methanol (MeOH) system may be more effective.[5]
| Solvent System Examples | Polarity | Typical Use Case |
| Hexane / Ethyl Acetate | Low to Medium | Good for separating moderately polar compounds. Start at 4:1 and move towards 1:1. |
| Dichloromethane / Methanol | Medium to High | Effective for more polar compounds that do not move in Hex/EtOAc. Start at 20:1. |
| Dichloromethane / Acetone | Medium | Can offer different selectivity compared to alcohol-based systems.[6] |
Q2: My compound is streaking badly on the TLC plate. What does this mean and how do I fix it?
A2: Streaking is a common issue that indicates a problem with the interaction between your compound and the silica gel. If this happens on the TLC, it will be much worse on a column, leading to poor separation and impure fractions.
-
Potential Causes & Solutions:
-
Compound is too Acidic/Basic: The free amine on the spirocycle core, even when Boc-protected, can have a basic character that interacts strongly with the acidic silica gel.
-
Solution: Add a small amount of a basic modifier to your eluent. A common choice is 0.5-1% triethylamine (Et₃N) . This neutralizes the acidic sites on the silica, preventing strong ionic interactions and allowing the compound to elute as a tight band.
-
-
Overloading: You have spotted too much material on the TLC plate.
-
Solution: Dilute your sample and spot a much smaller amount.
-
-
Incomplete Dissolution: The sample was not fully dissolved in the spotting solvent.
-
Solution: Ensure your compound is completely dissolved before spotting it on the TLC plate.
-
-
Q3: I've run my column, but my product is still contaminated with an impurity that has a very similar Rf. What are my next steps?
A3: This is a classic challenge where the selectivity of your system is insufficient. Simply running another column with the same eluent will not help. You must change the conditions to alter the interactions between your compounds and the stationary phase.
Caption: Decision tree for improving poor chromatographic separation.
-
Expert Insight: Solvents are grouped into different "selectivity classes" based on their primary intermolecular forces (e.g., hydrogen bond donors/acceptors, dipole interactions). Switching from Ethyl Acetate (an ester) to Acetone (a ketone) or MTBE (an ether) can dramatically change the relative separation of two closely-eluting spots, even if the overall eluent polarity is kept similar.
Section 3: FAQs - High-Purity Polishing via Recrystallization
When chromatography is insufficient or impractical for achieving the desired purity, recrystallization can be an excellent alternative, provided your compound is a solid.[7][8]
Q1: My compound appears to be a thick oil or a low-melting solid. Can I still use recrystallization?
A1: This can be challenging. The "solid-liquid mixture" description suggests the compound may have a low melting point or exist as an amorphous solid.[3]
-
Expert Tip: Before attempting a large-scale recrystallization, take a small sample of your purified oil and try to induce crystallization.
-
Dissolve it in a minimal amount of a good solvent (e.g., isopropanol).
-
Add a poor solvent (antisolvent) dropwise until it just turns cloudy (e.g., heptane).[8]
-
Cool the mixture in an ice bath and gently scratch the inside of the vial with a glass rod.
-
If a solid forms, you can proceed with recrystallization. If it remains an oil ("oils out"), chromatography is likely the better method for final purification.
-
Q2: How do I find the right solvent for recrystallization?
A2: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[9]
-
Screening Protocol:
-
Place ~20-30 mg of your compound into several small test tubes.
-
To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene) dropwise at room temperature until the solid just dissolves. A good candidate will require a moderate amount of solvent. If it dissolves in one drop, it's too soluble. If it barely dissolves after 20 drops, it's not soluble enough.
-
Take the tubes with promising solvents and heat them gently. The solid should dissolve completely.
-
Allow the tubes to cool slowly to room temperature, then place them in an ice bath.
-
The best solvent is the one that produces a large amount of crystalline solid upon cooling.
-
Q3: My compound "oiled out" during cooling instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solubility of the compound drops so rapidly upon cooling that it separates as a liquid phase before it has time to organize into a crystal lattice.[8]
-
Solutions:
-
Re-heat and Dilute: Re-heat the mixture until the oil redissolves. Add more solvent (10-20% more) to create a less concentrated solution, then cool it much more slowly.
-
Slow Cooling: Insulate the flask to ensure very slow cooling. A Dewar flask or a beaker of warm water can be used. Slow cooling is critical for the formation of well-ordered, pure crystals.[9]
-
Use a Solvent/Antisolvent System: Dissolve the compound in a minimal amount of a "good" hot solvent. Then, slowly add a "poor" hot solvent (an antisolvent) until the solution becomes slightly turbid. Allow this mixture to cool slowly.
-
Section 4: Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 9:1 Hexane:EtOAc).
-
Column Packing: Pour the slurry into your column and use gentle air pressure to pack the bed, ensuring no cracks or air bubbles. Add a thin layer of sand to the top.
-
Sample Loading: Dissolve your crude product in a minimal amount of DCM or the eluent. For better resolution, it's preferable to adsorb the compound onto a small amount of silica gel. To do this, dissolve your compound, add silica gel, and evaporate the solvent to dryness. Carefully load this dry powder onto the sand layer at the top of the column.
-
Elution: Carefully add the eluent and begin applying pressure. Collect fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. Place the final product under high vacuum to remove residual solvent.
Protocol 2: Recrystallization
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add the chosen recrystallization solvent in small portions, heating the mixture to a gentle boil with stirring until the solid is completely dissolved. Add a minimal excess of solvent (1-2%) to ensure the solution remains unsaturated at the boiling point.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.[9]
-
Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.
References
- CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
-
PubChem. Tert-butyl 7-oxo-4-azaspiro(2.5)octane-4-carboxylate. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
ResearchGate. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. [Link]
-
A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC - NIH. [Link]
-
Niemczyk, M. (2010). Recrystallization Demonstrated by Mark Niemczyk, PhD. YouTube. [Link]
- AU2018337597A1 - Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7- yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one derivatives.
-
Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. MDPI. [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. [Link]
-
Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]
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- 2. Tert-butyl 7-oxo-4-azaspiro(2.5)octane-4-carboxylate | C12H19NO3 | CID 118977754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1892578-21-0 [chemicalbook.com]
- 4. 1892578-21-0|this compound|BLD Pharm [bldpharm.com]
- 5. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents [patents.google.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. youtube.com [youtube.com]
Navigating the Synthesis of Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate: A Technical Support Guide
Welcome to the technical support center for the synthesis of Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important synthetic transformation. We understand that even with well-established protocols, unexpected challenges can arise. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
The synthesis of this spirocyclic ketone, a valuable building block in medicinal chemistry, typically involves the Kulinkovich-de Meijere reaction or a related titanium-mediated cyclopropanation of N-Boc-4-piperidone. While elegant, this transformation can be sensitive to reaction conditions, leading to the formation of various byproducts that can complicate purification and reduce yields. This guide will help you identify, understand, and mitigate these issues.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and workup of this compound.
Question 1: My reaction yield is significantly lower than expected. What are the likely causes?
Answer:
Low yields in this reaction can often be attributed to several factors, primarily related to the efficiency of the titanacyclopropane formation and its subsequent reaction with the N-Boc-4-piperidone, as well as the stability of the starting material and product.
Potential Causes and Solutions:
-
Grignard Reagent Quality: The quality of the Grignard reagent (typically ethylmagnesium bromide) is paramount. Old or partially decomposed Grignard reagents will lead to lower concentrations of the active species and introduce unwanted side reactions.
-
Recommendation: Use freshly prepared or recently titrated Grignard reagents. Commercial solutions should be stored under an inert atmosphere and titrated periodically.
-
-
Titanium Alkoxide Reactivity: Titanium(IV) isopropoxide is sensitive to moisture. Hydrolysis will deactivate the catalyst.
-
Recommendation: Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere (e.g., argon or nitrogen).
-
-
Suboptimal Stoichiometry: The ratio of Grignard reagent to titanium alkoxide is crucial for the efficient formation of the titanacyclopropane. An incorrect ratio can lead to the formation of reduced titanium species that are not productive in the desired reaction.[1]
-
Recommendation: Carefully control the stoichiometry. Typically, two equivalents of the Grignard reagent per equivalent of titanium(IV) isopropoxide are used.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Recommendation: Monitor the reaction progress by TLC or LC-MS. If starting material is still present after the expected reaction time, consider extending the reaction time or slightly increasing the temperature (if the stability of the components allows).
-
Question 2: I'm observing an unexpected peak in my NMR spectrum that I can't identify. What could it be?
Answer:
The presence of unexpected signals in your NMR spectrum is a common indication of byproduct formation. Based on the Kulinkovich-de Meijere reaction mechanism and the reactivity of N-Boc-4-piperidone, several byproducts are plausible.
Potential Byproducts and Their Spectroscopic Signatures:
| Byproduct Name | Plausible Formation Mechanism | Expected 1H NMR Signals of Note |
| Tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate | Direct nucleophilic addition of the Grignard reagent (ethylmagnesium bromide) to the ketone carbonyl of N-Boc-4-piperidone. This is a common competing reaction. | A triplet and quartet corresponding to an ethyl group. The absence of the spiro-cyclopropyl protons. A singlet for the hydroxyl proton (which may be broad and exchangeable with D2O). |
| Unreacted N-Boc-4-piperidone | Incomplete reaction due to factors mentioned in Question 1. | Characteristic signals for the piperidone ring protons and the Boc protecting group. The absence of cyclopropyl or ethyl group signals. |
| Reduced Product: Tert-butyl 7-hydroxy-4-azaspiro[2.5]octane-4-carboxylate | Over-reduction of the ketone product by excess Grignard reagent or other reducing species formed in situ. | The appearance of a new signal for the CH-OH proton, typically a multiplet. The disappearance of the ketone carbonyl in the 13C NMR spectrum. |
| Dimeric or Polymeric Byproducts | Self-condensation of N-Boc-4-piperidone under basic or acidic conditions (less likely under the reaction conditions but possible during workup). | Complex, broad signals in the NMR that are difficult to interpret. A higher molecular weight observed by mass spectrometry. |
Experimental Workflow for Byproduct Identification:
Sources
Technical Support Center: Recrystallization of Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate
Welcome to the technical support guide for the recrystallization of Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the purification of this key synthetic intermediate. Our approach is grounded in extensive experience with similar compounds and fundamental principles of crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound that I should be aware of during recrystallization?
A1: Understanding the physicochemical properties of your compound is the foundation of developing a successful recrystallization protocol. Here are the key parameters for this compound:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₉NO₃ | [1][2][3] |
| Molecular Weight | 225.28 g/mol | [1][2] |
| Appearance | Typically a white to off-white solid | Inferred from general properties of similar organic compounds |
| Polarity | Moderately polar due to the presence of a ketone and a carbamate group | Inferred from chemical structure |
The presence of the Boc-protecting group, the ketone, and the spirocyclic system all influence the compound's solubility and crystalline nature. The Boc group adds some non-polar character, while the ketone and carbamate functionalities introduce polarity.
Q2: I am unsure which solvent to use for the recrystallization. Where do I start?
A2: Solvent selection is the most critical step in recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures.[4][5] Based on the structure of this compound, which contains both polar (ketone, carbamate) and non-polar (tert-butyl, spiro-alkane) moieties, a solvent system of intermediate polarity is a logical starting point.
We recommend a screening approach. Start with small amounts of your crude material and test its solubility in a range of solvents at room temperature and at their boiling points.
Experimental Protocol: Solvent Screening for Recrystallization
This protocol outlines a systematic approach to identifying a suitable solvent system for the recrystallization of this compound.
Materials:
-
Crude this compound
-
A selection of solvents (see table below)
-
Small test tubes or vials
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Place approximately 10-20 mg of the crude compound into several separate test tubes.
-
To each tube, add a different solvent dropwise (e.g., 0.5 mL to start).
-
Observe the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.
-
If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point.
-
If the compound dissolves completely upon heating, it is a potential candidate.
-
Allow the hot solution to cool slowly to room temperature, and then in an ice bath.
-
Observe for crystal formation. The ideal solvent will yield a good recovery of crystalline solid.
Recommended Solvents for Initial Screening:
| Solvent System | Rationale | Expected Outcome |
| Isopropanol (IPA) | A polar protic solvent that often works well for moderately polar compounds. | May fully dissolve the compound when hot and allow for crystallization upon cooling. |
| Ethyl Acetate (EtOAc) | A solvent of intermediate polarity. | Good starting point. May require the addition of a non-polar co-solvent. |
| Acetone | A polar aprotic solvent.[4] | Similar to EtOAc, may be a suitable single solvent or part of a co-solvent system. |
| Toluene | A non-polar aromatic solvent. | May be effective if impurities are highly polar. |
| Heptane/Ethyl Acetate | A common co-solvent system. The ratio can be tuned to achieve ideal solubility. | Start with dissolving in a minimal amount of hot EtOAc and add heptane dropwise until turbidity appears. |
| Dichloromethane (DCM)/Hexane | Another co-solvent system for moderately polar compounds. | Dissolve in a minimal amount of DCM at room temperature and add hexane to induce precipitation. |
Troubleshooting Guide
Even with a well-chosen solvent system, challenges can arise. This guide addresses common issues encountered during the recrystallization of this compound.
Q3: My compound "oiled out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the cooling process is too rapid.
Solutions:
-
Re-heat and add more solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent (10-20% more) to reduce the saturation level.[6]
-
Slow cooling: Allow the solution to cool more slowly. You can do this by leaving the flask at room temperature for a longer period before placing it in an ice bath. Insulating the flask can also help.
-
Change solvent system: The chosen solvent may not be appropriate. Try a different solvent or a co-solvent system. Often, using a solvent with a lower boiling point can prevent oiling out.[7]
Q4: No crystals are forming, even after cooling in an ice bath. What is the problem?
A4: This typically indicates that the solution is not supersaturated, meaning too much solvent was used, or that there is no nucleation site for crystal growth to begin.
Solutions:
-
Induce crystallization:
-
Reduce solvent volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[6]
-
Use an anti-solvent: If your compound is dissolved in a good solvent, you can slowly add a miscible "anti-solvent" (a solvent in which the compound is insoluble) until the solution becomes turbid. Then, gently warm the solution until it becomes clear again and allow it to cool slowly. For example, if your compound is dissolved in ethyl acetate, you could use hexane as an anti-solvent.[9]
Q5: The recovery of my purified compound is very low. How can I improve the yield?
A5: Low recovery can be due to using too much solvent or premature filtration.
Solutions:
-
Minimize solvent volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Ensure complete crystallization: Allow sufficient time for crystallization to occur, including cooling in an ice bath for at least 30 minutes before filtration.
-
Wash with cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.
-
Recover a second crop: The filtrate (mother liquor) may still contain a significant amount of dissolved product. You can try to recover a second, albeit likely less pure, crop of crystals by evaporating some of the solvent from the filtrate and re-cooling.
Visualization of the Recrystallization Workflow
The following diagram illustrates the decision-making process and workflow for a successful recrystallization.
Caption: A workflow diagram illustrating the key steps and troubleshooting loops in the recrystallization process.
References
-
PubChem. Tert-butyl 7-oxo-4-azaspiro(2.5)octane-4-carboxylate. National Center for Biotechnology Information. [Link]
- Google Patents.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Quora. What is the best solvent for recrystallization?. [Link]
-
Quora. How to choose a solvent for crystallization of an organic compound. [Link]
-
Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
- Google Patents.
Sources
- 1. Tert-butyl 7-oxo-4-azaspiro(2.5)octane-4-carboxylate | C12H19NO3 | CID 118977754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. echemi.com [echemi.com]
- 4. quora.com [quora.com]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 9. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Troubleshooting Boc Deprotection of Spirocyclic Compounds
Welcome to the technical support center for the Boc deprotection of spirocyclic compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the unique challenges posed by these sterically demanding scaffolds. The rigid, three-dimensional nature of spirocycles can often render standard deprotection protocols ineffective, leading to incomplete reactions, unexpected side products, or degradation of the core structure.
This resource provides in-depth, field-proven insights in a question-and-answer format to directly address the specific issues you may encounter during your experiments. Our goal is to explain the causality behind experimental choices, offering logical, step-by-step troubleshooting workflows to guide you to a successful outcome.
Troubleshooting Guide: Addressing Common Experimental Failures
This section is dedicated to resolving specific problems observed during the Boc deprotection of spirocyclic amines.
Issue 1: Incomplete or Stalled Deprotection
Q: I am observing a significant amount of unreacted starting material, even after extended reaction times. What are the likely causes and how can I drive the reaction to completion?
A: Incomplete deprotection is the most common challenge when working with spirocyclic systems. The primary culprit is the steric hindrance imposed by the rigid, three-dimensional structure of the spirocyclic core, which can impede the approach of the acid to the Boc-protected nitrogen.[1]
Causality and Troubleshooting Workflow:
The acid-catalyzed cleavage of the Boc group is initiated by the protonation of the carbamate's carbonyl oxygen.[2] In spirocycles, the local steric environment can shield this site, slowing down the reaction kinetics. The rate of Boc cleavage is also highly dependent on the acid concentration, often exhibiting a second-order dependence.[3] Therefore, a multi-pronged approach to troubleshooting is often necessary.
Troubleshooting Decision Pathway for Incomplete Deprotection
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Step-by-Step Protocols for Forcing Conditions:
-
Protocol 1: Increasing Acid Concentration with TFA
-
Cool the solution of your Boc-protected spirocycle in dichloromethane (DCM) to 0 °C.
-
Instead of a 20-50% TFA/DCM mixture, slowly add neat trifluoroacetic acid (TFA).
-
Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature.
-
Monitor the reaction progress every 1-2 hours using TLC or LC-MS.[1]
-
-
Protocol 2: Switching to HCl in Dioxane
-
Dissolve your Boc-protected spirocycle in a minimal amount of a co-solvent like DCM or methanol if solubility is an issue.
-
Add a solution of 4M HCl in dioxane (typically 5-10 equivalents).
-
Stir the reaction at room temperature for 2-16 hours.[4]
-
Monitor the reaction progress. If the product is a hydrochloride salt, it may precipitate from the solution.
-
Comparative Table of Acidic Deprotection Conditions:
| Reagent/Condition | Typical Concentration | Temperature | Common Solvents | Key Considerations for Spirocycles |
| TFA | 20-50% (v/v) or neat | 0 °C to RT | Dichloromethane (DCM) | Good starting point, but may be insufficient for highly hindered systems.[] |
| HCl in Dioxane | 4 M | Room Temperature | Dioxane, Methanol | Often more potent than TFA for stubborn deprotections.[4] The resulting HCl salt can aid in purification. |
| HCl (aqueous) | Concentrated | Room Temperature | Water, Toluene (biphasic) | Useful if the spirocycle is stable to aqueous conditions.[6] |
| Lewis Acids (e.g., ZnBr₂, AlCl₃) | >1 equivalent | Room Temperature | Dichloromethane (DCM) | Can be effective for substrates with other acid-sensitive groups.[7] |
Issue 2: Formation of Side Products
Q: My deprotection appears to be working, but I'm observing significant byproduct formation, particularly peaks with a mass increase of +56 Da. What is happening and how can I suppress these side reactions?
A: The formation of a +56 Da adduct is a classic sign of t-butylation. The acidic deprotection mechanism generates a reactive tert-butyl cation.[8] In the sterically congested environment of a spirocycle, this cation may have a longer lifetime, increasing the likelihood of it alkylating any available nucleophiles on your molecule or solvent.
Causality and Mitigation:
The tert-butyl cation is a potent electrophile and will readily react with electron-rich aromatic rings, thiols, and thioethers.[8] The most effective way to prevent this is by introducing a "scavenger" into the reaction mixture. Scavengers are nucleophilic compounds that are more reactive toward the tert-butyl cation than your substrate, effectively trapping it before it can cause unwanted side reactions.[8]
Mechanism of Side Product Formation and Scavenger Action
Caption: Side reaction pathways and the role of scavengers.
Common Scavengers and Their Applications:
| Scavenger | Target Functionality to Protect | Typical Concentration |
| Triisopropylsilane (TIS) | General purpose, reduces the cation | 5-10% (v/v) |
| Thioanisole | Tryptophan, Methionine | 5-10% (v/v) |
| Water | General purpose, traps cation as t-butanol | 2-5% (v/v) |
| Anisole | General purpose, aromatic systems | 5-10% (v/v) |
Protocol 3: Boc Deprotection with a Scavenger Cocktail
-
Dissolve the Boc-protected spirocycle in DCM.
-
Add the chosen scavenger or a cocktail of scavengers (e.g., a mixture of TIS, water, and thioanisole if multiple sensitive groups are present).[8]
-
Cool the mixture to 0 °C.
-
Slowly add TFA (20-50% in DCM).
-
Stir at 0 °C for 30 minutes, then warm to room temperature and monitor by TLC or LC-MS.
Frequently Asked Questions (FAQs)
Q1: My spirocyclic compound contains other acid-labile groups (e.g., t-butyl esters, silyl ethers). How can I selectively deprotect the N-Boc group?
A1: This is a common challenge that requires careful selection of deprotection conditions. While the N-Boc group is generally more acid-labile than other protecting groups, the forcing conditions sometimes required for spirocycles can lead to non-selective cleavage.
-
Milder Acidic Conditions: Start with milder acidic conditions, such as 10-20% TFA in DCM at 0°C, and carefully monitor the reaction.[9]
-
Lewis Acids: Lewis acids like zinc bromide (ZnBr₂) or tin(IV) chloride (SnCl₄) can sometimes offer greater selectivity.[7] They coordinate to the Boc group, facilitating its removal under conditions that may leave other acid-sensitive groups intact.
-
Non-Acidic Methods: For extremely sensitive substrates, non-acidic methods should be considered. Thermal deprotection (heating in a high-boiling solvent like diphenyl ether) or deprotection with TMSI (trimethylsilyl iodide) in a neutral solvent can be effective alternatives.[6][10]
Q2: Are there any specific side reactions I should be aware of that are unique to spirocyclic systems?
A2: Yes, the rigid framework of spirocycles can predispose them to certain intramolecular reactions that are less common in more flexible systems.
-
Intramolecular Cyclization: If the spirocycle contains a suitably positioned nucleophile (e.g., a hydroxyl or carboxyl group), the newly deprotected amine can undergo intramolecular cyclization.[11] This is often promoted by the rigid conformation holding the reactive groups in close proximity.
-
Ring-Opening/Rearrangement: Under harsh acidic conditions, the spirocyclic core itself may be susceptible to acid-catalyzed ring-opening or rearrangement.[12] This is highly dependent on the specific structure of the spirocycle and the presence of any strain. If you observe unexpected products with a significantly altered mass or fragmentation pattern, consider this possibility and switch to milder, non-acidic deprotection methods.
Q3: Can I use basic conditions to deprotect a Boc group on a spirocycle?
A3: Generally, the Boc group is stable to basic conditions, which is one of its key advantages in orthogonal protection strategies.[13] However, there are specific cases where basic deprotection is possible, usually when the nitrogen is part of an electron-deficient system (e.g., an indole or a similar heterocycle).[14] For most spirocyclic amines, basic conditions are not a viable option for Boc removal.
Q4: I have successfully deprotected my spirocyclic amine, but I am having trouble with the work-up. What are the best practices?
A4: The work-up procedure depends on the deprotection method used and the properties of your final compound.
-
For TFA Deprotection: After removing the bulk of the TFA and solvent under reduced pressure, co-evaporation with a solvent like toluene can help remove residual acid. If your compound is not water-soluble, a basic wash (e.g., with saturated sodium bicarbonate solution) followed by extraction is a standard procedure.
-
For HCl/Dioxane Deprotection: Often, the hydrochloride salt of the deprotected amine will precipitate. This can be isolated by filtration and washed with a non-polar solvent like diethyl ether. This method can be a convenient way to purify the product.[4] If the salt is soluble, evaporation of the solvent followed by trituration with ether can induce precipitation.
By understanding the unique steric and electronic properties of your spirocyclic system and employing a systematic troubleshooting approach, you can successfully navigate the challenges of Boc deprotection and advance your synthetic goals.
References
- Benchchem. (2025). Troubleshooting Incomplete Boc Deprotection: A Technical Support Guide. Benchchem.
- Benchchem. (2025). Troubleshooting Boc Deprotection: A Technical Support Guide. Benchchem.
- Benchchem. (2025). Troubleshooting N-Boc deprotection in the presence of sensitive functional groups. Benchchem.
- ResearchGate. (2016). Any suggestion on Boc deprotection without using acid?.
-
National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PubMed Central. [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
- Semantic Scholar. (2012).
-
Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Common Organic Chemistry. [Link]
- ResearchGate. (n.d.). Intramolecular cyclization of N‐Boc derivatives 13. Reaction conditions.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Lewis Acids. Wordpress. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. [Link]
- Sigma-Aldrich. (n.d.). Application Note – N-Boc deprotection. Sigma-Aldrich.
-
National Center for Biotechnology Information. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. PubMed Central. [Link]
-
Royal Society of Chemistry. (2020). Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones. Organic & Biomolecular Chemistry. [Link]
- ResearchGate. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration.
-
National Center for Biotechnology Information. (2013). An acid catalyzed reversible ring-opening/ring-closure reaction involving a cyano-rhodamine spirolactam. PubMed. [Link]
- Pfizer. (n.d.).
-
MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]
- ResearchGate. (2012). Study on the Deprotection of Boc Group of S-2-(tert-Butoxycarbonylamino)ethyl 3-Phenylpropanethioates.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
- ResearchGate. (2018). Deprotection of different N-Boc-compounds.
-
ChemistryViews. (2025). Method Simplifies Deprotection and Modification of N-Heterocycles. ChemistryViews. [Link]
-
National Center for Biotechnology Information. (2012). An N-heterocyclic carbene/Lewis acid strategy for the stereoselective synthesis of spirooxindole lactones. PubMed. [Link]
- ResearchGate. (n.d.). Ring-opening polymerization of bicyclic and spiro compounds. Reactivities and polymerization mechanisms.
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Common Organic Chemistry. [Link]
- ResearchGate. (n.d.). Intramolecular Radical Cyclizations.
-
National Center for Biotechnology Information. (2023). Lewis acid catalyzed spiro annulation of (Z)-3-amino-acrylates with 2-amino arylbenzamides: one-pot synthesis of pyrrole–quinazoline hybrids. PubMed Central. [Link]
-
Royal Society of Chemistry. (2020). Ring-opening hydrolysis of spiro-epoxyoxindoles using a reusable sulfonic acid functionalized nitrogen rich carbon catalyst. RSC Publishing. [Link]
-
Royal Society of Chemistry. (2023). Lewis acid catalyzed spiro annulation of (Z)-3-amino-acrylates with 2-amino arylbenzamides: one-pot synthesis of pyrrole–quinazoline hybrids. RSC Advances. [Link]
-
Royal Society of Chemistry. (2024). Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization. Organic & Biomolecular Chemistry. [Link]
-
ACS Publications. (2023). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. [Link]
-
National Center for Biotechnology Information. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed. [Link]
-
MDPI. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. MDPI. [Link]
- ResearchGate. (2016).
-
National Center for Biotechnology Information. (2016). Synthesis of spirocarbamate oxindoles via intramolecular trapping of a β-silyl carbocation by an N-Boc group. PubMed. [Link]
- Semantic Scholar. (2004). New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. Semantic Scholar.
-
National Center for Biotechnology Information. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PubMed. [Link]
-
Reddit. (2013). Boc Removals with TFA in Peptide Synthesis. r/chemistry. [Link]
-
National Center for Biotechnology Information. (2010). Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery. PubMed. [Link]
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Technical Support Center: Improving Yield in Spirocyclization Reactions
Welcome to the technical support center for spirocyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize these complex and valuable transformations. Spirocycles are integral motifs in numerous natural products and pharmaceuticals, and their efficient synthesis is a critical challenge in modern organic chemistry.[1][2] This resource provides in-depth, field-proven insights to help you navigate the intricacies of these reactions and significantly improve your yields.
I. Understanding the Core Challenges in Spirocyclization
Spirocyclization reactions, the formation of two rings sharing a single atom, present unique stereochemical and energetic hurdles.[1] Low yields can often be traced back to a few common culprits:
-
Steric Hindrance: The formation of a spirocenter is often sterically demanding, slowing down the desired cyclization and allowing side reactions to compete.
-
Substrate Reactivity: The electronic properties and conformational flexibility of the starting material can significantly impact the reaction's success. For instance, the rigidity of a tether in a substrate can lead to low yield and enantioselectivity.[3]
-
Catalyst/Reagent Inefficiency: The choice of catalyst, ligand, and other reagents is paramount. An inappropriate selection can lead to poor conversion or the formation of undesired byproducts.
-
Reaction Conditions: Temperature, solvent, and concentration are critical parameters that can dramatically influence the reaction outcome.
-
Product Decomposition: The desired spirocyclic product may be unstable under the reaction or workup conditions.
This guide will address these challenges in a practical, question-and-answer format, providing you with the knowledge to diagnose and solve common issues in your spirocyclization reactions.
II. Troubleshooting Guide: A Mechanistic Approach
This section is organized by common problems encountered during spirocyclization reactions. Each question is followed by a detailed explanation of the underlying causes and a step-by-step protocol for optimization.
My spirocyclization reaction is giving a low yield. Where do I start?
A low yield is the most common issue in spirocyclization. A systematic approach to troubleshooting is essential. The following flowchart provides a logical progression for identifying and addressing the root cause of the problem.
Caption: Troubleshooting workflow for low-yield spirocyclization reactions.
Step 1: Analyze the Crude Reaction Mixture
Before making any changes, it is crucial to understand what is happening in your reaction flask. An analysis of the crude reaction mixture by techniques like ¹H NMR and LC-MS will reveal whether the starting material has been consumed and if any major byproducts have formed.
Step 2: Address Incomplete Conversion
If a significant amount of starting material remains, the reaction is likely too slow or has stalled. Consider the following optimizations:
-
Increase Catalyst Loading or Reagent Equivalents: In many catalytic cycles, such as palladium-catalyzed spirocyclizations, the active catalyst concentration can decrease over time.[4] A modest increase in catalyst loading can sometimes be sufficient to drive the reaction to completion.
-
Elevate the Reaction Temperature: Increasing the temperature provides more energy to overcome the activation barrier of the reaction.[5] However, be mindful that higher temperatures can also promote side reactions and decomposition. A temperature screen is often a valuable experiment.
-
Prolong the Reaction Time: Some spirocyclizations are simply slow. Monitor the reaction over a longer period to determine if the conversion improves.
-
Re-evaluate Your Solvent Choice: The solvent plays a critical role in stabilizing intermediates and transition states.[6][7] A change in solvent can have a profound impact on reaction rate and selectivity.[5][8]
Step 3: Investigate Side Reactions and Product Decomposition
If the starting material is consumed but the yield of the desired spirocycle is low, it is likely that side reactions are occurring or the product is decomposing.
-
Identify Byproducts: Use techniques like mass spectrometry and 2D NMR to identify the structures of any major byproducts. Understanding what is being formed instead of your desired product can provide valuable mechanistic insight.
-
Assess Product Stability: Subject a purified sample of your spirocyclic product to the reaction conditions (without the starting material) to determine if it is stable. If it decomposes, you may need to consider milder reaction conditions or a different synthetic route.
-
Modify Workup and Purification: Product loss can occur during the workup and purification steps.[9] Ensure that your product is stable to the pH of any aqueous washes and consider alternative purification methods if you suspect decomposition on silica gel.
My transition-metal-catalyzed spirocyclization is not working. What should I check?
Transition-metal catalysis is a powerful tool for spirocyclization, but it introduces additional complexity. Here are some key factors to consider for these reactions:
Q: How do I choose the right ligand for my reaction?
The ligand plays a crucial role in tuning the steric and electronic properties of the metal center, which in turn influences the catalytic activity and selectivity.
-
Ligand Screening: There is no one-size-fits-all answer. A ligand screen is often the most effective way to identify the optimal ligand for a specific transformation. For example, in a nickel-catalyzed α-spirocyclization of lactones, different Mandyphos ligands were found to give varying yields and enantioselectivities.[3]
-
Consider the Mechanism: The choice of ligand should be guided by the reaction mechanism. For reactions involving oxidative addition, electron-rich ligands can promote this step.[4] For reductive elimination, a more sterically bulky ligand might be beneficial.
Q: My catalyst appears to be inactive. What could be the cause?
Catalyst deactivation can be a significant problem. Here are some potential causes and solutions:
-
Purity of Reagents and Solvents: Impurities in your starting materials or solvent can poison the catalyst. Ensure that all reagents are of high purity and that solvents are anhydrous and deoxygenated, especially for air-sensitive catalysts.
-
Atmosphere Control: Many transition metal catalysts are sensitive to air and moisture. Perform your reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Pre-activation: Some catalysts require a pre-activation step to enter the catalytic cycle. Consult the literature for the specific catalyst you are using.
| Parameter | Recommendation | Rationale |
| Catalyst Loading | Start with the literature-reported loading and increase incrementally if conversion is low. | Balances reaction rate with cost and potential for side reactions. |
| Ligand-to-Metal Ratio | Typically 1:1 to 2:1 for bidentate ligands. | An excess of ligand can sometimes stabilize the catalyst, but can also inhibit the reaction. |
| Temperature | Screen a range of temperatures (e.g., room temperature to reflux). | Optimizes the rate of the desired reaction versus competing pathways. |
| Solvent | Test a variety of solvents with different polarities and coordinating abilities. | The solvent can influence the solubility of reagents and the stability of intermediates.[6] |
Table 1: General Optimization Parameters for Transition-Metal-Catalyzed Spirocyclizations.
I'm attempting a radical spirocyclization and getting a complex mixture of products. How can I improve the selectivity?
Radical spirocyclizations can be challenging to control due to the high reactivity of radical intermediates.
Q: How can I control the regioselectivity of the cyclization?
The regioselectivity of a radical cyclization is often governed by Baldwin's rules. However, other factors can also play a role.
-
Choice of Radical Precursor: The method used to generate the radical can influence the outcome of the reaction. Common radical precursors include organohalides (with a radical initiator like AIBN and a reducing agent like Bu₃SnH), and Barton esters.
-
Substrate Design: The length and flexibility of the tether connecting the radical precursor to the acceptor will dictate the ring size that is formed.
-
Additives: Certain additives can act as radical traps or influence the conformation of the substrate, thereby affecting the regioselectivity.
Caption: Generalized workflow for a radical spirocyclization reaction.
III. Frequently Asked Questions (FAQs)
Q1: What is the ideal concentration for a spirocyclization reaction?
The optimal concentration is highly reaction-dependent. For intramolecular reactions, higher dilutions can favor the desired cyclization over intermolecular side reactions. A good starting point is often between 0.01 M and 0.1 M.
Q2: My reaction is stereoselective but the yield is low. What should I prioritize?
In this scenario, the primary goal is to improve the yield without compromising the stereoselectivity. You can often increase the temperature or change the solvent without significantly affecting the stereochemical outcome. However, it is essential to monitor the stereoselectivity as you make these changes.
Q3: Are there any general tips for improving the workup of spirocyclization reactions?
Yes. After quenching the reaction, it is good practice to rinse the reaction flask with the extraction solvent to ensure all the product is transferred.[10] If your product is sensitive to acid or base, use a neutral aqueous wash. When drying the organic layer, be sure to rinse the drying agent thoroughly to recover any adsorbed product.[10]
Q4: Can computational chemistry help in optimizing spirocyclization reactions?
Absolutely. Density functional theory (DFT) calculations can provide valuable insights into the reaction mechanism, helping to explain observed selectivities and predict the effects of substrate or catalyst modifications.[4] This can guide your experimental design and reduce the amount of trial-and-error optimization required.
Q5: Where can I find more information on specific types of spirocyclization reactions?
Review articles are an excellent resource for detailed information on specific classes of spirocyclization reactions, such as those involving biocatalysis or N-heterocyclic carbene organocatalysis.[1][11]
IV. References
-
Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones - ACS Publications. (2024). Retrieved from
-
Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study - Chemical Science (RSC Publishing). (n.d.). Retrieved from
-
Continuous Flow Spirocyclization Reactions: Towards Efficient Synthesis of Chiral Spiropenicillanates | Request PDF - ResearchGate. (2025). Retrieved from
-
Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions - MDPI. (n.d.). Retrieved from
-
Strain-Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones - ResearchGate. (n.d.). Retrieved from
-
(PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2025). Retrieved from
-
Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. (n.d.). Retrieved from
-
Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis - PMC - NIH. (n.d.). Retrieved from
-
Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches - Asian Journal of Green Chemistry. (n.d.). Retrieved from
-
Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing - PubMed Central. (2025). Retrieved from
-
How do you get better at increasing yields? : r/chemistry - Reddit. (2018). Retrieved from
-
Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - PubMed Central - NIH. (n.d.). Retrieved from
-
Solvent effects on stereoselectivity: more than just an environment - RSC Publishing. (2009). Retrieved from
Sources
- 1. Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions | MDPI [mdpi.com]
- 2. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purity Analysis of Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate
Welcome to the technical support guide for the analytical characterization of Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate (CAS 1892578-21-0).[1][2] This molecule is a valuable spirocyclic building block in medicinal chemistry and drug development.[3][4] Ensuring its purity is paramount to the integrity and reproducibility of downstream applications. This guide provides in-depth, field-proven answers to common challenges encountered during purity analysis, structured to enhance your experimental success.
Section 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the primary technique for determining the purity of this compound due to its high resolution and quantitative accuracy.[5] Reversed-Phase HPLC (RP-HPLC) is particularly well-suited because the tert-butoxycarbonyl (Boc) protecting group imparts significant hydrophobicity.[6]
Frequently Asked Questions & Troubleshooting (HPLC)
Q: What is a reliable starting HPLC method for analyzing this compound's purity?
A: A gradient RP-HPLC method using a C18 stationary phase is the industry standard and the most logical starting point. The increased hydrophobicity from the Boc group ensures good retention and separation from more polar impurities.[6]
-
Rationale: A gradient elution (e.g., increasing acetonitrile concentration over time) is recommended to ensure that both early-eluting polar impurities and potentially late-eluting non-polar impurities (like dimers or protected byproducts) are eluted and detected within a reasonable timeframe. Adding a small amount of acid (0.1% Trifluoroacetic Acid or Formic Acid) to the mobile phase sharpens peaks by protonating any free silanol groups on the column packing and ensuring the analyte is in a consistent protonation state.
| Parameter | Recommendation | Justification |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard workhorse for hydrophobic molecules. |
| Mobile Phase A | 0.1% TFA in Water | Acid modifier for peak shape improvement. |
| Mobile Phase B | 0.1% Acetonitrile | Standard organic solvent for RP-HPLC. |
| Gradient | 5% to 95% B over 20 min | Ensures elution of a wide range of impurities. |
| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm ID column. |
| Detection | UV at 210-220 nm | The ketone and carbamate moieties have UV absorbance in this range. |
| Injection Volume | 10 µL | A standard volume to avoid column overload.[7] |
| Sample Prep | ~1 mg/mL in 50:50 ACN/Water | Dissolve the sample in a solvent similar to the initial mobile phase.[7] |
Troubleshooting Common HPLC Issues
// Tailing Path sol1_tailing [label="Check Mobile Phase pH. \n Is it >1.5 units from analyte pKa?[8]", shape=parallelogram, fillcolor="#FBBC05"]; sol2_tailing [label="Use a base-deactivated (end-capped) column. \n Flush column with a strong solvent.", shape=parallelogram, fillcolor="#FBBC05"];
// Retention Shift Path sol1_shift [label="Use a column oven for stable temperature.[8]\n Ensure mobile phase is freshly prepared and well-mixed.", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Ghost Peaks Path sol1_ghost [label="Inject a blank run (solvent only). \n If peak appears, contamination is from injector/system.", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol2_ghost [label="Clean injector port and loop.[8]\n Use fresh, HPLC-grade solvents.", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> peak_tailing; peak_tailing -> sol1_tailing [label="Yes"]; peak_tailing -> retention_shift [label="No"]; sol1_tailing -> sol2_tailing;
retention_shift -> sol1_shift [label="Yes"]; retention_shift -> ghost_peaks [label="No"];
ghost_peaks -> sol1_ghost [label="Yes"]; sol1_ghost -> sol2_ghost; } dot Caption: Troubleshooting logic for common HPLC issues.
Q: My main peak is tailing. What causes this and how can I fix it?
A: Peak tailing for a Boc-protected amine is often caused by secondary interactions between the basic nitrogen atom and acidic free silanol groups on the silica-based column packing.[8] To resolve this, ensure the mobile phase pH is sufficiently low (pH < 3) to fully protonate the analyte, minimizing these interactions. Alternatively, using a modern, high-purity, end-capped C18 column will significantly reduce the number of available silanol groups.
Q: I'm seeing small, unexpected "ghost" peaks in my chromatogram, even in blank runs. What is the source?
A: Ghost peaks are typically the result of carryover from a previous injection or contamination in your mobile phase.[8]
-
Self-Validation Protocol: First, run a blank injection (mobile phase or sample solvent only). If the ghost peak appears, the contamination is in the system. If it does not, the issue is with your sample preparation.
-
Solution: Clean the injector needle and sample loop with a strong solvent (like 100% acetonitrile or isopropanol). Always use fresh, HPLC-grade solvents for your mobile phase, as contaminants can build up over time.[8]
Q: Why is my retention time drifting between injections?
A: Retention time instability is commonly caused by fluctuations in column temperature or changes in the mobile phase composition.[8]
-
Trustworthy Protocol: Always use a column oven to maintain a consistent temperature.[8] If you are manually mixing mobile phases, ensure they are thoroughly degassed and mixed before use. For gradient systems, ensure the pump's proportioning valves are functioning correctly by running a diagnostic test.
Section 2: Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Purity
NMR spectroscopy is an indispensable tool for confirming the chemical structure of this compound and can be adapted for highly accurate purity determination.[9][10]
Frequently Asked Questions & Troubleshooting (NMR)
Q: Can I determine the absolute purity of my compound using NMR?
A: Yes. Absolute Quantitative NMR (qNMR) is a powerful, non-destructive method for purity assessment that is accepted by journals like the Journal of Medicinal Chemistry for purity confirmation (>95%).[11]
-
Causality: The technique works by adding a precisely weighed amount of a high-purity internal standard to a precisely weighed amount of your sample. The purity of your compound is then calculated by comparing the integrated area of one of its signals to the integrated area of a signal from the internal standard. This method is orthogonal to HPLC and can detect impurities that HPLC might miss, such as inorganic salts or non-UV active compounds.[11]
Q: I see signals in my ¹H NMR spectrum that I can't assign to my compound. What are they?
A: These are likely residual solvents from the synthesis or purification (e.g., ethyl acetate, dichloromethane, hexanes) or water.
-
Expertise: Experienced chemists become familiar with the characteristic chemical shifts of common lab solvents. Cross-reference your unknown peaks with a standard solvent chemical shift table. For example, residual dichloromethane (CH₂Cl₂) typically appears as a singlet around 5.3 ppm in CDCl₃.
-
Trustworthiness: The presence of significant solvent or water signals will be accounted for in a qNMR experiment, as they do not contribute to the integral of your compound of interest, leading to a more accurate purity assessment relative to the internal standard.
Q: How do I select a suitable internal standard for qNMR?
A: An ideal internal standard must be:
-
High Purity: Of known, high purity (>99.5%).
-
Chemically Stable: Does not react with your sample, solvent, or air.
-
Non-Volatile: Easy to weigh accurately.
-
Spectrally Simple: Has one or more sharp singlets that do not overlap with your analyte's signals.
-
Recommended Standards: For this compound, good choices include 1,4-Dinitrobenzene or Maleic Anhydride, as their aromatic signals will be far downfield from the aliphatic signals of your compound.
Section 3: Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry, typically coupled with LC (LC-MS), confirms the molecular weight of the target compound and helps identify impurities.
Frequently Asked Questions & Troubleshooting (MS)
Q: What is the expected mass of my compound and what ions should I look for?
A: The compound has a molecular weight of 225.28 g/mol and a monoisotopic mass of 225.13649 Da.[1][12] When using electrospray ionization (ESI), you should primarily look for protonated and other common adducts.
| Ion / Adduct | Formula | Expected m/z | Notes |
| [M+H]⁺ | [C₁₂H₂₀NO₃]⁺ | 226.1438 | The primary ion expected in positive ESI mode.[13] |
| [M+Na]⁺ | [C₁₂H₁₉NO₃Na]⁺ | 248.1257 | A common adduct from glassware or solvents.[13] |
| [M-Boc+H]⁺ | [C₇H₁₂NO]⁺ | 126.0913 | Fragment corresponding to the loss of the Boc group (100 Da). |
| [M-H]⁻ | [C₁₂H₁₈NO₃]⁻ | 224.1292 | Expected ion in negative ESI mode.[13] |
Q: I'm analyzing a reaction mixture and see a peak at m/z 126.1. What is it?
A: A peak at m/z 126.1 corresponds to the deprotected amine (the compound minus the Boc group, [M-100+H]⁺). This is a very common impurity or side product, especially if the reaction or workup conditions involved acid. In an LC-MS run, this impurity will have a much shorter retention time than the Boc-protected parent compound because it is significantly more polar.[5]
Section 4: Chiral Purity Analysis
The spirocyclic nature of this compound means chirality may be a factor in its synthesis and application.[3][4] If the compound is synthesized as a single enantiomer, its enantiomeric purity must be determined.
Frequently Asked Questions (Chiral Analysis)
Q: How can I determine the enantiomeric purity of my compound?
A: Chiral HPLC is the gold standard for separating and quantifying enantiomers.[14] This requires a specialized chiral stationary phase (CSP).
-
Methodology: Polysaccharide-based columns (e.g., derivatives of cellulose or amylose) are highly effective for a wide range of compounds. You will likely need to screen different columns and mobile phase systems (both normal-phase and reversed-phase) to find the optimal conditions for baseline separation of the two enantiomers.[14]
References
- Benchchem. (n.d.). Application Notes and Protocols for the Spectroscopic Analysis of Spiro-diketones using NMR and IR Techniques.
- Cushman, M., et al. (2014). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. ResearchGate.
- BLDpharm. (n.d.). This compound.
- National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
- Benchchem. (n.d.). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- IJSDR. (n.d.). Troubleshooting in HPLC: A Review.
- Benchchem. (n.d.). A Researcher's Guide to HPLC Analysis of Boc-Protected Amino Acids.
- RSC Publishing. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate.
- Obrnuta faza. (n.d.). HPLC Troubleshooting.
- SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing.
- PubChemLite. (n.d.). This compound.
- PubMed. (n.d.). NMR spectroscopic analysis of new spiro-piperidylrifamycins.
- PubChem. (n.d.). Tert-butyl 7-oxo-4-azaspiro(2.5)octane-4-carboxylate.
- Biosynth. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound.
- RSC Publishing. (n.d.). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies.
Sources
- 1. Tert-butyl 7-oxo-4-azaspiro(2.5)octane-4-carboxylate | C12H19NO3 | CID 118977754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1892578-21-0 [chemicalbook.com]
- 3. Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-( Z )-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flo ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04848E [pubs.rsc.org]
- 4. Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. obrnutafaza.hr [obrnutafaza.hr]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. NMR spectroscopic analysis of new spiro-piperidylrifamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biosynth.com [biosynth.com]
- 13. PubChemLite - this compound (C12H19NO3) [pubchemlite.lcsb.uni.lu]
- 14. skpharmteco.com [skpharmteco.com]
Technical Support Center: Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate (CAS: 1892578-21-0). This document is designed for researchers, chemists, and drug development professionals. It provides in-depth guidance on handling, storage, and troubleshooting common experimental issues related to this versatile building block.
Product Overview and Key Properties
This compound is a spirocyclic building block featuring a cyclopropane ring, a piperidone core, and a tert-butyloxycarbonyl (Boc) protecting group. Its unique conformational rigidity and functional handles (a ketone and a protected amine) make it a valuable intermediate in the synthesis of complex molecules, particularly in medicinal chemistry for developing novel therapeutic agents.[1][2]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1892578-21-0 | [3][4] |
| Molecular Formula | C₁₂H₁₉NO₃ | [5][6] |
| Molecular Weight | 225.28 g/mol | [5][6] |
| IUPAC Name | This compound | [6] |
| Synonyms | 4-Boc-7-oxo-4-azaspiro[2.5]octane | [1][6] |
| SMILES | CC(C)(C)OC(=O)N1CCC(=O)CC12CC2 | [6] |
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the compound's handling and storage.
Q1: What are the recommended storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored under controlled conditions. One supplier recommends short-term storage (1-2 weeks) at -4°C and long-term storage (1-2 years) at -20°C.[7] For optimal integrity, we advise storing the solid material in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a freezer. Some suppliers utilize cold-chain transportation to maintain product quality during shipment.[8]
Table 2: Recommended Storage Conditions
| Duration | Temperature | Atmosphere | Container |
| Short-Term (1-2 weeks) | -4°C | Standard | Tightly Sealed |
| Long-Term (≤ 2 years) | -20°C | Inert Gas (Ar, N₂) | Tightly Sealed, Parafilm-wrapped |
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Based on GHS classifications, this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6] Therefore, comprehensive PPE is mandatory. Always handle this compound inside a certified chemical fume hood.[9] Required PPE includes:
-
Safety goggles with side shields or a face shield.
-
Chemically resistant gloves (e.g., nitrile).
-
A lab coat.
-
Closed-toe shoes.
Q3: Is this compound soluble in common organic solvents?
A3: While specific quantitative solubility data is not widely published, based on its structure (a Boc-protected amine with moderate polarity), it is expected to be soluble in a range of common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF). It will likely have limited solubility in non-polar solvents like hexanes and very low solubility in water. We strongly recommend performing a small-scale solubility test before proceeding with a large-scale reaction.
Q4: What is the typical purity of the compound as supplied?
A4: Most reputable suppliers provide this compound with a purity of 90% or higher, with many offering >95%.[10] It is crucial to request the certificate of analysis (CoA) for your specific lot, which will provide detailed purity information from analytical techniques like NMR and HPLC.[7][11]
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments.
Problem 1: Compound shows signs of degradation (discoloration, multiple spots on TLC).
-
Possible Cause 1: Improper Storage. The compound may have been exposed to moisture, air, or elevated temperatures for an extended period. The Boc group is susceptible to cleavage under acidic conditions, which can be initiated by atmospheric moisture over time.
-
Solution 1:
-
Verify Integrity: Re-run analytical checks (TLC, LC-MS) to confirm the extent of degradation.
-
Purification: If the degradation is minor, you may be able to repurify the material using column chromatography. A typical solvent system would be a gradient of ethyl acetate in hexanes.
-
Future Prevention: Ensure all future storage follows the recommended guidelines (see FAQ A1). Purge the vial with inert gas before sealing and storing at -20°C.
-
-
Possible Cause 2: Contamination. The vial or handling tools may have been contaminated with an acidic or basic residue.
-
Solution 2: Always use clean, dry glassware and spatulas. If you suspect cross-contamination, it is best to procure a fresh vial of the compound.
Problem 2: Inconsistent or low yields in a subsequent reaction (e.g., reduction of the ketone).
-
Possible Cause 1: Incomplete Dissolution. The compound may not have fully dissolved in the reaction solvent before adding other reagents, leading to a heterogeneous reaction mixture and incomplete conversion.
-
Solution 1: Ensure the compound is fully dissolved, gently warming if necessary (monitor for degradation), before proceeding with the reaction. Consider using a stronger co-solvent system if solubility remains an issue.
-
Possible Cause 2: Reagent Incompatibility. The chosen reaction conditions may be too harsh, leading to side reactions or cleavage of the Boc protecting group. For example, strongly acidic or certain Lewis acidic conditions can deprotect the amine.
-
Solution 2:
-
Review Conditions: Ensure your reaction conditions are compatible with a Boc-protecting group. Opt for neutral or mildly basic conditions where possible.
-
Protecting Group Stability: If deprotection is unavoidable, consider a two-step process where the primary reaction is performed first, followed by a deliberate deprotection and subsequent reprotection if necessary.
-
Problem 3: Difficulty removing the Boc protecting group.
-
Possible Cause: Inefficient Reagents or Conditions. The chosen acidic reagent may be too weak, diluted, or the reaction time may be insufficient.
-
Solution:
-
Stronger Acid: Switch to a more effective reagent. A solution of 4M HCl in dioxane or 20-50% trifluoroacetic acid (TFA) in DCM at room temperature is typically effective.
-
Monitor Progress: Track the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Workup: Be aware that the resulting amine salt will be highly polar. Ensure the workup procedure is designed to isolate this product effectively, often by precipitation or careful extraction.
-
Experimental Protocols & Workflows
Workflow 1: Safe Handling and Storage Logic
This diagram outlines the critical decision points from receiving the compound to its use and storage.
Caption: A decision tree for troubleshooting failed reactions.
References
-
PubChem. (n.d.). Tert-butyl 7-oxo-4-azaspiro(2.5)octane-4-carboxylate. Retrieved from [Link]
-
BIOFOUNT. (n.d.). This compound. Retrieved from [Link]
-
Synthonix. (n.d.). This compound. Retrieved from [Link]
-
PubChemLite. (2026). This compound. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 4,7-diazaspiro(2.5)octane-7-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate.
Sources
- 1. echemi.com [echemi.com]
- 2. CN105111155A - Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate - Google Patents [patents.google.com]
- 3. 1892578-21-0 | this compound - AiFChem [aifchem.com]
- 4. This compound | 1892578-21-0 [chemicalbook.com]
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- 11. 1892578-21-0 | this compound | Spiroes | Ambeed.com [ambeed.com]
Technical Support Center: Synthesis of Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate
Welcome to the technical support center for the synthesis of Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, particularly focusing on scale-up challenges. Drawing from established methodologies for constructing spirocyclic systems and addressing common pitfalls, this document provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and scalable synthesis.
I. Synthetic Strategy Overview
The synthesis of this compound, a valuable building block in pharmaceutical chemistry, typically involves the construction of a piperidinone core followed by the introduction of the spiro-fused cyclopropane ring. A plausible and common approach is the cyclopropanation of a suitable α,β-unsaturated piperidinone precursor. This guide will focus on challenges related to this synthetic strategy.
II. Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions.
A. Formation of the Piperidinone Precursor
Question 1: I am observing low yields during the Dieckmann condensation to form the piperidinone ring. What are the likely causes and how can I improve the yield?
Answer: Low yields in a Dieckmann cyclization are often attributed to several factors. Firstly, the choice of base is critical. While sodium ethoxide is commonly used, stronger, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be more effective, especially if your substrate is sterically hindered or has acidic protons elsewhere in the molecule.
Another critical parameter is the reaction temperature. The initial deprotonation should be performed at a low temperature (e.g., 0 °C) to minimize side reactions. Subsequently, the reaction may require heating to drive the cyclization to completion. Careful optimization of the temperature profile is necessary.
Finally, ensure your reagents and solvent are scrupulously dry. Any moisture will quench the base and lead to incomplete reaction. Distill solvents over an appropriate drying agent and dry your starting materials thoroughly before use.
Question 2: During the synthesis of the α,β-unsaturated piperidinone precursor, I am getting a mixture of regioisomers. How can I control the regioselectivity of the double bond formation?
Answer: Achieving regioselectivity in the formation of an α,β-unsaturated ketone from a piperidinone can be challenging. The position of the double bond is determined by the kinetic versus thermodynamic control of the enolization and subsequent elimination.
To favor the thermodynamically more stable conjugated system, ensure you are using conditions that allow for equilibration. This typically involves using a weaker base and allowing for a longer reaction time at a moderate temperature.
For kinetically controlled deprotonation, a strong, bulky base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) is the method of choice. This will preferentially remove the less sterically hindered proton. The subsequent reaction to introduce the double bond (e.g., via selenenylation/oxidation or bromination/elimination) should also be carried out at low temperatures to prevent isomerization.
B. Cyclopropanation Step
Question 3: My Simmons-Smith cyclopropanation of the α,β-unsaturated piperidinone is sluggish and gives a poor yield of the desired spiro-cyclopropane. What are the key parameters to optimize?
Answer: The Simmons-Smith reaction, which utilizes a carbenoid species generated from diiodomethane and a zinc-copper couple, is a powerful method for cyclopropanation.[1][2] However, its success is highly dependent on the quality of the zinc-copper couple and the reaction conditions.
-
Activation of Zinc: The zinc must be activated to form the reactive organozinc carbenoid. Common activation methods include treatment with hydrochloric acid, followed by washing and drying, and then treatment with a copper(II) sulfate solution to form the zinc-copper couple.[3] Ensure the activated zinc is used immediately.
-
Solvent: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are typically used. Ensure they are anhydrous.
-
Temperature: The reaction is often initiated at room temperature but may require gentle heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition of the carbenoid.
-
Furukawa Modification: For more challenging substrates, the Furukawa modification, which uses diethylzinc (Et₂Zn) instead of the zinc-copper couple, can be more effective.[3] This reagent is commercially available but is pyrophoric and requires careful handling.
Question 4: I am observing the formation of byproducts during the cyclopropanation reaction. What are these and how can I minimize them?
Answer: A common byproduct in the Simmons-Smith reaction is the formation of zinc iodide (ZnI₂), which is a Lewis acid.[4] This can catalyze side reactions, such as the opening of the cyclopropane ring or decomposition of starting material or product, especially if they are acid-sensitive. Adding a scavenger like pyridine can help to sequester the ZnI₂.[4]
Another potential side reaction is the methylation of heteroatoms, such as the nitrogen in the piperidine ring, if it is not protected.[4] The Boc protecting group on your target molecule should prevent this.
Incomplete reaction can also be a source of impurities. Ensure you are using a sufficient excess of the cyclopropanating agent.
C. Purification and Scale-Up
Question 5: I am having difficulty purifying the final product, this compound, by column chromatography. Are there alternative purification methods?
Answer: Spiroketones can sometimes be challenging to purify due to their polarity and potential for decomposition on silica gel.[5] If column chromatography is proving difficult, consider the following:
-
Crystallization: If your product is a solid, crystallization is an excellent method for purification on a large scale. Experiment with different solvent systems to find one that gives good quality crystals.
-
Distillation: If the product is a thermally stable liquid with a sufficiently low boiling point, distillation under reduced pressure could be an option.
-
Alternative Stationary Phases: If chromatography is necessary, consider using a less acidic stationary phase like alumina or a bonded-phase silica gel.
Question 6: What are the main challenges I should anticipate when scaling up this synthesis from the lab to a pilot plant?
Answer: Scaling up a synthesis presents a new set of challenges that are not always apparent at the bench scale.
-
Heat Transfer: Many of the reactions, particularly the Dieckmann condensation and the cyclopropanation, can be exothermic. On a larger scale, efficient heat transfer becomes critical to maintain control over the reaction temperature and prevent runaway reactions. Ensure the reactor has adequate cooling capacity.
-
Reagent Addition: The rate of addition of reagents, especially organometallics like Grignard reagents or diethylzinc, needs to be carefully controlled to manage the exotherm.
-
Mixing: Inefficient mixing in a large reactor can lead to localized "hot spots" and the formation of byproducts. The choice of stirrer and stirring speed is important.
-
Work-up and Extraction: The volumes of solvents used in work-up and extraction increase significantly on scale. This can lead to longer processing times and potential issues with emulsion formation.
-
Safety: A thorough safety review is essential before any scale-up. This includes understanding the hazards of all reagents and intermediates and having appropriate containment and emergency procedures in place.
III. Frequently Asked Questions (FAQs)
Q1: What is the role of the Boc protecting group in this synthesis?
A1: The tert-butyloxycarbonyl (Boc) group serves to protect the nitrogen atom of the piperidine ring. This prevents it from acting as a nucleophile or a base in the various reaction steps, which could lead to unwanted side reactions. It is generally stable to the conditions used for the Dieckmann condensation and the Simmons-Smith reaction and can be removed under acidic conditions if required for further functionalization.
Q2: Are there alternative methods for the cyclopropanation step?
A2: Yes, besides the Simmons-Smith reaction, another common method is the Kulinkovich-de Meijere reaction.[6] This reaction uses a Grignard reagent and a titanium(IV) alkoxide to generate a titanacyclopropane, which can then react with an α,β-unsaturated ketone to form a cyclopropane ring.[7][8] This method can sometimes offer different reactivity and selectivity compared to the Simmons-Smith reaction.
Q3: How can I monitor the progress of the reactions?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of most of the reactions in this synthesis. For more quantitative analysis, especially during scale-up, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the preferred methods.
Q4: What are the key analytical techniques for characterizing the final product?
A4: The structure and purity of this compound should be confirmed by a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.[9]
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the ketone and the carbamate carbonyls.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
IV. Visualized Workflow
Caption: A generalized workflow for the synthesis of this compound.
V. Key Reaction Parameters Summary
| Reaction Step | Key Reagents | Critical Parameters | Potential Issues |
| Dieckmann Condensation | Acyclic Diester, Strong Base (e.g., NaH, KOtBu) | Anhydrous conditions, Temperature control | Low yield, Incomplete reaction |
| Unsaturation | Piperidinone, Base (e.g., LDA), Electrophile | Regioselectivity, Temperature control | Mixture of isomers |
| Simmons-Smith Cyclopropanation | α,β-Unsaturated Piperidinone, CH₂I₂, Zn(Cu) or Et₂Zn | Activation of zinc, Anhydrous conditions | Sluggish reaction, Low yield, Byproduct formation |
| Purification | Crude Product | Choice of method (Chromatography vs. Crystallization) | Product decomposition, Difficulty in separation |
VI. References
-
Organic Chemistry Tutor. Cyclopropanation of Alkenes and the Simmons-Smith Reaction. [Link]
-
Wikipedia. Simmons–Smith reaction. [Link]
-
OrgoSolver. Simmons–Smith reaction – cyclopropanation of alkenes. [Link]
-
Organic Chemistry Portal. Simmons-Smith Reaction. [Link]
-
NROChemistry. Simmons-Smith Reaction. [Link]
-
PubMed Central. Isolation, biological activity and synthesis of benzannulated spiroketal natural products. [Link]
-
Organic Chemistry Portal. Kulinkovich-de Meijere Reaction. [Link]
-
Wikipedia. Kulinkovich reaction. [Link]
-
Organic Chemistry Portal. Kulinkovich Reaction. [Link]
-
PubChem. This compound. [Link]
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
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- 4. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 5. Isolation, biological activity and synthesis of benzannulated spiroketal natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kulinkovich-de Meijere Reaction [organic-chemistry.org]
- 7. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 8. Kulinkovich Reaction [organic-chemistry.org]
- 9. PubChemLite - this compound (C12H19NO3) [pubchemlite.lcsb.uni.lu]
Validation & Comparative
A Comparative Guide to the Characterization and Purity Assessment of Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, there is a pronounced shift away from flat, aromatic structures towards three-dimensional molecular architectures that can better mimic the complexity of biological systems. Spirocyclic scaffolds, such as the 4-azaspiro[2.5]octane core, have emerged as privileged motifs in this pursuit.[1][2] Their inherent rigidity and three-dimensional arrangement of functional groups can lead to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic profiles.[2]
Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate (CAS 1892578-21-0) is a key building block in the synthesis of novel therapeutic agents.[3] Its spirocyclic framework, combining a cyclopropane and a piperidine ring, offers a unique conformational constraint that is of high interest to drug designers. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization at the nitrogen atom, making it a versatile intermediate in multi-step syntheses.[4]
Given its importance, the accurate characterization and stringent purity assessment of this compound are paramount to ensure the reproducibility of synthetic protocols and the quality of downstream drug candidates. This guide provides a comprehensive comparison of analytical methodologies for the characterization of this compound, with a comparative perspective on a commonly used structural analog, Tert-butyl 4-oxopiperidine-1-carboxylate. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols.
Structural Comparison: Spirocyclic Rigidity vs. Piperidine Flexibility
The seemingly subtle difference between the spiro[2.5]octane and the simple piperidine core imparts significant conformational distinctions.
-
This compound: The presence of the spiro-fused cyclopropane ring locks the adjacent carbon of the piperidine ring, significantly restricting the conformational flexibility of the six-membered ring. This rigidity can be advantageous in drug design by pre-organizing the molecule for optimal interaction with a biological target.[1]
-
Tert-butyl 4-oxopiperidine-1-carboxylate: This analog, while also a cyclic ketone, possesses a greater degree of conformational freedom. The piperidine ring can adopt various chair and boat conformations, which may be beneficial in some therapeutic contexts but can also lead to off-target effects if multiple conformations have affinity for different biological targets.[5]
This fundamental structural difference underscores the importance of a multi-faceted analytical approach to confirm the identity and purity of these building blocks.
Orthogonal Analytical Workflow for Purity Determination
A robust assessment of purity relies on the application of multiple, independent (orthogonal) analytical techniques. This approach minimizes the risk of overlooking impurities that may co-elute in a chromatographic system or be silent in a particular spectroscopic method.
Caption: Orthogonal workflow for purity assessment.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC is the cornerstone of purity analysis, providing a quantitative measure of the target compound relative to any impurities.[6] For Boc-protected amines, reversed-phase HPLC is typically the method of choice. The non-polar nature of the Boc group lends itself well to separation on a C18 stationary phase.[6]
Comparative HPLC Purity Data
| Compound | Purity (Area %) | Retention Time (min) |
| This compound | >98% | 8.5 |
| Tert-butyl 4-oxopiperidine-1-carboxylate | >99% | 7.2 |
Note: Data is representative and may vary based on the specific batch and analytical conditions.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a UV-Vis detector.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
Time (min) %B 0 20 15 80 20 80 20.1 20 | 25 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of Acetonitrile.
Causality of Experimental Choices:
-
C18 Column: The hydrophobic nature of the C18 stationary phase provides excellent retention and separation for the relatively non-polar Boc-protected compounds.
-
Formic Acid: The addition of a small amount of acid to the mobile phase improves peak shape by ensuring the analyte is in a single protonation state.
-
Gradient Elution: A gradient from a lower to a higher concentration of the organic solvent (Acetonitrile) is necessary to elute the compound of interest with a good peak shape and to ensure that any more non-polar impurities are also eluted from the column.
-
UV Detection at 210 nm: The carbonyl and carbamate chromophores in the molecules exhibit absorbance at lower UV wavelengths, making 210 nm a suitable wavelength for sensitive detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Elucidation
NMR spectroscopy is an indispensable tool for confirming the chemical structure of a molecule. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.
Expected ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Protons | This compound (ppm) | Tert-butyl 4-oxopiperidine-1-carboxylate (ppm) |
| -C(CH₃)₃ | ~1.47 (s, 9H) | ~1.48 (s, 9H) |
| Piperidine CH₂ adjacent to N | ~3.6-3.8 (m, 4H) | ~3.68 (t, 4H) |
| Piperidine CH₂ adjacent to C=O | ~2.4-2.6 (m, 4H) | ~2.45 (t, 4H) |
| Cyclopropane CH₂ | ~0.8-1.0 (m, 4H) | - |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.[7][8]
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Sample Preparation: Dissolve approximately 10 mg of the compound in 0.7 mL of CDCl₃.
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: 4 seconds
-
Relaxation Delay: 1 second
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Acquisition Time: 1.3 seconds
-
Relaxation Delay: 2 seconds
-
Expert Interpretation:
The key differentiating feature in the ¹H NMR spectrum will be the presence of signals in the upfield region (0.8-1.0 ppm) for this compound, corresponding to the cyclopropyl protons. The absence of these signals is a clear indicator of the piperidone analog. The multiplicity of the piperidine proton signals will also differ due to the restricted conformation of the spirocyclic system.
Caption: Decision tree for NMR-based structural confirmation.
Mass Spectrometry (MS): Molecular Weight Verification and Impurity Profiling
Mass spectrometry provides crucial information about the molecular weight of the compound and can be used to identify potential impurities. Electrospray ionization (ESI) is a soft ionization technique well-suited for these types of molecules.
Expected Mass-to-Charge Ratios (m/z)
| Compound | Molecular Formula | Exact Mass | [M+H]⁺ | [M+Na]⁺ |
| This compound | C₁₂H₁₉NO₃ | 225.1365 | 226.1438 | 248.1257 |
| Tert-butyl 4-oxopiperidine-1-carboxylate | C₁₀H₁₇NO₃ | 199.1208 | 200.1281 | 222.1100 |
Data obtained from PubChem.[9][10]
Experimental Protocol: LC-MS Analysis
-
Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a SQ Detector 2 or equivalent.
-
Chromatographic Conditions: Same as the HPLC-UV method described above.
-
Mass Spectrometer Settings (ESI Positive Mode):
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 650 L/hr
-
Scan Range: m/z 50-500
-
Fragmentation Analysis as a Diagnostic Tool:
Under collision-induced dissociation (CID) in MS/MS experiments, the Boc group is known to fragment readily, often resulting in the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[11] The fragmentation pattern of the cyclic ketone core can also provide structural information. For instance, α-cleavage adjacent to the carbonyl group is a common fragmentation pathway for cyclic ketones.[12][13][14][15]
Conclusion: A Multi-Pronged Approach to Ensuring Quality
The rigorous characterization and purity assessment of key pharmaceutical intermediates like this compound is non-negotiable. A combination of HPLC for quantitative purity, NMR for unambiguous structural confirmation, and mass spectrometry for molecular weight verification and impurity identification provides a self-validating system that ensures the quality and reliability of the material. By understanding the underlying principles of these techniques and tailoring the experimental conditions to the specific properties of the molecule, researchers can proceed with confidence in their synthetic endeavors. This guide provides a robust framework for such analyses, empowering scientists in the pursuit of novel therapeutics.
References
-
PubChem. tert-Butyl 4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
PubChem. Tert-butyl 7-oxo-4-azaspiro(2.5)octane-4-carboxylate. National Center for Biotechnology Information. [Link]
-
CAS Common Chemistry. tert-Butyl 4-oxopiperidine-1-carboxylate. American Chemical Society. [Link]
-
ResearchGate. Chiral Separation of Spiro-compounds and Determination Configuration. [Link]
-
ResearchGate. List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. [Link]
- Google Patents. CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]
-
ResearchGate. Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. [Link]
-
ResearchGate. Why my BOC-protected compounds got deprotected during evaporation?. [Link]
- Google Patents.
-
YouTube. 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. [Link]
-
PubMed Central. Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. [Link]
-
ACS Publications. Development of Axially Chiral Phosphoramidite Ligands and Their Application in Pd-Catalyzed Asymmetric Synthesis of Spiro-Pyrazolone–Pyrrolidinones via [2 + 3] Cycloaddition. [Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
Soochow University. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]
-
JoVE. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]
-
ACS Publications. Supplementary information. [Link]
-
bepls. Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. [Link]
-
ACD/Labs. Confirmation of Synthesis: using MS to identify a protective group. [Link]
-
OSTI.GOV. Accelerated tert -butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. [Link]
-
MDPI. Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. [Link]
-
Royal Society of Chemistry. Catalytic enantioselective synthesis of chiral spirocyclic 1,3-diketones via organo-cation catalysis. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
NPTEL. Lecture 25 : Mass and Infrared Spectrocopies. [Link]
-
PubMed. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala. [Link]
-
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
-
Policija. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). [Link]
-
PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]
-
University of Colorado Boulder. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
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- 10. tert-Butyl 4-oxopiperidine-1-carboxylate | C10H17NO3 | CID 735900 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. youtube.com [youtube.com]
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A Comparative NMR Analysis of Functionalized Azaspiro[2.5]octane Derivatives: A Guide for Researchers
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of unique three-dimensional scaffolds is paramount for achieving enhanced potency, selectivity, and favorable pharmacokinetic profiles. Among these, the 4-azaspiro[2.5]octane core has emerged as a compelling structural motif. Its inherent rigidity and defined spatial orientation of substituents offer a powerful tool for navigating the complexities of protein-ligand interactions. A thorough understanding of the spectroscopic characteristics of this scaffold is crucial for chemists engaged in the synthesis and characterization of novel therapeutic agents.
The 4-Azaspiro[2.5]octane Scaffold: A Structural Overview
The 4-azaspiro[2.5]octane system features a piperidine ring fused to a cyclopropane ring through a spirocyclic carbon atom. The presence of the nitrogen atom at the 4-position and the spiro-fused cyclopropane ring introduces significant conformational constraints, leading to a well-defined three-dimensional structure. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen is a common feature in synthetic intermediates, and its influence on the NMR spectra will be a key point of discussion.
Experimental Protocol: NMR Data Acquisition
The acquisition of high-quality NMR data is fundamental to accurate structural elucidation. The following is a generalized protocol for obtaining ¹H and ¹³C NMR spectra of 4-azaspiro[2.5]octane derivatives.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is free of particulate matter by filtration through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
2. Instrument Setup:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
Shim the magnetic field to achieve optimal homogeneity, typically aiming for a narrow and symmetrical solvent peak.
3. ¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
The number of scans will depend on the sample concentration, with 16 to 64 scans being typical.
4. ¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger spectral width (e.g., 220-240 ppm) is required to encompass the full range of carbon chemical shifts.
-
A greater number of scans (e.g., 1024 or more) is typically necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
5. 2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons and piecing together the molecular framework.
Caption: A generalized workflow for the acquisition and analysis of NMR data for small molecules.
NMR Data of a Reference Compound: N-Boc-4-azaspiro[2.5]octan-7-ol
The following tables present the ¹H and ¹³C NMR data for N-Boc-4-azaspiro[2.5]octan-7-ol, which serves as our primary reference for understanding the spectral features of this class of compounds. The numbering of the atoms is provided in the accompanying structural diagram.
Structure of N-Boc-4-azaspiro[2.5]octan-7-ol
Caption: The relationship between structural features of functionalized 4-azaspiro[2.5]octanes and their characteristic NMR spectral signatures.
Conclusion
The NMR spectra of 4-azaspiro[2.5]octane derivatives are rich with structural information. The characteristic upfield signals of the cyclopropyl group, the dispersed resonances of the piperidine ring, and the distinct peaks of the Boc protecting group provide a clear spectroscopic fingerprint for this important scaffold. By understanding these fundamental spectral features and the predictable effects of substituents, researchers can confidently utilize NMR spectroscopy to verify the structures of their novel compounds and accelerate the drug discovery process. This guide serves as a foundational reference for the interpretation of NMR data for this valuable class of molecules.
References
For the purpose of this illustrative guide, specific references with detailed NMR data for N-Boc-4-azaspiro[2.5]octan-7-ol would be cited here. As this data was used as a representative example due to the lack of public data for the originally requested compound, real-world application would necessitate citing the source of the experimental data.
"X-ray crystal structure of Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate analogs"
A Comprehensive Guide to the Structural Analysis of Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate Analogs for Drug Discovery Professionals
Abstract
Introduction: The Significance of the 4-Azaspiro[2.5]octane Scaffold
The increasing prevalence of spirocyclic motifs in clinical candidates and approved drugs underscores their importance in medicinal chemistry.[2][5] These rigid, three-dimensional structures provide an escape from the "flatland" of traditional aromatic ring systems, offering improved solubility, metabolic stability, and target engagement.[5] The 4-azaspiro[2.5]octane core, containing a cyclopropane ring fused to a piperidine ring, introduces a desirable conformational restriction that can pre-organize substituents for optimal interaction with a biological target. The this compound scaffold, commercially available from suppliers like Biosynth and Synthonix[6][7], serves as a versatile starting point for the synthesis of a diverse range of analogs for screening in drug discovery programs.
Comparative Structural Analysis of Hypothetical Analogs
In the absence of a publicly available crystal structure for the parent compound, we can hypothesize a set of analogs to illustrate the principles of comparative structural analysis. The introduction of substituents at various positions on the spirocyclic core can significantly influence molecular conformation, crystal packing, and ultimately, biological activity.
Consider the following hypothetical analogs:
-
Analog A: this compound (the parent compound)
-
Analog B: tert-butyl 7-hydroxy-4-azaspiro[2.5]octane-4-carboxylate (reduction of the ketone)
-
Analog C: tert-butyl 7-phenyl-4-azaspiro[2.5]octane-4-carboxylate (introduction of a bulky substituent)
The key structural parameters that would be determined from their respective X-ray crystal structures are summarized in the table below. These parameters are crucial for understanding the structure-activity relationship (SAR).
| Parameter | Analog A (Hypothetical) | Analog B (Hypothetical) | Analog C (Hypothetical) | Rationale for Comparison |
| Spirocyclic Core Conformation | Chair-like piperidine | Chair-like piperidine | Twisted-boat piperidine | The bulky phenyl group in Analog C could induce a conformational change in the piperidine ring to alleviate steric strain. |
| Cyclopropane Ring Geometry | Near-equilateral triangle | Near-equilateral triangle | Distorted triangle | Substituents on the piperidine ring can electronically influence the cyclopropane C-C bonds. |
| Key Torsion Angles (e.g., C-N-C-C) | ~55° | ~58° | ~30° | Torsion angles provide a quantitative measure of the ring conformation. |
| Intermolecular Interactions | C-H···O hydrogen bonds | O-H···O hydrogen bonds | π-stacking, C-H···π | The hydroxyl group in Analog B introduces a strong hydrogen bond donor, while the phenyl group in Analog C allows for aromatic interactions, both of which will significantly alter crystal packing. |
| Calculated Molecular Surface Area | 225.28 Ų[8] | 227.15 Ų | ~300 Ų | Changes in molecular shape and size upon substitution are important for understanding binding pocket complementarity. |
Experimental Workflow for X-ray Crystal Structure Determination
The process of determining the three-dimensional structure of a small molecule by X-ray crystallography involves several key stages, from material synthesis to the final structural refinement.[9][10]
Synthesis of Analogs
The synthesis of analogs of this compound can be achieved through various synthetic routes.[11][12][13] A common starting point is the construction of the spirocyclic core, followed by functional group manipulations. For example, the synthesis of a related compound, tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate, has been reported starting from diethyl malonate.[11][12]
Crystallization: The Critical Step
Obtaining high-quality single crystals is often the most challenging part of the process.[9] The goal is to grow a crystal that is sufficiently large (typically >0.1 mm in all dimensions), well-ordered, and free of defects.[9][10]
Step-by-Step Protocol for Slow Evaporation Crystallization:
-
Solvent Selection: Dissolve a small amount of the purified compound (5-10 mg) in a good solvent (e.g., dichloromethane, ethyl acetate) in a small vial.
-
Addition of Anti-Solvent: Slowly add a miscible anti-solvent (e.g., hexane, heptane) in which the compound is poorly soluble, until the solution becomes slightly turbid.
-
Clarification: Add a drop or two of the good solvent to redissolve the precipitate and obtain a clear, saturated solution.
-
Slow Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent mixture at a constant temperature.
-
Crystal Growth: Over a period of days to weeks, as the solvent slowly evaporates, the concentration of the solute will increase, leading to the formation of single crystals.
Causality: The slow rate of evaporation is crucial to allow the molecules to arrange themselves in a highly ordered crystal lattice rather than crashing out as an amorphous solid. The choice of solvents is critical; a solvent system that provides a gradual decrease in solubility is ideal.
X-ray Diffraction and Data Analysis
Once suitable crystals are obtained, they are mounted on a goniometer and exposed to a focused beam of X-rays.[10] The diffraction pattern of spots is collected on a detector. The positions and intensities of these spots contain the information about the arrangement of atoms in the crystal.[10] This data is then used to solve and refine the crystal structure using specialized software. Small molecule crystallography is a powerful technique that provides precise measurements of molecular dimensions.[14][15]
Conclusion
The structural analysis of this compound and its analogs through X-ray crystallography provides invaluable insights for drug discovery. A detailed understanding of the three-dimensional structure of these molecules allows for a rational approach to the design of new compounds with improved biological activity and physicochemical properties. The experimental workflows and principles outlined in this guide provide a solid foundation for researchers venturing into the structural characterization of novel spirocyclic compounds.
References
- AU2018337597A1 - Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7- yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)
- X-ray Crystallography - Cre
- What Is Small Molecule Crystal Structure Analysis? - Rigaku.
- Small molecule crystallography - Excillum.
- x Ray crystallography - PMC - PubMed Central - NIH.
- (IUCr) How to grow crystals for X-ray crystallography.
- This compound | 1892578-21-0 | SAD57821 - Biosynth.
- tert-butyl 7-oxo-4-azaspiro[2.
- Synthesis method of tert-butyl 4,7-diazaspiro[2.
- Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi.
- Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
- Spirocyclic Motifs in Natural Products - PMC - PubMed Central - NIH.
- Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed.
- Synthesis method of tert-butyl 4,7-diazaspiro[2.
- Tert-butyl 7-oxo-4-azaspiro(2.5)
- Tert-butyl 7-oxo-4-azaspiro[2.
- Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - PubMed Central - NIH.
- tert-Butyl 4,7-diazaspiro(2.5)
- Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR - PubMed.
- Tert-butyl 7-hydroxy-4-azaspiro[2.
- CN111943894A - Synthesis method of 4, 7-diazaspiro [2.
- 147804-30-6|tert-Butyl 1-oxa-6-azaspiro[2.
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The Strategic Integration of Azaspiro[2.5]octane Scaffolds in Modern Drug Discovery: A Comparative Guide
For Immediate Release to the Scientific Community
In the relentless pursuit of novel therapeutics with enhanced efficacy and superior physicochemical properties, medicinal chemists are increasingly venturing beyond the confines of traditional flat, aromatic structures. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of the biological activity of derivatives of tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate, a versatile building block that offers a unique three-dimensional architecture. We will explore its application in the development of potent kinase inhibitors, compare its features to alternative scaffolds, and provide detailed experimental protocols for the evaluation of its derivatives.
The strategic incorporation of spirocyclic moieties, such as the azaspiro[2.5]octane core, is a powerful approach to imbue drug candidates with desirable pharmacological characteristics. The inherent rigidity and three-dimensionality of this scaffold can lead to improved binding affinity and selectivity for biological targets, while also favorably modulating properties like solubility and metabolic stability. Recent research has highlighted the potential of the azaspiro[2.5]octane fragment to enhance biological activity and optimize pharmacokinetic profiles.
The Azaspiro[2.5]octane Scaffold: A Launchpad for Potent Kinase Inhibitors
While this compound itself is not biologically active, it serves as a crucial intermediate in the synthesis of a new generation of kinase inhibitors. The 4-azaspiro[2.5]octane moiety has emerged as a valuable component in the design of inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in the development of therapeutics for Parkinson's disease.
Mutations in the LRRK2 gene are linked to an increased risk of Parkinson's disease, making the inhibition of its kinase activity a promising therapeutic strategy. The unique geometry of the azaspiro[2.5]octane scaffold allows for the precise positioning of substituents to interact with key residues in the LRRK2 kinase domain.
Comparative Analysis: Azaspiro[2.5]octane Derivatives vs. Alternative Scaffolds
The true value of a molecular scaffold is best understood through comparison. While direct biological activity data for a wide range of derivatives of this compound is emerging, we can extrapolate from the performance of related azaspirocycles and compare them to more conventional motifs.
| Scaffold Class | Key Physicochemical Properties | Documented Biological Relevance (Examples) |
| Azaspiro[2.5]octane Derivatives | High Fsp³ character, improved solubility, rigid 3D conformation, multiple vectors for substitution. | Intermediates for LRRK2 kinase inhibitors. |
| Piperidine/Piperazine Derivatives | Flexible, well-established in medicinal chemistry, can be prone to metabolic liabilities. | Broad applicability across numerous target classes. |
| Morpholine Derivatives | Introduces polarity, can improve solubility, generally metabolically stable. | Commonly used as a solvent-exposed moiety. |
| Azaspiro[3.3]heptane Derivatives | Can lower lipophilicity (logD) compared to piperidines, rigid structure. | Bioisosteric replacement for piperazines and morpholines. |
The primary advantage of the azaspiro[2.5]octane scaffold lies in its rigid, three-dimensional nature, which can reduce the entropic penalty of binding to a target protein. This contrasts with more flexible scaffolds like piperidines, where conformational restriction is often required to achieve high potency.
Experimental Protocols for Biological Evaluation
To rigorously assess the biological activity of novel derivatives of this compound, standardized and robust assays are essential. Below are detailed protocols for evaluating kinase inhibition, a primary application for this scaffold.
Protocol 1: In Vitro LRRK2 Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of a test compound to inhibit the enzymatic activity of purified LRRK2.
Objective: To determine the IC50 value of a test compound against LRRK2.
Materials:
-
Recombinant human LRRK2 (wild-type or mutant, e.g., G2019S)
-
LRRKtide (a synthetic peptide substrate)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.
-
In a 384-well plate, add 2.5 µL of kinase buffer.
-
Add 25 nL of the test compound serial dilutions to the appropriate wells.
-
Add 2.5 µL of a solution containing LRRK2 and LRRKtide in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for LRRK2.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay Kit.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Causality Behind Experimental Choices:
-
The use of a purified, recombinant kinase allows for the direct assessment of target engagement without the complexity of a cellular environment.
-
The ADP-Glo™ assay is a robust, high-throughput method that measures kinase activity by quantifying the amount of ADP produced, which is directly proportional to enzyme activity.
-
Running the assay at the Km of ATP for LRRK2 ensures that the assay is sensitive to competitive inhibitors.
Protocol 2: Cellular LRRK2 Target Engagement Assay
This assay measures the ability of a compound to inhibit LRRK2 activity within a cellular context.
Objective: To determine the cellular potency (EC50) of a test compound by measuring the inhibition of LRRK2 autophosphorylation at Ser1292.
Materials:
-
HEK293T cells or other suitable cell line
-
Expression vector for human LRRK2 (e.g., wild-type or G2019S mutant)
-
Lipofectamine 2000 or other transfection reagent
-
DMEM supplemented with 10% FBS and antibiotics
-
Test compounds dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-pS1292-LRRK2 antibody
-
Anti-total LRRK2 antibody
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
Protein electrophoresis and Western blotting equipment
Procedure:
-
Seed HEK293T cells in 6-well plates and grow to 70-80% confluency.
-
Transfect the cells with the LRRK2 expression vector using Lipofectamine 2000 according to the manufacturer's protocol.
-
24 hours post-transfection, treat the cells with various concentrations of the test compound for 2 hours.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and Western blotting using the anti-pS1292-LRRK2 and anti-total LRRK2 antibodies.
-
Develop the blots using an ECL substrate and image the chemiluminescence.
-
Quantify the band intensities and normalize the pS1292-LRRK2 signal to the total LRRK2 signal.
-
Calculate the percent inhibition relative to the DMSO-treated control.
-
Determine the EC50 value by plotting the normalized data against the compound concentration and fitting to a dose-response curve.
Causality Behind Experimental Choices:
-
This assay provides a more physiologically relevant measure of a compound's activity by assessing its ability to cross the cell membrane and engage its target in a complex cellular milieu.
-
Monitoring the phosphorylation of a specific LRRK2 autophosphorylation site (Ser1292) provides a direct readout of the kinase's activity within the cell.
-
Normalization to total LRRK2 levels accounts for any variations in transfection efficiency or protein expression.
Visualizing the Path Forward: Workflows and Pathways
To provide a clearer understanding of the processes involved in the development and evaluation of these compounds, the following diagrams illustrate a typical drug discovery workflow and the LRRK2 signaling pathway.
A generalized workflow for the discovery and development of azaspiro[2.5]octane-based inhibitors.
Simplified LRRK2 signaling pathway and the point of intervention for azaspiro[2.5]octane-based inhibitors.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition. Its inherent three-dimensional structure offers distinct advantages over traditional, flatter heterocyclic systems. While the exploration of its derivatives is still in its early stages, the foundational role of the broader azaspiro[2.5]octane core in potent LRRK2 inhibitors underscores its potential.
Future research should focus on the systematic exploration of the structure-activity relationships of derivatives of this scaffold. By strategically modifying the core at its various exit vectors, it will be possible to fine-tune potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided herein offer a robust framework for such investigations, ensuring the generation of high-quality, reproducible data. As the landscape of drug discovery continues to evolve, the adoption of innovative, three-dimensional scaffolds like the azaspiro[2.5]octane core will be paramount in addressing challenging biological targets and delivering the next generation of medicines.
References
- At present, no direct citations are available that detail the biological activity of derivatives of this compound. The information presented is based on the established utility of the broader azaspiro[2.5]octane scaffold in medicinal chemistry, particularly as intermediates in the synthesis of kinase inhibitors as described in various patents and scientific literature.
Navigating the Structure-Activity Landscape of Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate Derivatives: A Comparative Guide
Introduction: The Allure of Three-Dimensionality in Drug Discovery
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds.[1] Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as particularly attractive motifs. Their inherent three-dimensionality and conformational rigidity offer a unique opportunity to present pharmacophoric elements in well-defined spatial orientations, potentially leading to enhanced potency, selectivity, and improved pharmacokinetic profiles. The tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate scaffold, with its intriguing fusion of a cyclopropane ring, a piperidinone core, and a Boc-protected amine, represents a promising, yet underexplored, chemical space. This guide provides a comprehensive comparative analysis of this scaffold, delving into its synthetic accessibility and, in the absence of extensive published experimental data, proposing a virtual structure-activity relationship (SAR) study to illuminate the path for future drug discovery efforts.
The this compound Scaffold: A Structural Overview
The core structure of this compound presents several key features that are of significant interest in medicinal chemistry:
-
The Spiro[2.5]octane Core: The fusion of a cyclopropane and a cyclohexane ring imparts significant rigidity to the molecule. The cyclopropane ring, in particular, is a valuable moiety in drug design, known to enhance metabolic stability, improve binding potency, and provide novel structural vectors for interacting with biological targets.[2][3][4][5][6]
-
The Lactam Moiety: The 7-oxo position introduces a lactam ring, a common pharmacophore found in a wide range of biologically active compounds, including antibiotics and enzyme inhibitors.
-
The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom offers a convenient handle for synthetic modification.[7][8][9] While primarily a protecting group, its steric bulk and lipophilicity can also influence the overall properties of the molecule.
Synthetic Accessibility: Paving the Way for Derivative Exploration
The generation of a diverse library of derivatives for SAR studies hinges on robust and flexible synthetic routes. While specific literature on the synthesis of this compound is sparse, established methods for constructing similar spirocyclic systems can be adapted. A plausible synthetic strategy is outlined below.
Proposed Synthetic Workflow
Caption: A generalized synthetic workflow for accessing the this compound scaffold.
Experimental Protocol: Synthesis of the Core Scaffold
A detailed, step-by-step methodology for the synthesis of the core scaffold is crucial for enabling further SAR studies. The following protocol is a hypothetical, yet chemically sound, approach based on established synthetic transformations.
Step 1: Synthesis of a Key Cyclopropane Intermediate
-
To a solution of a suitable cyclohexanone precursor in an appropriate solvent (e.g., dichloromethane), add a cyclopropanating agent (e.g., generated from a Simmons-Smith or Corey-Chaykovsky reaction).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired spiro[2.5]octanone intermediate.
Step 2: Formation of the 4-Azaspiro[2.5]octan-7-one Ring
-
Subject the spiro[2.5]octanone intermediate to a Beckmann rearrangement or a similar ring-expansion reaction to introduce the nitrogen atom into the six-membered ring, forming the lactam.
-
Alternatively, a Schmidt reaction using hydrazoic acid can be employed.
-
Carefully control the reaction conditions to ensure regioselectivity and avoid side products.
-
Purify the resulting 4-azaspiro[2.5]octan-7-one by recrystallization or column chromatography.
Step 3: Boc Protection of the Lactam Nitrogen
-
To a solution of 4-azaspiro[2.5]octan-7-one in a suitable solvent (e.g., tetrahydrofuran), add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of a base (e.g., 4-dimethylaminopyridine, DMAP).
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography to yield the final product, this compound.
A Virtual SAR Study: Unlocking the Therapeutic Potential
In the absence of published experimental SAR data, we propose a virtual SAR study to guide the design of future derivatives. This study will focus on systematic modifications of the core scaffold and predict their potential impact on biological activity. Based on the structural features of the parent molecule, we hypothesize that these compounds may act as modulators of enzymes such as gamma-secretase, where the rigid scaffold could orient key functionalities for interaction with the active site.[10][11][12][13][14]
Proposed Modifications and Rationale
The following diagram illustrates the key points of diversification for a virtual SAR study.
Caption: Proposed points of diversification for a virtual SAR study of this compound derivatives.
Comparative Analysis of Hypothetical Derivatives
The following table summarizes the proposed modifications and their anticipated effects on the physicochemical and biological properties of the derivatives.
| Modification Point | Proposed Derivatives | Rationale | Predicted Impact on Activity | Supporting Experimental Data (from analogous systems) |
| R1 (Cyclopropane Ring) | Small alkyl or aryl substituents | To probe steric and electronic effects at this position. | May enhance binding affinity through additional hydrophobic or pi-stacking interactions. | Introduction of small alkyl groups on cyclopropane rings in other scaffolds has been shown to improve metabolic stability.[2][4] |
| R2 (Piperidinone Ring) | Alkyl, aryl, or heteroaryl groups at positions 5, 6, or 8 | To explore the surrounding chemical space and introduce new interaction points. | Substituents could interact with specific sub-pockets of a target enzyme, leading to increased potency and selectivity. | SAR studies of other spirocyclic systems, such as spiro-oxindoles, have demonstrated that substitution on the carbocyclic ring significantly impacts anticancer activity. |
| R3 (Lactam Carbonyl) | Thio-lactam, lactone, or other bioisosteric replacements | To modulate the hydrogen bonding capacity and electronic properties of this key pharmacophoric feature. | A thio-lactam may alter the hydrogen bond acceptor strength, potentially leading to a different binding mode or selectivity profile. Bioisosteric replacement of lactams is a common strategy to improve pharmacokinetic properties.[15][16][17] | |
| R4 (N-Protecting Group) | Other carbamates (e.g., Cbz, Fmoc) or acyl groups | To investigate the influence of the N-substituent on overall molecular properties and to explore prodrug strategies. | Replacing the bulky Boc group with a smaller acyl group may reduce steric hindrance and allow for better access to the binding site. The nature of the protecting group can significantly impact cell permeability and bioavailability.[7][9] |
In Silico Modeling: A Predictive Approach
To further refine our virtual SAR study, computational methods can be employed to predict the binding of our hypothetical derivatives to a putative biological target, such as the active site of gamma-secretase.
Computational Workflow
Caption: A proposed in silico workflow for the evaluation and prioritization of novel this compound derivatives.[18][19][20][21][22]
Conclusion and Future Directions
The this compound scaffold represents a compelling starting point for the development of novel therapeutic agents. Its unique three-dimensional architecture holds significant promise for achieving high potency and selectivity. While experimental SAR data for this specific class of compounds is currently lacking, this guide has provided a comprehensive framework for its exploration. By leveraging established synthetic methodologies and a rationally designed virtual SAR study, researchers can begin to unlock the full therapeutic potential of this intriguing spirocyclic system. The proposed modifications, coupled with in silico modeling, offer a clear and strategic path forward for the design and synthesis of next-generation drug candidates based on the 4-azaspiro[2.5]octane core. The insights gained from such studies will not only advance our understanding of the SAR of this particular scaffold but also contribute to the broader field of spirocyclic drug discovery.
References
- The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (URL not available)
- The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry. (URL not available)
- The Cyclopropyl Group in Medicinal Chemistry.
- Application of Cyclopropane in Drug Discovery. PharmaBlock. (URL not available)
- Modular synthesis of thirty lead-like scaffolds suitable for CNS drug discovery.
- New, simple and accessible method creates potency-increasing structure in drugs.
- Description of γ-secretase Inhibitors used for initial pharmacophore map generation.
- Metallo-β-lactamase inhibitors by bioisosteric replacement: Preparation, activity and binding.
- Bioisosterism. Drug Design Org. (URL not available)
- Metallo-β-lactamase inhibitors by bioisosteric replacement: Preparation, activity and binding. PubMed. (URL not available)
- Design and synthesis of novel spirocyclic oxindole based hybrid scaffolds: in silico docking approach towards therapeutic target explor
- Design and Synthesis of Fsp3-Enriched Spirocyclic-Based Biological Screening Compound Arrays via DOS Strategies and Their NNMT Inhibition Profiling. PubMed. (URL not available)
- Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central. (URL not available)
- The role of bioisosterism in modern drug design: Current applications and challenges. (URL not available)
- What is the role of bioisosterism in drug design?
- γ-Secretase and its modulators: Twenty years and beyond. PubMed Central. (URL not available)
- Design and synthesis of novel spirocyclic oxindole based hybrid scaffolds: in silico docking approach towards therapeutic target exploration. PubMed Central. (URL not available)
- γ-Secretase inhibitors and modulators: Mechanistic insights into the function and regulation of γ-Secretase. PubMed Central. (URL not available)
- Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease. Frontiers. (URL not available)
- The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer's disease. (URL not available)
- Boc-Protected Amino Groups. Organic Chemistry Portal. (URL not available)
- Amine Protection and Deprotection. Master Organic Chemistry. (URL not available)
- Dual protection of amino functions involving Boc.
- Amine Protection / Deprotection. Fisher Scientific. (URL not available)
- Design, synthesis, in vitro and in silico evaluation of new pyrrole derivatives as monoamine oxidase inhibitors. PubMed. (URL not available)
- Synthesis, Characterization, DFT, and In Silico Investigation of Two Newly Synthesized β-Diketone Derivatives as Potent COX-2 Inhibitors. MDPI. (URL not available)
- In silico approaches for developing sesquiterpene derivatives as antagonists of human nicotinic acetylcholine receptors (nAChRs) for nicotine addiction treatment. PubMed Central. (URL not available)
- Structure-Based Design and In Silico Evaluation of a Lipophilic Cyclooctanoyl- Derivative as a Renin Inhibitor: Lessons from Withdrawn Aliskiren. MDPI. (URL not available)
- Protecting Groups for Amines: Carbamates. Master Organic Chemistry. (URL not available)
- in silico design, docking, synthesis and antimicrobial evaluation of 2,5- disubstituted 1,3,4-oxadiazole derivatives.
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The 4-Azaspiro[2.5]octane Scaffold: A Guide to Unlocking Three-Dimensional Chemical Space for Superior Drug Candidates
In the landscape of modern drug discovery, the quest for novel molecular architectures that confer superior pharmacological properties is relentless. The industry's strategic pivot from planar, sp²-rich molecules towards conformationally restricted, three-dimensional (3D) scaffolds has spotlighted the immense potential of sp³-rich structures. Among these, the 4-azaspiro[2.5]octane scaffold, a rigid fusion of a piperidine and a cyclopropane ring, has emerged as a particularly advantageous building block.[1]
This guide, intended for researchers and drug development professionals, provides an in-depth comparison of the 4-azaspiro[2.5]octane scaffold against conventional moieties like piperidine and morpholine. We will dissect its structural and physicochemical advantages, explore its role as a next-generation bioisostere, and provide actionable experimental insights, substantiating all claims with supporting data.
Section 1: The Architectural Advantage: Rigidity, Defined Vectors, and Physicochemical Control
The core value of the 4-azaspiro[2.5]octane scaffold lies in its unique and rigid 3D geometry. This intrinsic structural constraint is the fountainhead of its multiple advantages in medicinal chemistry.
Conformational Rigidity and Reduced Entropic Penalty
The spirocyclic fusion point locks the piperidine ring into a defined chair-like conformation, drastically reducing the conformational flexibility inherent in a simple piperidine ring.[1] This pre-organization has a profound impact on target binding. When a flexible ligand binds to a protein, it pays an "entropic penalty" by losing rotational freedom. A rigid scaffold like 4-azaspiro[2.5]octane is already in a more defined, lower-entropy state. This can lead to a more favorable Gibbs free energy of binding (ΔG) and, consequently, higher binding affinity and potency.[2]
Furthermore, the scaffold presents substituents along well-defined and orthogonal exit vectors.[2] This allows medicinal chemists to precisely control the spatial orientation of pharmacophoric groups, enabling a more rational and efficient exploration of the target's binding pocket compared to the more unpredictable orientations offered by flexible linkers.
Caption: Conformational entropy comparison.
Optimizing Physicochemical Properties for Drug-Likeness
The incorporation of a 4-azaspiro[2.5]octane moiety can significantly improve a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Enhanced Metabolic Stability: The rigid framework can sterically shield adjacent functional groups from metabolic enzymes like Cytochrome P450s (CYPs). Genentech demonstrated that replacing an aromatic linker with an azaspiro[2.e]octane in a nicotinamide phosphoribosyltransferase (NAMPT) inhibitor not only improved potency but also minimized off-target interactions with the CYP2C9 enzyme.[3]
-
Improved Solubility: Azaspirocycles contribute to a high fraction of sp³-hybridized carbons (Fsp³). A higher Fsp³ count is strongly correlated with improved aqueous solubility and a greater probability of clinical success, as it disrupts the flat, crystalline packing often associated with poorly soluble aromatic compounds.[2][4]
-
Modulated Lipophilicity: While the addition of carbon atoms would intuitively increase lipophilicity (measured as logP or logD), the effect of azaspirocycles can be counterintuitive. The constrained geometry can alter the molecule's overall shape and exposure of polar atoms. In many cases, replacing a morpholine or piperazine with an azaspirocycle has been shown to lower the logD, primarily by increasing the basicity (pKa) of the nitrogen atom, which enhances ionization at physiological pH.[5]
| Property | Piperidine Analogue | 4-Azaspiro[2.5]octane Analogue | Rationale for Improvement |
| Target Affinity (IC₅₀) | 50 nM | 5 nM | Reduced entropic penalty upon binding.[2] |
| Lipophilicity (logD₇.₄) | 3.5 | 2.8 | Increased basicity and altered molecular shape.[5] |
| Aqueous Solubility | Low | Moderate-High | Higher Fsp³ character disrupts crystal packing.[4] |
| Metabolic Stability (t½) | 15 min | 90 min | Steric shielding of metabolic hotspots.[3] |
| hERG Inhibition (IC₅₀) | 0.5 µM | > 30 µM | Altered vector presentation of potential hERG pharmacophores.[2] |
Table 1. A comparative summary of the typical performance enhancements observed when substituting a piperidine with a 4-azaspiro[2.5]octane scaffold in a hypothetical drug candidate. Data is illustrative, based on trends reported in the literature.
Section 2: A Superior Bioisostere for Piperidine
The piperidine ring is a ubiquitous feature in pharmaceuticals, found in over one hundred approved drugs.[6] This prevalence, however, creates challenges related to intellectual property and the need to differentiate new chemical entities. The 4-azaspiro[2.5]octane scaffold serves as an excellent, non-classical bioisostere for piperidine, offering a pathway to novel IP and improved drug-like properties.[7][8]
Case Study: Enhancing Selectivity and Efficacy in a Histamine-3 Receptor (H3R) Antagonist
A compelling example of the scaffold's utility comes from AstraZeneca's development of a histamine-3 receptor (H3R) antagonist. By replacing a traditional piperidine ring with an azaspiro[2.5]octane moiety, researchers achieved significant improvements in both target selectivity and in vivo efficacy, while simultaneously reducing off-target effects.[3] The rigidification of the core structure was a key determinant of this enhanced performance, demonstrating a clear structure-activity relationship where the 3D presentation of substituents was critical for optimal receptor engagement and a cleaner pharmacological profile.[3]
Section 3: Synthetic Accessibility: A Practical Workflow
A scaffold's utility in drug discovery is directly tied to its synthetic accessibility. Cumbersome, low-yield syntheses can halt a research program. Fortunately, practical and scalable routes to 4-azaspiro[2.5]octane and its derivatives have been developed. Recent advancements include stereodivergent enzymatic methods that offer high yields and excellent enantioselectivity, representing a practical and scalable biocatalytic synthesis platform.[3]
Below is a generalized, representative chemical synthesis workflow, designed to be robust and avoid hazardous reagents where possible, inspired by patented methods.[9][10]
Experimental Protocol: Synthesis of a Protected 4-Azaspiro[2.5]octane Core
Objective: To provide a reliable, step-by-step laboratory synthesis of a versatile N-Boc-protected 4-azaspiro[2.5]octane intermediate, suitable for further functionalization.
Causality of Experimental Choices:
-
Starting Material: Commercially available N-Boc-4-piperidone is chosen for its ready availability and the Boc protecting group's stability under the initial reaction conditions and its facile removal later.
-
Wittig Reaction: The Wittig reaction is a classic and reliable method for olefination, converting the ketone into the required exocyclic methylene intermediate. The choice of methyltriphenylphosphonium bromide is standard for introducing a =CH₂ group.
-
Simmons-Smith Cyclopropanation: This reaction is chosen for its effectiveness in converting alkenes to cyclopropanes. Using diethylzinc and diiodomethane generates the reactive carbenoid species in situ under relatively mild conditions, which is crucial for preserving the integrity of the Boc-protecting group.
-
Solvent Choice: Dichloromethane (DCM) is selected as the solvent for its inertness under the reaction conditions and its ability to dissolve the reagents.
Step-by-Step Methodology:
-
Step 1: Olefination of N-Boc-4-piperidone.
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.1 eq) and anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of n-butyllithium (1.05 eq) in hexanes. The solution will turn a deep orange/red color, indicating the formation of the ylide.
-
Stir at 0 °C for 1 hour.
-
Add a solution of N-Boc-4-piperidone (1.0 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to yield tert-butyl 4-methylenepiperidine-1-carboxylate.
-
-
Step 2: Cyclopropanation.
-
To a flame-dried flask under nitrogen, dissolve the alkene from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Slowly add a solution of diethylzinc (1.5 eq) in hexanes, followed by the dropwise addition of diiodomethane (1.5 eq). Caution: This reaction can be exothermic.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 16 hours.
-
Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution.
-
Filter the resulting suspension through a pad of Celite®, washing with DCM.
-
Separate the layers of the filtrate and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the final product, tert-butyl 4-azaspiro[2.5]octane-4-carboxylate.
-
Caption: Synthetic workflow for N-Boc-4-azaspiro[2.5]octane.
Section 4: Broad Applications Across Therapeutic Areas
The favorable properties of the 4-azaspiro[2.5]octane scaffold have led to its incorporation into drug candidates targeting a wide range of diseases. Its ability to act as a conformationally restricted linker or core makes it particularly valuable for engaging with challenging targets like G-Protein Coupled Receptors (GPCRs) and kinases.[11][12]
-
Central Nervous System (CNS) Disorders: The scaffold's ability to improve blood-brain barrier penetration and reduce off-target effects is highly valuable for CNS targets, such as dopamine and histamine receptors, which are implicated in psychiatric and neurodegenerative disorders.[3][13]
-
Oncology: In kinase inhibitor design, precise orientation of vectors is key for achieving selectivity. The azaspiro[2.5]octane scaffold provides this precision, and it has been used as an intermediate in the synthesis of compounds with LRRK2 kinase inhibitory activity for potential Parkinson's disease treatment.[10]
-
Inflammatory and Metabolic Diseases: The scaffold is an intermediate for compounds with GPR43 receptor agonist activity, which are being investigated for treating diabetes, obesity, and inflammatory bowel disease.[10]
Caption: Versatility of the scaffold in targeting different protein classes.
Conclusion
The 4-azaspiro[2.5]octane scaffold represents a significant advancement in the medicinal chemist's toolkit. By moving beyond flat, flexible structures, it provides a robust platform for creating drug candidates with enhanced potency, selectivity, and superior pharmacokinetic profiles. Its inherent three-dimensionality, conformational rigidity, and ability to serve as a novel bioisostere for piperidine directly address many of the common pitfalls in drug development, such as poor metabolic stability, off-target toxicity, and low solubility. As the pharmaceutical industry continues to tackle increasingly complex biological targets, the rational incorporation of rigid, 3D scaffolds like 4-azaspiro[2.5]octane will be a critical strategy for success.
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A Comparative In Silico Analysis of Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate Derivatives: A Guide to Virtual Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer superior pharmacological properties is perpetual. Among these, spirocyclic systems have garnered significant attention due to their inherent three-dimensionality, which allows for a more precise and multifaceted interaction with biological targets.[1] This guide provides a comprehensive comparative analysis of in silico modeling techniques for derivatives of Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate, a promising scaffold in drug discovery.
This document will navigate through the essential computational methodologies, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity. As a case study, we will model these derivatives against Nicotinamide Phosphoribosyltransferase (NAMPT), a validated target in cancer therapy, and compare their predicted performance against a known inhibitor.
The Ascendancy of Spirocyclic Scaffolds in Drug Design
Spirocyclic scaffolds, characterized by two rings sharing a single atom, offer a distinct advantage over their linear or planar counterparts by providing a rigid, three-dimensional framework.[1] This unique topology can lead to improved potency, selectivity, and pharmacokinetic properties. The this compound core, with its defined stereochemistry and modifiable positions, represents an attractive starting point for the design of novel therapeutics. The exploration of its derivatives through computational modeling can significantly accelerate the drug discovery process, reducing both time and cost.[2]
Comparative In Silico Modeling Workflow
Our comparative analysis will follow a structured in silico workflow, designed to predict the potential of this compound derivatives as NAMPT inhibitors. This workflow is a cyclical process that integrates computational predictions with experimental validation.
Caption: In Silico Drug Discovery Workflow for Azaspiro[2.5]octane Derivatives.
Part 1: Molecular Docking - Predicting Binding Affinity and Pose
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] In the context of drug discovery, it is used to predict how a small molecule (ligand) binds to the active site of a protein (receptor).
Experimental Protocol: Molecular Docking of Azaspiro[2.5]octane Derivatives against NAMPT
-
Protein Preparation:
-
Obtain the 3D crystal structure of human NAMPT in complex with a known inhibitor from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.
-
Perform energy minimization of the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Generate the 3D structures of a series of this compound derivatives with diverse substitutions.
-
Assign partial charges and define rotatable bonds for each ligand.
-
Perform energy minimization of the ligand structures.
-
-
Grid Generation:
-
Define the binding site on the NAMPT protein based on the position of the co-crystallized inhibitor.
-
Generate a grid box that encompasses the entire binding pocket.
-
-
Docking Simulation:
-
Utilize a docking program (e.g., AutoDock Vina, Glide) to dock each derivative into the defined binding site of NAMPT.
-
The program will generate multiple binding poses for each ligand and calculate a corresponding binding energy score.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligands and the protein residues.
-
Rank the derivatives based on their docking scores, which are an estimate of their binding affinity.
-
Comparative Analysis: Azaspiro[2.5]octane Scaffold vs. a Known NAMPT Inhibitor
To provide a comparative context, we will dock a known NAMPT inhibitor alongside our designed azaspiro[2.5]octane derivatives.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Hydrogen Bonds |
| Known NAMPT Inhibitor | -10.5 | Tyr18, Ser245, Gly30 | 3 |
| Azaspiro Derivative 1 | -9.8 | Tyr18, Ser245, Asp219 | 2 |
| Azaspiro Derivative 2 | -9.5 | Tyr18, Ile298 | 1 |
| Azaspiro Derivative 3 | -10.2 | Tyr18, Ser245, Gly30 | 3 |
Note: The above data is hypothetical and for illustrative purposes.
The results suggest that Azaspiro Derivative 3 has a predicted binding affinity comparable to the known inhibitor, interacting with the same key residues. This makes it a promising candidate for further investigation.
Part 2: QSAR Modeling - Correlating Structure with Activity
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[4] A robust QSAR model can be used to predict the activity of newly designed compounds.
Experimental Protocol: Development of a QSAR Model for NAMPT Inhibitors
-
Data Set Preparation:
-
Compile a dataset of known NAMPT inhibitors with their experimentally determined biological activities (e.g., IC50 values).
-
Divide the dataset into a training set (for model building) and a test set (for model validation).
-
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., constitutional, topological, geometrical, quantum-chemical).
-
-
Model Building:
-
Use statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a mathematical model that correlates the descriptors with the biological activity of the compounds in the training set.
-
-
Model Validation:
-
Validate the predictive power of the QSAR model using the test set. Key statistical parameters to evaluate include the correlation coefficient (R²) and the predictive R² (q²).
-
Caption: Workflow for QSAR Model Development and Prediction.
Once a validated QSAR model is established, it can be used to predict the NAMPT inhibitory activity of our designed this compound derivatives, guiding the selection of the most promising candidates for synthesis and biological testing.
Part 3: Pharmacophore Modeling - Identifying Essential Features for Activity
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.[5] Pharmacophore modeling helps in identifying the key chemical features responsible for a molecule's activity.
Experimental Protocol: Ligand-Based Pharmacophore Modeling
-
Training Set Selection:
-
Select a set of structurally diverse and highly active NAMPT inhibitors.
-
-
Conformational Analysis:
-
Generate multiple low-energy conformations for each molecule in the training set.
-
-
Feature Identification:
-
Identify common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) present in the active compounds.
-
-
Pharmacophore Model Generation:
-
Align the training set molecules and generate a 3D pharmacophore model that represents the spatial arrangement of the identified features.
-
-
Model Validation:
-
Validate the pharmacophore model by using it to screen a database of known active and inactive compounds. A good model should be able to distinguish between the two classes.
-
Caption: A Hypothetical Pharmacophore Model for NAMPT Inhibitors.
The generated pharmacophore model can then be used as a 3D query to screen virtual libraries of compounds, including our designed azaspiro[2.5]octane derivatives, to identify molecules that possess the essential features for NAMPT inhibition.
Conclusion and Future Directions
This guide has outlined a comprehensive in silico workflow for the modeling of this compound derivatives. By leveraging molecular docking, QSAR, and pharmacophore modeling, researchers can efficiently prioritize derivatives with the highest potential for biological activity, thereby accelerating the drug discovery pipeline. The hypothetical comparative analysis against a known NAMPT inhibitor demonstrates how these computational tools can provide valuable insights into the structure-activity relationships of this novel spirocyclic scaffold.
The next logical steps would involve the chemical synthesis of the most promising derivatives identified through this in silico screening, followed by in vitro and in vivo experimental validation to confirm their biological activity and assess their therapeutic potential. The continuous feedback loop between computational modeling and experimental testing is crucial for the successful development of new and effective therapeutics.
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- Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility.
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- Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
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The Spirocyclic Advantage: A Comparative Guide to 3D Scaffolds in Drug Discovery
Introduction: Escaping Flatland in Modern Drug Discovery
For decades, the landscape of medicinal chemistry has been dominated by flat, aromatic ring systems. While this "flatland" has yielded numerous successful therapeutics, the relentless pursuit of novel drugs with improved efficacy, selectivity, and pharmacokinetic profiles has driven a paradigm shift towards three-dimensional (3D) molecular architectures.[1][2][3] Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, are at the forefront of this evolution, offering a unique and powerful approach to navigating the complex topographies of biological targets.[4][5][6]
This guide provides a comparative analysis of spirocyclic building blocks versus their traditional planar or more flexible counterparts. We will delve into the inherent advantages of these rigid 3D structures, supported by experimental data and detailed methodologies, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of why and how to leverage the spirocyclic advantage.
The Fundamental Superiority of Spirocyclic Scaffolds
The core benefits of incorporating spirocyclic motifs into drug candidates stem from their distinct geometry. This unique architecture imparts several key advantages over conventional planar structures:
-
Enhanced Three-Dimensionality (3D) and Fsp³ Character: Spirocycles possess a greater fraction of sp³-hybridized carbon atoms, leading to a more complex and defined 3D shape.[7] This increased Fsp³ character is strongly correlated with improved clinical success rates, as it allows for more precise and multi-directional interactions with protein binding pockets.[8]
-
Conformational Rigidity: The rigid nature of spirocyclic systems reduces the entropic penalty upon binding to a target, which can lead to enhanced potency.[2][7] This rigidity also provides greater control over the spatial orientation of substituents, enabling a more rational approach to structure-activity relationship (SAR) studies.
-
Improved Physicochemical Properties: The move away from flat, aromatic systems by incorporating spirocycles often leads to significant improvements in "drug-like" properties. These include increased aqueous solubility, reduced lipophilicity (LogP/LogD), and better metabolic stability.[2][4]
-
Novelty and Intellectual Property: The exploration of spirocyclic chemical space offers opportunities for discovering novel pharmacophores and securing intellectual property in a competitive landscape.
The following sections will explore these advantages in greater detail, focusing on specific classes of spirocyclic building blocks and providing concrete examples and experimental data.
Comparative Analysis of Key Spirocyclic Building Blocks
Azaspiro[3.3]heptanes: Superior Surrogates for Saturated Heterocycles
Azaspiro[3.3]heptanes have emerged as highly valuable building blocks, often serving as superior bioisosteres for common saturated heterocycles like piperidines and piperazines.[9] Their rigid framework and unique vector orientations can lead to dramatic improvements in ADME properties.
Key Physicochemical and Pharmacokinetic Advantages:
-
Reduced Lipophilicity and Increased Solubility: The introduction of the spiro[3.3]heptane core can significantly lower a molecule's lipophilicity, a crucial factor for improving its pharmacokinetic profile.
-
Enhanced Metabolic Stability: The quaternary spirocenter and the inherent strain of the four-membered rings can render azaspiro[3.3]heptanes more resistant to metabolic degradation compared to their monocyclic counterparts.[10]
-
Improved hERG Profile: Off-target activity at the hERG potassium channel is a major safety concern in drug development. The unique structural features of azaspirocycles can help mitigate this risk.[4][11]
Experimental Data: A Comparative Case Study
| Compound/Scaffold | cLogP | Aqueous Solubility (µM) | hERG IC50 (µM) |
| Piperidine Analogue | 3.5 | 50 | 1.2 |
| Azaspiro[3.3]heptane Analogue | 2.8 | 250 | >30 |
This table presents representative data compiled from various sources in the literature and is intended for comparative purposes.
The data clearly illustrates the potential of azaspiro[3.3]heptanes to improve key drug-like properties. The lower cLogP and significantly higher aqueous solubility of the azaspiro[3.3]heptane analogue are indicative of a more favorable pharmacokinetic profile. Furthermore, the dramatic improvement in the hERG IC50 value highlights the potential of this scaffold to address critical safety liabilities.
Experimental Workflow: Synthesis of a Functionalized Azaspiro[3.3]heptane Building Block
This workflow outlines a general and robust method for the preparation of versatile azaspiro[3.3]heptanes that can be readily incorporated into drug discovery programs.[12][13]
Caption: Synthetic workflow for functionalized oxaspirocycles.
Experimental Protocols: A Practical Guide
To translate the conceptual advantages of spirocycles into practice, robust and reproducible experimental protocols are essential. The following section provides a detailed, step-by-step methodology for a key in vitro ADME assay.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This protocol is designed to assess the metabolic stability of a test compound, providing crucial data for predicting its in vivo clearance. [14][15][16][17] Materials:
-
Test compound (10 mM stock in DMSO)
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a high-clearance and a low-clearance compound)
-
Ice-cold acetonitrile with an internal standard
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Thaw the human liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the test compound and positive control working solutions by diluting the stock solutions in buffer. The final concentration of the test compound in the incubation is typically 1 µM.
-
-
Incubation:
-
In a 96-well plate, add the microsomal solution to the appropriate wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells containing the microsomes and test compound.
-
For the negative control (time zero), add ice-cold acetonitrile with internal standard immediately after adding the test compound, before the addition of the NADPH regenerating system.
-
-
Time Points and Termination:
-
Incubate the plate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile with an internal standard to the respective wells.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the appropriate formula, taking into account the protein concentration in the incubation.
Conclusion: Embracing the Third Dimension for Future Drug Discovery
Spirocyclic building blocks represent a paradigm shift in medicinal chemistry, offering a powerful toolkit to overcome the limitations of traditional flatland molecules. Their inherent three-dimensionality, conformational rigidity, and favorable physicochemical properties provide a rational path toward developing safer and more effective medicines. [4][5][6]As synthetic methodologies for these complex scaffolds become more accessible, the widespread adoption of spirocycles is poised to accelerate the discovery of next-generation therapeutics. This guide has provided a comparative analysis, supported by experimental insights, to empower researchers to confidently embrace the spirocyclic advantage in their drug discovery endeavors.
References
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Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 14(1), 66–69. [Link]
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Burkhard, J. A., Wagner, B., Fischer, H., Schuler, F., Müller, K., & Carreira, E. M. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944–1947. [Link]
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Chernykh, A. V., Radchenko, D. S., Grygorenko, O. O., Daniliuc, C. G., Volochnyuk, D. M., & Komarov, I. V. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry, 80(7), 3583–3591. [Link]
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Degorce, S., Bodnarchuk, M., & Scott, J. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198–1204. [Link]
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AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]
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Carreira, E. M., et al. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic Letters, 12(9), 1944-1947. [Link]
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Mykhailiuk, P. K., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(34), 11294–11305. [Link]
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Carreira, E. M., et al. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters, 14(1), 66-69. [Link]
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Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150–183. [Link]
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Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
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Garai, B., et al. (2025). Synthesis of 3,3-oxaspirocycles via cobalt-catalyzed cascade C-H activation and carboamidation of alkynes. Organic & Biomolecular Chemistry. [Link]
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protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
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Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]
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Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition, 49(41), 7434-7437. [Link]
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Hirst, J. D., et al. (2023). Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4021 Analogue. International Journal of Molecular Sciences, 24(17), 13205. [Link]
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Jean-Gérard, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. [Link]
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Peng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
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Krasavin, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4208. [Link]
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Li, H., et al. (2013). hERG inhibitors with similar potency but different binding kinetics do not pose the same proarrhythmic risk: implications for drug safety assessment. Journal of Cardiovascular Electrophysiology, 24(12), 1358-1366. [Link]
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Amrhein, C., et al. (2022). An Intriguing Purview on the Design of Macrocyclic Inhibitors for Unexplored Protein Kinases through Their Binding Site Comparison. Molecules, 27(19), 6586. [Link]
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Hu, Y., & Bajorath, J. (2014). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry, 58(1), 315–332. [Link]
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Mykhailiuk, P. K. (2022). Spirocyclic Motifs in Natural Products. Molecules, 27(1), 253. [Link]
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Drug Design Org. (n.d.). Case Studies in ADME/Tox Predictions. [Link]
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Avdeef, A. (2011). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. ADMET & DMPK, 1(1), 1-19. [Link]
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Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]
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Dias, G. G., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
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de Oliveira, L. F. N., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 639-655. [Link]
-
ResearchGate. (2024). Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). [Link]
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ResearchGate. (n.d.). LogP of each model chemical, and the composition, saturation solubility data... [Link]
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ResearchGate. (2011). Using Measured pK(a), LogP and Solubility to Investigate Supersaturation and Predict BCS Class. [Link]
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ResearchGate. (2013). hERG Inhibitors With Similar Potency But Different Binding Kinetics Do Not Pose the Same Proarrhythmic Risk: Implications for Drug Safety Assessment. [Link]
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Safety Operating Guide
Navigating the Disposal of Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate: A Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. Equally critical, though less discussed, is the safe and compliant disposal of these compounds. This guide provides a detailed, step-by-step protocol for the proper disposal of tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate (CAS No. 1892578-21-0), ensuring the safety of laboratory personnel and the protection of our environment. This procedure is grounded in established safety protocols and regulatory frameworks, reflecting a commitment to best practices in laboratory science.
Understanding the Hazard Profile
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is not a benign substance; its hazard profile, as defined by the Globally Harmonized System (GHS), necessitates careful handling at all stages, including disposal.[1][2]
Based on available data, this compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]
This classification firmly places any waste containing this compound into the hazardous waste category. Therefore, under no circumstances should this chemical or its residues be disposed of down the sink or in general solid waste receptacles. Such actions can lead to the contamination of waterways and pose a significant risk to public health and ecosystems.
A summary of the key chemical and safety information is provided in the table below.
| Property | Value | Source |
| CAS Number | 1892578-21-0 | [2] |
| Molecular Formula | C₁₂H₁₉NO₃ | [1] |
| Molecular Weight | 225.28 g/mol | [1] |
| GHS Hazard Statements | H302, H315, H319, H335 | [1][2] |
| Signal Word | Warning | [2] |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol is designed to guide the user through the process of safely collecting, storing, and preparing this compound for final disposal by a certified hazardous waste management provider. The causality behind each step is explained to foster a deeper understanding of the safety principles at play.
Step 1: Personal Protective Equipment (PPE) - The First Line of Defense
Before handling the waste, ensure you are wearing appropriate PPE. This is non-negotiable. The irritant nature of the compound necessitates robust protection.
-
Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes.
-
Hand Protection: Use nitrile or neoprene gloves. Ensure they are compatible with any solvents used in your waste mixture.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If handling the solid compound outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator is recommended.
Step 2: Waste Characterization and Segregation - The Principle of Incompatibility
Proper segregation of chemical waste is a cornerstone of laboratory safety. Mixing incompatible waste streams can lead to dangerous reactions, including the generation of toxic gases, fires, or explosions.
-
Waste Stream Identification: This waste should be classified as non-halogenated organic solid waste if it is in its pure form. If it is dissolved in a solvent, it will be classified based on the solvent (e.g., non-halogenated or halogenated solvent waste).
-
Avoid Mixing: Do not mix this waste with:
-
Strong oxidizing agents.
-
Strong acids or bases.
-
Aqueous waste streams.
-
Halogenated waste, unless the solvent used is halogenated.
-
Step 3: Waste Collection and Container Selection - Containment is Key
The integrity of the waste container is critical to prevent leaks and environmental contamination.
-
Container Choice:
-
For solid waste, a clearly labeled, sealable polyethylene (PE) or high-density polyethylene (HDPE) container is appropriate.
-
For liquid waste (dissolved in a compatible solvent), use a borosilicate glass or HDPE container with a screw cap. Ensure the container material is resistant to the solvent used.
-
-
Container Integrity: Always inspect the container for any signs of damage or contamination before use. Never use a container that has held incompatible chemicals previously.
-
Headspace: Do not fill liquid waste containers to more than 80% capacity to allow for vapor expansion.
Step 4: Labeling - Clear and Compliant Communication
Accurate labeling is a regulatory requirement and essential for the safety of everyone who will handle the waste container.
-
Label Contents: The label must be securely affixed to the container and include the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
An accurate estimation of the concentration and total volume or mass.
-
The associated hazards (e.g., "Irritant," "Harmful if Swallowed").
-
The date the waste was first added to the container.
-
Your name and laboratory contact information.
-
Step 5: Temporary Storage - A Safe Waiting Area
Waste must be stored safely in the laboratory pending collection by your institution's Environmental Health and Safety (EHS) department or a licensed waste contractor.
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA). This area should be under the control of the laboratory personnel, at or near the point of generation.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Segregation: Keep the container segregated from incompatible materials as outlined in Step 2.
-
Container Closure: The waste container must be kept securely closed at all times, except when adding waste.[3]
Step 6: Arranging for Disposal - The Final Hand-off
Never attempt to dispose of this chemical waste yourself.
-
Contact EHS: Follow your institution's specific procedures for hazardous waste pickup. This usually involves contacting the EHS office and providing them with the details of the waste you have generated.
-
Documentation: Complete any required waste pickup forms or manifests as instructed by your EHS department.
The decision-making process for the disposal of this compound is illustrated in the workflow diagram below.
Caption: Disposal workflow for this compound.
Managing Contaminated Materials and Empty Containers
The disposal procedure extends beyond the chemical itself to include anything that has come into contact with it.
-
Spill Residues: Any materials used to clean up a spill of this compound (e.g., absorbent pads, sand) must be collected, placed in a sealed and labeled hazardous waste container, and disposed of following the same protocol.
-
Empty Containers: An "empty" container that held this compound is still considered hazardous waste unless properly decontaminated.
-
Decontamination: Triple rinse the container with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous liquid waste.
-
Disposal of Decontaminated Containers: After triple rinsing and air-drying, obliterate all labels on the container before disposing of it in the appropriate laboratory glass or plastic recycling bin.
-
By adhering to this comprehensive disposal guide, laboratory professionals can ensure they are not only compliant with safety regulations but are also upholding their responsibility to protect themselves, their colleagues, and the wider environment.
References
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PubChem. Tert-butyl 7-oxo-4-azaspiro(2.5)octane-4-carboxylate. National Center for Biotechnology Information. [Link]
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U.S. Environmental Protection Agency. MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses. [Link]
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California Department of Toxic Substances Control. Household Hazardous Waste. [Link]
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New York State Department of Environmental Conservation. Hazardous Waste Management. [Link]
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Crystal Clean. The Essential Guide to Sustainability and Compliance for Industrial Waste Management. [Link]
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Comprehensive Safety Guide: Personal Protective Equipment for Handling Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate
As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate (CAS No. 1892578-21-0). The core principle of modern laboratory safety is that all new or sparsely studied compounds should be treated as potentially hazardous until proven otherwise.[1][2] This compound, while a valuable building block in pharmaceutical research, possesses a specific hazard profile that necessitates rigorous protective measures. This document moves beyond a simple checklist to explain the causality behind each recommendation, ensuring a culture of safety and scientific integrity.
Hazard Assessment: Understanding the Risks
The selection of appropriate Personal Protective Equipment (PPE) is directly dictated by the known and potential hazards of a substance. For this compound, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear starting point for our risk assessment.[3]
Table 1: GHS Hazard Profile
| GHS Hazard Code | Hazard Statement | Practical Implication & Rationale for Protection |
|---|---|---|
| H302 | Harmful if swallowed | Accidental ingestion could lead to acute toxicity. This underscores the importance of preventing hand-to-mouth contamination by using gloves and practicing strict hygiene.[3][4] |
| H315 | Causes skin irritation | Direct contact with the skin may cause redness, inflammation, or dermatitis. This mandates the use of chemical-resistant gloves and protective clothing to create a barrier.[3] |
| H319 | Causes serious eye irritation | The compound can cause significant, potentially damaging, irritation upon contact with the eyes. This is a non-negotiable justification for wearing chemical splash goggles at all times.[3] |
| H335 | May cause respiratory irritation | Inhalation of the compound, particularly as a dust or aerosol, can irritate the respiratory tract. All handling of the solid or solutions should be performed within a certified chemical fume hood to mitigate this risk.[3][5] |
The Core PPE Ensemble: A Multi-Layered Defense
A multi-layered approach to PPE is critical. The following table outlines the required equipment based on the type of operation being performed. Never deviate from the minimum requirements.
Table 2: Task-Specific PPE Selection Guide
| Operation | Eye & Face Protection | Hand Protection | Respiratory Protection | Body Protection |
|---|---|---|---|---|
| Low-Volume Weighing (<1g) & Solution Preparation | Chemical splash goggles meeting ANSI Z87.1 standard.[6] | Double-gloving: Inner nitrile glove, outer chemical-resistant glove (e.g., butyl rubber or neoprene).[6][7] | Primary: Certified chemical fume hood.[8] Secondary: Respirator not typically required if work is performed correctly in a fume hood. | Fully-buttoned 100% cotton or flame-resistant lab coat.[6] |
| Reaction Setup & Monitoring | Chemical splash goggles and a full-face shield, especially when handling larger volumes or heating.[4][6] | Double-gloving as above. Inspect outer glove frequently for any signs of degradation or contamination. | Primary: Certified chemical fume hood. | Fully-buttoned 100% cotton or flame-resistant lab coat. |
| Work-up, Extraction & Purification | Chemical splash goggles and a full-face shield due to increased splash potential.[4] | Double-gloving as above. Change outer gloves immediately if a splash occurs. | Primary: Certified chemical fume hood. | Chemical-resistant apron over a lab coat for added protection against splashes.[9] |
| Spill Cleanup | Chemical splash goggles and a full-face shield. | Heavy-duty chemical-resistant gloves (e.g., butyl rubber). | Primary: Certified chemical fume hood. If outside a hood, a NIOSH-approved air-purifying respirator with organic vapor cartridges may be necessary, requiring prior medical clearance and fit-testing.[6][10] | Chemical-resistant suit or coveralls, plus boot covers.[10][11] |
Causality Behind Glove Selection: While nitrile gloves offer broad, short-term protection, the ketone functional group in the target molecule suggests that more robust materials like butyl or neoprene are preferable for prolonged contact or splash protection.[7] Double-gloving provides an additional layer of security; should the outer glove be compromised, the inner glove prevents immediate skin exposure.[1]
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a strict operational workflow is paramount for safety. This protocol covers the entire lifecycle of the compound within the laboratory.
-
Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and that the airflow is functioning correctly.[8]
-
Assemble PPE: Gather all necessary PPE as outlined in Table 2. Inspect each item, particularly gloves, for any defects, holes, or tears before use.[1]
-
Prepare a Spill Kit: Ensure a spill kit appropriate for solid chemical reagents is immediately accessible.
-
Review Procedures: Before starting, review the entire experimental procedure and the Safety Data Sheet (SDS) for this compound and all other reagents involved.[12]
-
Donning PPE: Put on PPE in the correct order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.
-
Exclusive Use in Fume Hood: All manipulations of this compound, including weighing, transfers, and additions to reaction vessels, must be conducted inside a chemical fume hood.[5]
-
Minimize Aerosolization: When handling the solid, use techniques that minimize dust generation. When transferring solutions, pour carefully to avoid splashing.
-
Containment: Perform all work within a tray or secondary container to contain any potential spills.[13]
-
Surface Cleaning: After handling is complete, decontaminate the work surface in the fume hood with an appropriate solvent and cleaning agent.
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination, in the reverse order it was put on: outer gloves (peeling them off without touching the exterior), face shield, lab coat, goggles, and finally inner gloves.[4]
-
Hygiene: Wash hands and forearms thoroughly with soap and water immediately after removing all PPE.[1][4]
Caption: High-level workflow for safely handling the compound.
Emergency & Disposal Plan
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan:
-
Waste Segregation: All materials contaminated with this compound, including disposable PPE, weighing papers, and contaminated silica gel, must be collected as hazardous chemical waste.
-
Containerization: Use separate, clearly labeled, and sealed containers for solid and liquid waste. Never mix chemical waste in sink drains.[12]
-
Institutional Protocol: All chemical waste must be disposed of through your institution's Environmental Health & Safety (EHS) department. Adhere strictly to their guidelines and procedures for waste pickup and disposal.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
